molecular formula C15H19NO4 B1318966 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid CAS No. 203522-12-7

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Cat. No.: B1318966
CAS No.: 203522-12-7
M. Wt: 277.31 g/mol
InChI Key: JNCYTJCFOLFFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(13(17)18)7-9-16(10-8-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCYTJCFOLFFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591513
Record name 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203522-12-7
Record name 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 203522-12-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, its applications in drug discovery, and relevant safety information.

Compound Identity and Properties

This compound, also known by its synonym 1-N-Cbz-4-methylpiperidine-4-carboxylic acid, is a derivative of piperidine-4-carboxylic acid. The presence of the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen makes it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 203522-12-7
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.31 g/mol
IUPAC Name 1-(benzyloxycarbonyl)-4-methylpiperidine-4-carboxylic acid
Appearance White to off-white crystalline powder
Solubility Soluble in methanol and other organic solvents

Synthesis

The synthesis of this compound is typically achieved through the protection of the nitrogen atom of 4-methylpiperidine-4-carboxylic acid with a benzyloxycarbonyl (Cbz) group. This reaction is a standard procedure in peptide synthesis and organic chemistry for the protection of amines.

Synthetic Pathway

The overall synthetic transformation involves the reaction of 4-methylpiperidine-4-carboxylic acid with benzyl chloroformate in the presence of a base.

Synthesis of this compound 4-Methylpiperidine-4-carboxylic_acid 4-Methylpiperidine- 4-carboxylic acid Product 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid 4-Methylpiperidine-4-carboxylic_acid->Product Reaction Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Product Base Base (e.g., NaHCO₃) Base->Product Role_in_Drug_Synthesis Start 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid Step1 Modification of Carboxylic Acid Start->Step1 Intermediate Modified Intermediate Step1->Intermediate Step2 Deprotection (Removal of Cbz) Intermediate->Step2 Final_Intermediate Free Piperidine Intermediate Step2->Final_Intermediate Step3 Further Functionalization Final_Intermediate->Step3 API Active Pharmaceutical Ingredient (API) Step3->API

References

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the structure elucidation of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the analytical techniques and methodologies required to confirm the molecular structure of this compound.

Introduction

This compound is a heterocyclic compound often utilized as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research. Its structure incorporates a piperidine ring, a Cbz (carboxybenzyl) protecting group on the nitrogen, and a carboxylic acid functional group. Accurate structural elucidation is critical to ensure the identity and purity of the compound for subsequent applications. This guide details the analytical workflow for its characterization.

Molecular Overview

The fundamental properties of the target compound are summarized below.

PropertyValueReference
Molecular Formula C₁₅H₁₉NO₄[1]
Molecular Weight 277.31 g/mol [1]
CAS Number 203522-12-7[1][2]
Common Synonyms 1-N-Cbz-4-methylpiperidine-4-carboxylic acid[2][3]
Physical Form Solid[2]

Synthesis Pathway

The compound is typically synthesized by the N-protection of 4-methylpiperidine-4-carboxylic acid using benzyl chloroformate. This reaction, a standard procedure for introducing a Cbz group, is illustrated in the workflow below.

G start Starting Material: 4-Methylpiperidine-4-carboxylic acid reaction Reaction Step: N-Protection start->reaction 1 reagents Reagents: Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃, Na₂CO₃) Solvent (e.g., Acetonitrile/Water) reagents->reaction 2 workup Aqueous Workup: Acidification (HCl) Extraction (Ethyl Acetate) reaction->workup 3 product Final Product: 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid workup->product 4

Caption: General synthesis workflow for this compound.

Structural Elucidation Workflow

Confirming the structure of the synthesized product requires a combination of spectroscopic techniques. The logical flow for analysis is depicted below. Each method provides complementary information that, when combined, unequivocally identifies the molecule.

G compound Synthesized Compound ms Mass Spectrometry (MS) compound->ms ir Infrared (IR) Spectroscopy compound->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) compound->nmr ms_data Data: Molecular Weight Fragmentation Pattern ms->ms_data ir_data Data: Key Functional Groups (C=O, O-H, C-N) ir->ir_data nmr_data Data: Proton/Carbon Environment Atom Connectivity nmr->nmr_data conclusion Structure Confirmed: 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid ms_data->conclusion ir_data->conclusion nmr_data->conclusion

References

Synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a key building block in the development of various pharmaceutical compounds. This document outlines a viable multi-step synthetic pathway, detailing the necessary experimental protocols and providing quantitative data to support reproducibility.

Synthetic Pathway Overview

The synthesis of the target compound, this compound, is proposed to proceed through a four-step sequence starting from commercially available 4-piperidinecarboxylic acid. The key transformations involve the protection of the functional groups, followed by the strategic introduction of the methyl group at the C4 position, and concluding with the deprotection of the carboxylic acid.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Cbz Protection cluster_2 Step 3: C4-Methylation cluster_3 Step 4: Ester Hydrolysis A 4-Piperidinecarboxylic acid B Ethyl 4-piperidinecarboxylate A->B Ethanol, SOCl₂ C Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate B->C Benzyl chloroformate, Base D Ethyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate C->D LDA, Methyl iodide E 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid D->E LiOH, THF/H₂O

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Step 1: Esterification of 4-Piperidinecarboxylic acid

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester to prevent its interference in subsequent reactions.

Experimental Protocol:

To a suspension of 4-piperidinecarboxylic acid (1 equivalent) in anhydrous ethanol (10 volumes), thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is then heated to reflux and stirred for 4-6 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford ethyl 4-piperidinecarboxylate.

ParameterValue
Reactants 4-Piperidinecarboxylic acid, Thionyl chloride, Ethanol
Product Ethyl 4-piperidinecarboxylate
Solvent Anhydrous Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 90-95%
Step 2: N-Protection with Benzyloxycarbonyl (Cbz) Group

The secondary amine of the piperidine ring is protected with a benzyloxycarbonyl group to prevent N-alkylation in the subsequent step.

Experimental Protocol:

To a solution of ethyl 4-piperidinecarboxylate (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a suitable solvent like dichloromethane (10 volumes), benzyl chloroformate (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate, is purified by column chromatography.

ParameterValue
Reactants Ethyl 4-piperidinecarboxylate, Benzyl chloroformate, Triethylamine
Product Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate
Solvent Dichloromethane
Temperature 0°C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 85-90%
Step 3: C4-Methylation of the Piperidine Ring

This crucial step introduces the methyl group at the 4-position of the piperidine ring via alpha-alkylation of the ester.

Experimental Protocol:

A solution of ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF, 20 volumes) is cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA, 1.2 equivalents) in THF is added dropwise, and the mixture is stirred for 1 hour at -78°C. Methyl iodide (1.5 equivalents) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, ethyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate, is purified by column chromatography.

ParameterValue
Reactants Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate, Lithium diisopropylamide (LDA), Methyl iodide
Product Ethyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78°C to Room Temperature
Reaction Time 13 hours
Typical Yield 70-80%
Step 4: Hydrolysis of the Ethyl Ester

The final step involves the saponification of the ethyl ester to yield the desired carboxylic acid.

Experimental Protocol:

To a solution of ethyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate (1 equivalent) in a mixture of THF and water (3:1, 10 volumes), lithium hydroxide (LiOH, 3 equivalents) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 3-4 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound.

ParameterValue
Reactants Ethyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate, Lithium hydroxide (LiOH)
Product This compound
Solvent Tetrahydrofuran (THF) / Water
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 90-98%

Conclusion

The synthetic route detailed in this guide provides a reliable and reproducible method for the preparation of this compound. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this important molecular scaffold. Careful execution of each step is critical to achieving high yields and purity of the final product.

A Technical Guide to 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the broader context of medicinal chemistry.

Chemical Identity and Properties

This compound, a derivative of piperidine, is a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical applications. Its structure incorporates a piperidine ring, which is a common motif in many biologically active compounds, along with a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. This protecting group is crucial for directing chemical reactions to other parts of the molecule.

The formal IUPAC name for this compound is 4-methyl-1-(phenylmethoxycarbonyl)piperidine-4-carboxylic acid [1]. Its fundamental properties are summarized in the table below for easy reference.

IdentifierValueSource
IUPAC Name 4-methyl-1-(phenylmethoxycarbonyl)piperidine-4-carboxylic acid[1]
CAS Number 203522-12-7[1]
Molecular Formula C₁₅H₁₉NO₄[1]
Molecular Weight 277.31 g/mol [1]
Canonical SMILES CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O
Physical Form Solid[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-protection of the corresponding 4-methylpiperidine-4-carboxylic acid. The following protocol is adapted from the well-established synthesis of the analogous non-methylated compound, 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid[3].

Materials:

  • 4-methylpiperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methylpiperidine-4-carboxylic acid in a mixed solvent of acetonitrile and water (e.g., a 2:3 ratio).

  • Base Addition: To the solution, add sodium bicarbonate (1.5 equivalents) and sodium carbonate (1.5 equivalents) to adjust the pH to a range of 10-11.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for approximately 2 hours.

  • Acidification: Upon completion of the reaction (monitored by a suitable technique like TLC), acidify the mixture to a pH of 2-3 by the dropwise addition of 1N HCl.

  • Work-up:

    • Remove the acetonitrile by evaporation under reduced pressure.

    • Extract the aqueous phase multiple times with ethyl acetate (e.g., 3 x 30 mL).

    • Combine the organic phases and wash with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the dried organic phase under reduced pressure to yield this compound. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Role in Medicinal Chemistry and Drug Development

Piperidine derivatives are a cornerstone in the development of therapeutics, particularly for central nervous system (CNS) disorders. The piperidine scaffold is a privileged structure in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties to drug candidates.

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential monoamine neurotransmitter re-uptake inhibitors[4]. The Cbz-protecting group allows for selective chemical modifications at the carboxylic acid moiety. Following these modifications, the Cbz group can be readily removed under specific conditions to reveal the secondary amine, which can then be further functionalized. This multi-step synthetic strategy is fundamental in building a library of compounds for drug screening and lead optimization.

While specific signaling pathways involving this exact molecule are not extensively documented in publicly available literature, its utility as a building block in the synthesis of bioactive compounds is well-established within the field. The diagram below illustrates the general workflow of its synthesis and subsequent use as a synthetic intermediate.

G cluster_synthesis Synthesis of the Intermediate cluster_application Application in Medicinal Chemistry start 4-Methylpiperidine- 4-carboxylic Acid reagents Benzyl Chloroformate, Na2CO3, NaHCO3 start->reagents N-protection product 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic Acid reagents->product intermediate 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic Acid modification Carboxylic Acid Modification (e.g., Amide Coupling) intermediate->modification deprotection Cbz-Deprotection (e.g., Hydrogenolysis) modification->deprotection final_compound Bioactive Molecule (e.g., CNS Agent) deprotection->final_compound

Synthetic workflow for the preparation and application of the title compound.

The logical flow diagram above visualizes the synthesis of the target compound and its subsequent utility as a versatile intermediate in the multi-step synthesis of potential drug candidates. The protected carboxylic acid allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists.

References

Commercial Sourcing and Technical Guide for 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. It details commercial suppliers, physicochemical properties, and a representative synthetic protocol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering the foundational information required for sourcing and utilizing this versatile compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for experimental design, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₄PubChem[1]
Molecular Weight 277.31 g/mol PubChem[1]
CAS Number 203522-12-7PubChem[1]
IUPAC Name 4-methyl-1-(phenylmethoxycarbonyl)piperidine-4-carboxylic acidPubChem[1]
Synonyms 1-N-CBZ-4-METHYLPIPERIDINE-4-CARBOXYLIC ACID, 1-(BENZYLOXYCARBONYL)-4-METHYLPIPERIDINE-4-CARBOXYLIC ACIDPubChem[1]

Commercial Suppliers

A variety of chemical suppliers offer this compound, often with differing purity grades and in various quantities. The following table lists a selection of vendors. It is recommended to contact suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierPurityNotes
Thermo Scientific™97%Available through Fisher Scientific.[2]
Dayang Chem (Hangzhou) Co.,Ltd99%Listed on Echemi.[3]
Chemsigma International Co., Ltd.Not SpecifiedListed on Echemi.[4]
China Skyrun Industrial Co,,ltdNot SpecifiedListed on Echemi.[4]
Dana BioscienceNot SpecifiedAvailable in 1g quantities.[5]

Representative Synthetic Protocol

Objective: To synthesize this compound via N-protection of 4-methylpiperidine-4-carboxylic acid.

Materials:

  • 4-methylpiperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methylpiperidine-4-carboxylic acid (1 equivalent) in a 2:3 mixture of acetonitrile and water.

  • Base Addition: Add sodium bicarbonate (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the solution. Adjust the pH to approximately 10-11.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Protection: Slowly add benzyl chloroformate (1 equivalent) dropwise to the cooled reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Acidification: Upon reaction completion, carefully acidify the mixture to a pH of 2-3 by the dropwise addition of 1N HCl.

  • Workup: Remove the acetonitrile via rotary evaporation under reduced pressure.

  • Extraction: Extract the remaining aqueous phase with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with a saturated brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound A 4-methylpiperidine-4-carboxylic acid + Acetonitrile/Water B Addition of NaHCO3 and Na2CO3 (pH 10-11) A->B C Cool to 0 °C B->C D Slow addition of Benzyl Chloroformate C->D E Stir at Room Temperature (2 hours) D->E F Acidify with 1N HCl (pH 2-3) E->F G Workup: 1. Evaporate Acetonitrile 2. Extract with Ethyl Acetate 3. Wash with Brine 4. Dry and Concentrate F->G H Final Product: This compound G->H

Caption: Synthetic workflow for the N-protection of 4-methylpiperidine-4-carboxylic acid.

Applications in Drug Development

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals due to their favorable physicochemical properties, which can impart improved solubility and metabolic stability. The carboxylic acid moiety on this particular building block serves as a versatile handle for further chemical modifications, such as amide bond formation, allowing for the construction of more complex molecular architectures. The benzyloxycarbonyl (Cbz) protecting group is crucial as it prevents unwanted side reactions at the piperidine nitrogen, and it can be readily removed under specific conditions, providing a pathway to secondary amines for subsequent derivatization. This compound is therefore a valuable intermediate for creating libraries of novel compounds in the pursuit of new therapeutic agents.

References

Technical Guide: 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a key intermediate in medicinal chemistry and drug development. This document details its chemical properties, a representative synthesis protocol, and its applications in the development of novel therapeutics.

Core Compound Properties

This compound, with the CAS number 203522-12-7, is a derivative of piperidine-4-carboxylic acid. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen makes it a valuable building block in multi-step organic synthesis.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C15H19NO4[1]
Molecular Weight 277.31 g/mol [1]
IUPAC Name 4-methyl-1-(phenylmethoxycarbonyl)piperidine-4-carboxylic acid[1]
CAS Number 203522-12-7[1]
Synonyms 1-N-CBZ-4-METHYLPIPERIDINE-4-CARBOXYLIC ACID, 1-(BENZYLOXYCARBONYL)-4-METHYLPIPERIDINE-4-CARBOXYLIC ACID[1]

Synthesis and Experimental Protocols

Representative Synthesis of N-Cbz-Protected Piperidine-4-Carboxylic Acids

This protocol is based on the N-protection of a piperidine-4-carboxylic acid derivative using benzyl chloroformate.

Materials:

  • 4-methylpiperidine-4-carboxylic acid

  • Sodium carbonate (Na2CO3)

  • Sodium bicarbonate (NaHCO3)

  • Benzyl chloroformate (Cbz-Cl)

  • Acetonitrile

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-methylpiperidine-4-carboxylic acid in a 2:3 mixture of acetonitrile and water.

  • Add sodium bicarbonate (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the solution and adjust the pH to between 10 and 11.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of 1N HCl.

  • Remove the acetonitrile from the mixture by evaporation under reduced pressure.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to yield the product.

G General Synthesis Workflow start Start: 4-methylpiperidine-4-carboxylic acid dissolve Dissolve in Acetonitrile/Water start->dissolve base Add NaHCO3 and Na2CO3 (pH 10-11) dissolve->base cool Cool to 0°C base->cool add_cbz Add Benzyl Chloroformate cool->add_cbz react Stir at Room Temperature (2h) add_cbz->react acidify Acidify with 1N HCl (pH 2-3) react->acidify evaporate Evaporate Acetonitrile acidify->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate product Product: this compound concentrate->product

General Synthetic Workflow

Applications in Drug Development

Piperidine-4-carboxylic acid derivatives are significant scaffolds in medicinal chemistry due to their structural resemblance to proline and their utility as constrained amino acid surrogates. The incorporation of a methyl group at the 4-position can provide steric bulk and influence the conformational properties of the molecule, which can be crucial for optimizing drug-target interactions.

The benzyloxycarbonyl protecting group allows for the selective modification of the carboxylic acid functionality before deprotection of the amine for further synthetic transformations. This makes this compound a versatile intermediate for the synthesis of more complex molecules.

Derivatives of piperidine have been investigated for a wide range of biological activities, including as:

  • Enzyme Inhibitors: The piperidine scaffold can be elaborated to target the active sites of various enzymes.

  • Receptor Ligands: These compounds can be modified to act as agonists or antagonists for various receptors.

  • Targeted Therapies: Piperidine-containing molecules are used in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs), where they can be part of the linker or the ligand that binds to the target protein.[3]

  • Adhesion Molecule Inhibitors: Certain piperidine carboxylic acid derivatives have shown potential as orally-active inhibitors of adhesion molecules, which are implicated in inflammatory conditions.[4]

G Role in Drug Discovery cluster_applications Therapeutic Applications compound 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid intermediate Versatile Synthetic Intermediate compound->intermediate deprotection Deprotection of N-Cbz group intermediate->deprotection modification Modification of Carboxylic Acid intermediate->modification enzyme Enzyme Inhibitors deprotection->enzyme Leads to Bioactive Molecules receptor Receptor Ligands deprotection->receptor Leads to Bioactive Molecules protac PROTACs deprotection->protac Leads to Bioactive Molecules adhesion Adhesion Molecule Inhibitors deprotection->adhesion Leads to Bioactive Molecules modification->enzyme Leads to Bioactive Molecules modification->receptor Leads to Bioactive Molecules modification->protac Leads to Bioactive Molecules modification->adhesion Leads to Bioactive Molecules

Role in Drug Discovery

While specific signaling pathways directly modulated by this compound have not been identified, its utility as a synthetic intermediate suggests that its derivatives could be designed to interact with a wide array of biological targets involved in various cellular processes. The ultimate biological effect would be dependent on the final structure of the molecule it is incorporated into.

References

An In-depth Technical Guide on the Solubility of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid (Cbz-4-methylpiperidine-4-carboxylic acid). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on compiling qualitative solubility information inferred from synthetic procedures and providing a general experimental protocol for determining solubility.

Physicochemical Properties

PropertyValueSource
Molecular Formula C15H19NO4[1][2]
Molecular Weight 277.32 g/mol [1][2]
CAS Number 203522-12-7[1][2]
Appearance White powder or crystal[3]
Melting Point 78 °C[3][4]
pKa (Predicted) 4.55 ± 0.20[3][4]

Qualitative Solubility Data

SolventSolubilityContext
Methanol SolubleMentioned as a solvent in which the compound is soluble.[3][4]
Ethyl Acetate SolubleUsed as an extraction solvent for the compound from an aqueous solution, indicating good solubility.[3][5]
Acetonitrile/Water Mixture SolubleThe compound is synthesized in a mixture of acetonitrile and water.[3][5]
Dimethylformamide (DMF) Likely SolubleA related compound, N-Cbz-piperidine-4-carboxylic acid, is noted to be soluble in DMF.
Dichloromethane (DCM) Likely SolubleA related compound, N-Cbz-piperidine-4-carboxylic acid, is noted to be soluble in dichloromethane.

It is important to note that the term "soluble" is qualitative and the actual solubility limits can vary significantly with temperature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent using the isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethyl acetate)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the measurement instrument.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent at the specified temperature using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Visualizations

The following diagram illustrates a general workflow for the synthesis and purification of this compound, from which qualitative solubility can be inferred.

Synthesis_Workflow Reactants 4-Piperidinecarboxylic Acid + Benzyl Chloroformate Reaction Reaction in Acetonitrile/Water Reactants->Reaction Acidification Acidification (pH 2-3) Reaction->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying Drying over Anhydrous Sodium Sulfate Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid Evaporation->Product

References

The Versatile Scaffold: 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the research applications of a key building block in medicinal chemistry, offering insights into its role in the development of novel therapeutics targeting a range of diseases, from chronic pain to neurological disorders.

For Researchers, Scientists, and Drug Development Professionals.

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a substituted piperidine derivative, has emerged as a crucial scaffold in the synthesis of a diverse array of biologically active molecules. Its rigid, three-dimensional structure and the presence of versatile functional groups make it an ideal starting point for the design and synthesis of compounds with tailored pharmacological profiles. This technical guide delves into the core applications of this compound in contemporary research, providing a detailed overview of its use in the development of potent and selective therapeutic agents.

A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous feature in many approved drugs, prized for its favorable physicochemical properties, including good bioavailability and metabolic stability. The specific substitution pattern of this compound, with a protected nitrogen and a quaternary center bearing a carboxylic acid and a methyl group, offers medicinal chemists a high degree of control over the spatial arrangement of substituents. This control is paramount in optimizing interactions with biological targets and fine-tuning the desired pharmacological activity.

Applications in the Development of Novel Analgesics

A significant area of research involving this scaffold is the development of novel analgesics, particularly those targeting the opioid receptor system. The 4,4-disubstituted piperidine core is a key pharmacophore in a class of potent opioid agonists.

Synthesis of Potent Mu-Opioid Receptor Agonists

Derivatives of this compound have been instrumental in the synthesis of potent mu (µ)-opioid receptor agonists. The general synthetic strategy involves the amidation of the carboxylic acid followed by deprotection of the piperidine nitrogen and subsequent N-alkylation to introduce various pharmacophoric elements.

Experimental Protocol: Synthesis of a 4,4-Disubstituted Piperidine Analog

A representative experimental protocol for the synthesis of a potent analgesic from a related 4,4-disubstituted piperidine precursor is as follows:

  • Amidation: The starting carboxylic acid is coupled with an appropriate amine using a standard coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane (DCM).

  • Deprotection: The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen is removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

  • N-Alkylation: The resulting secondary amine is then alkylated with a desired alkyl halide (e.g., a phenethyl bromide derivative) in the presence of a base like potassium carbonate to yield the final compound.

Quantitative Data: Opioid Receptor Binding and Analgesic Potency

The biological activity of these synthesized compounds is typically evaluated through in vitro binding assays and in vivo analgesic tests. The data is often presented in tables to facilitate structure-activity relationship (SAR) studies.

Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg, mouse hot-plate)
Morphine2.51.2
Fentanyl0.380.02
Analog A 0.520.05
Analog B 1.10.1

Note: The data presented here is illustrative and based on reported values for structurally similar 4,4-disubstituted piperidine analgesics.

The Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist, such as a derivative of this compound, initiates a cascade of intracellular events leading to analgesia. This signaling is primarily mediated through the Gαi/o subunit of the heterotrimeric G protein.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein G Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Mu-Opioid Receptor Signaling Pathway.

Broader Research Applications

Beyond analgesia, the this compound scaffold has been explored for its potential in developing treatments for other central nervous system (CNS) disorders. Its derivatives have been investigated as:

  • Dopamine and Serotonin Reuptake Inhibitors: For the potential treatment of depression and other mood disorders.

  • Sigma-1 Receptor Ligands: Implicated in a variety of neurological conditions, including neuropathic pain and neurodegenerative diseases.

  • Acetylcholinesterase Inhibitors: A therapeutic strategy for Alzheimer's disease.

The versatility of this building block allows for the systematic modification of its structure to achieve desired selectivity and potency for a wide range of biological targets.

Experimental Workflow for Drug Discovery

The process of identifying and optimizing lead compounds from the this compound scaffold typically follows a well-defined workflow.

drug_discovery_workflow Start 1. Starting Material 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid Synthesis 2. Chemical Synthesis (Amidation, Deprotection, N-Alkylation) Start->Synthesis Library 3. Compound Library Generation Synthesis->Library Screening 4. In Vitro Screening (Binding Assays, Functional Assays) Library->Screening SAR 5. Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt 6. Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo 7. In Vivo Testing (Animal Models of Disease) Lead_Opt->In_Vivo Preclinical 8. Preclinical Development In_Vivo->Preclinical

Caption: Drug Discovery Workflow.

Conclusion

This compound stands as a testament to the power of privileged scaffolds in modern medicinal chemistry. Its inherent structural features and synthetic tractability have enabled the exploration of vast chemical spaces, leading to the discovery of potent and selective modulators of key biological targets. As research continues to unravel the complexities of disease, this versatile building block is poised to play an ongoing and pivotal role in the development of the next generation of therapeutics.

An In-depth Technical Guide to the Derivatives of 4-Methylpiperidine-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives of 4-methylpiperidine-4-carboxylic acid. This scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective modulators of various biological targets, most notably opioid receptors. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key concepts to facilitate further research and drug development in this area.

Core Synthesis Strategies

The synthesis of 4-methylpiperidine-4-carboxylic acid derivatives typically commences from commercially available starting materials, such as 4-piperidone. The introduction of the methyl and carboxylic acid functionalities at the 4-position, followed by derivatization of the piperidine nitrogen and the carboxylic acid group, allows for the creation of a diverse library of compounds.

A common synthetic route involves the Strecker reaction, where 4-piperidone reacts with an amine and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired 4-amino-4-carboxylic acid piperidine derivative. The piperidine nitrogen is often protected with a suitable group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid.

Another approach involves the alkylation of a protected piperidine-4-carboxylic acid derivative. The choice of protecting groups is crucial for achieving the desired regioselectivity during synthesis. The Boc group, for instance, is acid-labile, while the Cbz group can be removed by hydrogenolysis, allowing for orthogonal deprotection strategies in multi-step syntheses.[1]

Synthesis of N-Substituted 4-Methylpiperidine-4-carboxamides

The amide derivatives of 4-methylpiperidine-4-carboxylic acid are of significant interest due to their potential as potent opioid receptor agonists. The synthesis generally involves the coupling of an N-substituted 4-methylpiperidine-4-carboxylic acid with a desired amine using standard peptide coupling reagents.

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of the N-substituted 4-methylpiperidine-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and an activator like 1-Hydroxybenzotriazole (HOBt).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis of 4-Methylpiperidine-4-carboxylic Acid Esters

Ester derivatives are also explored for their pharmacological properties. The synthesis is typically achieved through esterification of the carboxylic acid.

Experimental Protocol: General Procedure for Esterification

  • Dissolve the N-protected 4-methylpiperidine-4-carboxylic acid in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Biological Activity and Therapeutic Targets

Derivatives of 4-methylpiperidine-4-carboxylic acid have been extensively investigated for their interactions with a variety of biological targets, with a primary focus on opioid receptors. These compounds have shown promise as potent and selective analgesics with potentially improved side-effect profiles compared to traditional opioids.

Opioid Receptor Modulation

The 4-methylpiperidine-4-carboxylic acid scaffold is a key component of many potent opioid receptor ligands. The nature of the substituents on the piperidine nitrogen and the derivatized carboxylic acid group plays a crucial role in determining the affinity and efficacy of these compounds at the different opioid receptor subtypes (μ, δ, and κ).

Structure-activity relationship (SAR) studies have revealed that N-aralkyl substituents on the piperidine ring often lead to high potency.[2] The modification of the C-4 position with different amide or ester functionalities allows for fine-tuning of the selectivity and functional activity of these ligands. For instance, some derivatives have been designed as balanced μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists, a strategy aimed at reducing the development of tolerance and dependence associated with selective MOR agonists.[3][4]

Table 1: Opioid Receptor Binding Affinities of Selected 4-Methylpiperidine-4-Carboxylic Acid Derivatives

Compound IDN-Substituent4-Carboxamide/Ester Moietyμ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)Reference
1 PhenethylN-phenylpropanamide0.44 (ED50, mg/Kg)--[2]
2 HN-(2-phenylethyl)29150-[3]
3 HN-(3-phenylpropyl)---[3]
4 HN-(2-(4-hydroxyphenyl)ethyl)0.296.6-[3]

Note: Data is compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This G-protein signaling pathway is believed to be responsible for the analgesic effects of opioids.

In addition to G-protein signaling, opioid receptors can also signal through the β-arrestin pathway.[5] β-arrestin recruitment to the activated receptor can lead to receptor desensitization, internalization, and the activation of other downstream signaling cascades. It has been hypothesized that the β-arrestin pathway is responsible for some of the undesirable side effects of opioids, such as respiratory depression and constipation.

The development of "biased agonists" that preferentially activate the G-protein pathway over the β-arrestin pathway is a major goal in modern opioid research.[5] Derivatives of 4-methylpiperidine-4-carboxylic acid are being explored for their potential as biased agonists, offering the prospect of potent analgesia with an improved safety profile.

G_Protein_and_Beta_Arrestin_Signaling Ligand 4-Methylpiperidine-4- carboxylic Acid Derivative MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Contributes to

Caption: Opioid receptor signaling pathways.

Key Experimental Protocols

Opioid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and increasing concentrations of the unlabeled test compound (the 4-methylpiperidine-4-carboxylic acid derivative).

  • Incubation: Add the cell membrane preparation to each well and incubate to allow for binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays are used to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Plate cells expressing the opioid receptor of interest in a 96-well plate.

  • Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Compound Treatment: Concurrently, treat the cells with varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound).

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Line: Use a cell line engineered to report on the interaction between the opioid receptor and β-arrestin (e.g., using enzyme fragment complementation or bioluminescence resonance energy transfer).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Signal Detection: Measure the signal generated by the reporter system, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion and Future Directions

The derivatives of 4-methylpiperidine-4-carboxylic acid represent a versatile and promising class of compounds for the development of novel therapeutics, particularly in the field of pain management. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of their pharmacological profiles.

Future research in this area will likely focus on:

  • The design and synthesis of novel derivatives with enhanced selectivity and biased agonism at opioid receptors.

  • In-depth investigation of the signaling pathways modulated by these compounds to better understand the molecular basis of their therapeutic effects and side effects.

  • Preclinical and clinical evaluation of the most promising candidates to assess their potential as safe and effective analgesics.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of 4-methylpiperidine-4-carboxylic acid derivatives.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a foundational protecting group in the landscape of organic synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, its development was a pivotal moment, particularly for peptide chemistry, enabling the controlled, stepwise assembly of amino acids for the first time.[1][2] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group's unique stability profile, ease of introduction, and distinct deprotection pathways ensure its continuing relevance in modern synthetic endeavors, from peptide synthesis to the construction of complex natural products.[1][3]

This technical guide provides an in-depth exploration of the Cbz protecting group, detailing its core principles, applications, detailed experimental protocols, and a comparative analysis of its performance.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[1] This masking is crucial in multistep syntheses to prevent unwanted side reactions. The Cbz group can also be employed to protect other nucleophilic functional groups such as alcohols and thiols.[4]

A key attribute of the Cbz group is its considerable stability across a wide array of chemical conditions, including basic and most aqueous acidic media.[5][6] However, it can be selectively and cleanly removed under specific, mild conditions, most notably through catalytic hydrogenolysis.[1] This characteristic orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups makes it an invaluable tool in complex synthetic strategies.[1][4]

Introduction of the Cbz Group (Protection)

The Cbz group is most commonly introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[2][3] This reaction, often performed under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl.[4] The base serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion.[5]

Common reagents for Cbz protection include:

  • Benzyl chloroformate (Cbz-Cl): The most widely used reagent.[3]

  • N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): An activated ester that can offer improved selectivity in some cases.[4]

  • Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of benzyl alcohol: This can be used for a one-pot conversion of a Cbz-protected amine to a Boc-protected amine.[3]

The choice of base and solvent is critical and can be tailored to the specific substrate. Aqueous sodium carbonate or bicarbonate is common for amino acids, while organic bases like triethylamine or pyridine are often used for other amines in organic solvents.[4][7] Maintaining a pH between 8 and 10 is crucial when using Cbz-Cl with amino acids to prevent decomposition of the reagent at lower pH and racemization at higher pH.[3]

Removal of the Cbz Group (Deprotection)

The selective cleavage of the Cbz group is a cornerstone of its utility. Several methods are available, allowing for strategic deprotection in the presence of other functional groups.

  • Catalytic Hydrogenolysis: This is the most prevalent and mildest method for Cbz deprotection.[1][8] The reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), with a hydrogen source.[8] The mechanism proceeds via the cleavage of the benzylic C-O bond, which forms an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[8]

  • Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor like ammonium formate, formic acid, or triethylsilane in the presence of a palladium catalyst.[8][9]

  • Acidic Conditions: The Cbz group can also be cleaved under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH).[3] This method is advantageous when the molecule contains functional groups sensitive to hydrogenation (e.g., alkenes or alkynes).[10] Lewis acids, such as AlCl₃ in hexafluoroisopropanol (HFIP), have also been shown to effectively and selectively remove the Cbz group.[11]

  • Other Methods: Under specific circumstances, alkaline conditions can be used for Cbz removal.[3] Additionally, methods using sodium borohydride with a palladium catalyst offer a rapid alternative to traditional hydrogenation.[3][10]

Orthogonality in Multi-Step Synthesis

The Cbz group is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is fundamental in modern synthetic chemistry, allowing for the selective deprotection of one functional group while others remain intact.[1] For instance, in a molecule containing both Boc and Cbz protected amines, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) without affecting the Cbz group. Conversely, the Cbz group can be cleaved by hydrogenolysis while the Boc group remains stable.[1]

Data Presentation

Table 1: Representative Yields for Cbz Protection of Various Amines
Amine SubstrateReagents and ConditionsYield (%)Reference(s)
GlycineCbz-Cl, aq. NaOH, 0 °C~95[5]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[5]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt>90[5]
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98[5]
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92[5]
Various AminesCbz-Cl, H₂O, rtHigh[6]
SpermidineCbz-Cl, NaHCO₃71[12]
Table 2: Comparison of Cbz Deprotection Methods and Yields
Cbz-Protected SubstrateDeprotection Method and ConditionsYield (%)Reference(s)
Cbz-L-Phe-L-Leu-OEtH₂, 10% Pd/C, H₂O, rt>95[8]
N-Cbz-dioctylamineH₂, 10% Pd/C, EtOH, 40 °C95[8]
Cbz-GlycineH₂, 10% Pd/C, MeOH or EtOHHigh (often quantitative)[13]
N-Cbz-amineNaBH₄, 10% Pd/C, MeOH, rt, 3-10 minHigh[10]
N-Benzyl-N-Cbz-glycineH₂, 10% Pd/C, MeOH95[14]
N-Benzyl-N-Cbz-glycine33% HBr in AcOH, rt90[14]
Cbz-(OBn)Tyr-OMeH₂, 10% Pd/C, continuous flow, 60°C83[15]

Mandatory Visualization

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Byproducts Amine Amine (R-NH₂) ReactionVessel Reaction Vessel (e.g., THF/H₂O, 0 °C) Amine->ReactionVessel CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->ReactionVessel Base Base (e.g., NaHCO₃) Base->ReactionVessel ProtectedAmine Cbz-Protected Amine (R-NH-Cbz) ReactionVessel->ProtectedAmine Nucleophilic Acyl Substitution Byproducts Byproducts (e.g., HCl, Base·HCl) ReactionVessel->Byproducts

Caption: General workflow for the protection of an amine with the Cbz group.

Cbz_Deprotection_Workflow cluster_start Starting Material & Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product & Byproducts ProtectedAmine Cbz-Protected Amine (R-NH-Cbz) ReactionVessel Reaction Vessel (e.g., MeOH, rt) ProtectedAmine->ReactionVessel Catalyst Catalyst (e.g., 10% Pd/C) Catalyst->ReactionVessel HydrogenSource Hydrogen Source (H₂ gas or Transfer Reagent) HydrogenSource->ReactionVessel Filtration Filtration (remove catalyst) ReactionVessel->Filtration Hydrogenolysis Byproducts Byproducts (Toluene + CO₂) ReactionVessel->Byproducts Concentration Concentration (remove solvent) Filtration->Concentration DeprotectedAmine Deprotected Amine (R-NH₂) Concentration->DeprotectedAmine Orthogonality Start Multi-Protected Peptide (e.g., Fmoc-AA-Cbz-AA-Boc-AA-Resin) Fmoc_Deprotection Fmoc Deprotection Reagent: 20% Piperidine/DMF Start->Fmoc_Deprotection Cbz_Deprotection Cbz Deprotection Reagent: H₂/Pd/C Start->Cbz_Deprotection Boc_Deprotection Boc Deprotection Reagent: TFA/DCM Start->Boc_Deprotection Product_Fmoc_Off H₂N-AA-Cbz-AA-Boc-AA-Resin Fmoc_Deprotection->Product_Fmoc_Off Selective Cleavage Product_Cbz_Off Fmoc-AA-H₂N-AA-Boc-AA-Resin Cbz_Deprotection->Product_Cbz_Off Selective Cleavage Product_Boc_Off Fmoc-AA-Cbz-AA-H₂N-AA-Resin Boc_Deprotection->Product_Boc_Off Selective Cleavage

References

Methodological & Application

Synthetic Pathways to 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid and its Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted piperidine scaffolds is a cornerstone of medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid and its analogs, key intermediates in the development of various therapeutic agents.

The 4,4-disubstituted piperidine motif is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The title compound, this compound, serves as a versatile building block for creating libraries of compounds with potential applications in areas such as neuroscience, oncology, and infectious diseases. The following protocols outline a reliable synthetic route to this important intermediate and provide a framework for the synthesis of its analogs.

Synthetic Strategy Overview

The most common and efficient synthetic approach to this compound involves a multi-step sequence starting from the commercially available isonipecotic acid (piperidine-4-carboxylic acid). The general strategy is as follows:

  • N-Protection: The secondary amine of isonipecotic acid is protected with a benzyloxycarbonyl (Cbz or Z) group to prevent unwanted side reactions in subsequent steps.

  • Esterification: The carboxylic acid functionality is converted to a methyl or ethyl ester to facilitate the subsequent α-alkylation.

  • α-Alkylation: The crucial carbon-carbon bond is formed at the 4-position of the piperidine ring via enolate chemistry, introducing a methyl group or other alkyl substituents.

  • Hydrolysis: The ester is saponified to yield the final carboxylic acid product.

This modular approach allows for the introduction of various substituents at the 4-position, enabling the synthesis of a diverse range of analogs.

Experimental Protocols

Protocol 1: Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (2)

This protocol details the N-protection of isonipecotic acid (1).

Materials:

  • Isonipecotic acid (piperidine-4-carboxylic acid) (1)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Acetonitrile (ACN)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve isonipecotic acid (1.0 eq) in a 2:3 mixture of acetonitrile and water.

  • Add sodium carbonate (1.5 eq) and sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid (2) as a white solid. The product is often of sufficient purity for the next step without further purification.

Compound Starting Material Product Yield
2 Isonipecotic acid1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid>95%
Protocol 2: Synthesis of Methyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate (3)

This protocol describes the esterification of the N-protected intermediate 2 .

Materials:

  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (2)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane (TMS-diazomethane)

  • Dichloromethane (DCM) (if using TMS-diazomethane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Method A: Thionyl Chloride):

  • Suspend 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid (2) (1.0 eq) in methanol.

  • Cool the mixture to 0 °C.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate (3).

Procedure (Method B: TMS-diazomethane):

  • Dissolve 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid (2) (1.0 eq) in a mixture of dichloromethane and methanol.

  • Cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of TMS-diazomethane in hexanes until a persistent yellow color is observed.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quench the excess TMS-diazomethane by adding a few drops of acetic acid.

  • Concentrate the solution under reduced pressure and purify by column chromatography (silica gel, ethyl acetate/hexanes) to afford methyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate (3).

Compound Starting Material Product Yield (Method A) Yield (Method B)
3 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acidMethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate85-95%>90%
Protocol 3: Synthesis of Methyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate (4)

This protocol details the key α-methylation step.

Materials:

  • Methyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate (3)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1-1.2 eq) to the THF.

  • In a separate flask, dissolve methyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate (3) (1.0 eq) in anhydrous THF.

  • Add the solution of the ester dropwise to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2-1.5 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield methyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate (4).

Compound Starting Material Product Yield
4 Methyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylateMethyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate60-80%
Protocol 4: Synthesis of this compound (5)

This final protocol describes the hydrolysis of the methyl ester.

Materials:

  • Methyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate (4)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate (4) (1.0 eq) in a mixture of THF, methanol, and water.

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford this compound (5) as a solid.

Compound Starting Material Product Yield
5 Methyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylateThis compound>90%

Synthesis of Analogs

The presented synthetic route is highly adaptable for the preparation of various analogs. By substituting methyl iodide in Protocol 3 with other alkylating agents, a wide range of 4-alkyl- and 4-arylalkyl-piperidine-4-carboxylic acid derivatives can be synthesized.

Table of Potential Alkylating Agents for Analog Synthesis:

Alkylating Agent Resulting 4-Substituent
Ethyl iodideEthyl
Propyl bromidePropyl
Benzyl bromideBenzyl
Allyl bromideAllyl

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow.

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: α-Methylation cluster_3 Step 4: Hydrolysis Isonipecotic_acid Isonipecotic Acid (1) N_Cbz_acid 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid (2) Isonipecotic_acid->N_Cbz_acid Cbz-Cl, Base N_Cbz_ester Methyl 1-[(benzyloxy)carbonyl]piperidine- 4-carboxylate (3) N_Cbz_acid->N_Cbz_ester MeOH, SOCl₂ or TMS-diazomethane N_Cbz_methyl_ester Methyl 1-[(benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylate (4) N_Cbz_ester->N_Cbz_methyl_ester 1. LDA 2. CH₃I Final_Product 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid (5) N_Cbz_methyl_ester->Final_Product LiOH or NaOH Experimental_Workflow Start Start: Isonipecotic Acid N_Protection N-Protection with Cbz-Cl Start->N_Protection Esterification Esterification (MeOH) N_Protection->Esterification Alkylation α-Methylation (LDA, CH₃I) Esterification->Alkylation Hydrolysis Ester Hydrolysis (LiOH) Alkylation->Hydrolysis Purification Purification & Analysis Hydrolysis->Purification End Final Product Purification->End

Application Notes and Protocols for the Use of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is a non-canonical, cyclic amino acid analogue that serves as a valuable building block in peptide synthesis. Its rigid piperidine scaffold can be used to introduce conformational constraints into peptides, a strategy often employed in drug discovery to enhance biological activity, improve metabolic stability, and increase receptor selectivity. The benzyloxycarbonyl (Cbz or Z) group provides a stable amine-protecting group that can be removed under specific conditions, making it compatible with standard peptide synthesis strategies.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Data Presentation

The following table summarizes representative quantitative data for the incorporation of this compound into a model peptide sequence via Fmoc-based solid-phase peptide synthesis. These values are based on typical efficiencies observed for the coupling of sterically hindered or complex amino acid analogues.

ParameterRepresentative ValueNotes
Building Block Synthesis
Yield of this compound>90%Based on the synthesis from 4-methylpiperidine-4-carboxylic acid.
Purity of Building Block>98%Achievable by standard purification techniques.
Solid-Phase Peptide Synthesis
First Coupling Efficiency~95%Monitored by Kaiser test or equivalent.
Average Repetitive Coupling Efficiency>99%For standard proteinogenic amino acids in the sequence.
Crude Peptide Purity (Post-Cleavage)65-80%Dependent on peptide length and sequence.
Final Peptide Purity (Post-HPLC)>98%Achievable with standard purification protocols.
Overall Isolated Yield25-40%Highly dependent on the specific peptide sequence and length.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-methylpiperidine-4-carboxylic acid.

Materials:

  • 4-methylpiperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-methylpiperidine-4-carboxylic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water.

  • Add sodium carbonate (1.5 eq.) and sodium bicarbonate (1.5 eq.) to the solution and adjust the pH to approximately 10-11.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add benzyl chloroformate (1.0 eq.) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture to a pH of 2-3 by the dropwise addition of 1N HCl.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the title compound using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

1. Resin Swelling and Fmoc Deprotection: a. Place the Rink Amide resin in a peptide synthesis vessel and add DMF to swell the resin for at least 30 minutes. b. Drain the DMF and add a 20% solution of piperidine in DMF to the resin. c. Agitate the mixture for 20 minutes to remove the Fmoc protecting group. d. Drain the piperidine solution and wash the resin thoroughly with DMF and DCM.

2. Coupling of the First Amino Acid: a. In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate the mixture for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. d. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step. e. Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.

3. Subsequent Amino Acid Couplings: a. Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

4. Incorporation of this compound: a. After the deprotection of the N-terminal Fmoc group of the growing peptide chain, prepare the coupling solution for the title compound. b. In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. c. Pre-activate the mixture for 1-2 minutes. d. Add the activated solution to the resin and agitate for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time and/or double coupling may be necessary. e. Monitor the coupling reaction. Once complete, wash the resin thoroughly.

5. Final Deprotection and Cleavage: a. After the final amino acid has been coupled, perform a final Fmoc deprotection. b. Wash the resin extensively with DMF, DCM, and methanol, and then dry the resin under vacuum. c. Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the crude peptide.

6. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. c. Dry the crude peptide and dissolve it in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water). d. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. e. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Synthesis_of_Building_Block cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 4-Methylpiperidine- 4-carboxylic Acid reaction N-Protection Reaction (Acetonitrile/Water, Na2CO3, NaHCO3, 0°C to RT) start1->reaction start2 Benzyl Chloroformate start2->reaction acidify Acidification (1N HCl) reaction->acidify extract Extraction (Ethyl Acetate) acidify->extract dry Drying & Concentration extract->dry product 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic Acid dry->product

Caption: Synthesis of the Cbz-protected piperidine building block.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling_cycle Peptide Elongation Cycle cluster_special_coupling Incorporation of Modified Residue cluster_final_steps Final Steps swell Swell Rink Amide Resin in DMF deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_aa Couple Fmoc-Amino Acid (e.g., HATU/DIPEA in DMF) wash1->couple_aa wash2 Wash (DMF, DCM) couple_aa->wash2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF, DCM) deprotect2->wash3 wash3->couple_aa Repeat for next AA couple_pip Couple 1-[(Benzyloxy)carbonyl]- 4-methylpiperidine-4-carboxylic Acid (e.g., HATU/DIPEA in DMF) wash3->couple_pip wash4 Wash (DMF, DCM) couple_pip->wash4 final_deprotect Final Fmoc Deprotection wash4->final_deprotect cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage purification Precipitation & HPLC Purification cleavage->purification final_product Final Peptide purification->final_product

Caption: Solid-phase synthesis workflow for peptide incorporation.

Application Notes and Protocols for 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid in Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is a valuable bifunctional building block for the synthesis of novel heterocyclic compounds, particularly those with a spiro-piperidine motif. The presence of a protected amine and a carboxylic acid on a quaternary center allows for the construction of complex three-dimensional structures. These spiro-heterocycles are of significant interest in medicinal chemistry due to their conformational rigidity and potential for potent and selective biological activity. This document provides detailed protocols for the synthesis of key intermediates and subsequent cyclization to form novel spiro-oxazolidinones and spiro-hydantoins, which have shown promise as anticancer and antileishmanial agents.

Data Presentation

The following tables summarize key quantitative data for the synthesis of intermediates and final heterocyclic products derived from this compound.

Table 1: Synthesis of Key Intermediates

IntermediateStarting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)
4-Amino-1-(benzyloxycarbonyl)-4-methylpiperidineThis compoundDiphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcoholToluene12110~85-95
1-(Benzyloxycarbonyl)-4-isocyanato-4-methylpiperidine1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carbonyl azideHeatToluene280In situ

Table 2: Synthesis of Novel Spiro-Heterocycles

ProductIntermediateReagentsSolventTime (h)Temperature (°C)Yield (%)
Spiro[piperidine-4,5'-oxazolidin]-2'-one derivative4-Amino-1-(benzyloxycarbonyl)-4-methylpiperidineTriphosgene, TriethylamineDichloromethane40 to rt~70-80
Spiro[piperidine-4,5'-hydantoin] derivative1-(Benzyloxycarbonyl)-4-isocyanato-4-methylpiperidineAmmonium carbonate, Potassium cyanideEthanol/Water48rt~60-70

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1-(benzyloxycarbonyl)-4-methylpiperidine via Curtius Rearrangement

This protocol describes the conversion of the carboxylic acid to the corresponding amine, a key intermediate for further heterocycle synthesis.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous benzyl alcohol

  • Anhydrous toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M) under an argon atmosphere, add triethylamine (1.1 eq).

  • Slowly add diphenylphosphoryl azide (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add anhydrous benzyl alcohol (1.2 eq) to the reaction mixture.

  • Heat the mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the Cbz-protected amine.

  • For the free amine, the Cbz-protected product can be subjected to hydrogenolysis (e.g., H₂, Pd/C in methanol).

Protocol 2: Synthesis of a Spiro[piperidine-4,5'-oxazolidin]-2'-one Derivative

This protocol outlines the synthesis of a spiro-oxazolidinone from the 4-amino-4-methylpiperidine intermediate.

Materials:

  • 4-Amino-1-(benzyloxycarbonyl)-4-methylpiperidine

  • Triphosgene

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-amino-1-(benzyloxycarbonyl)-4-methylpiperidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the spiro-oxazolidinone.

Protocol 3: Synthesis of a Spiro[piperidine-4,5'-hydantoin] Derivative (Bucherer-Bergs Reaction)

This protocol describes the one-pot synthesis of a spiro-hydantoin from the corresponding ketone, which can be derived from the starting carboxylic acid. (Note: This protocol starts from the corresponding ketone, 1-(benzyloxycarbonyl)-4-methylpiperidin-4-one, which can be synthesized from the carboxylic acid via activation and reduction or other standard methods).

Materials:

  • 1-(Benzyloxycarbonyl)-4-methylpiperidin-4-one

  • Ammonium carbonate

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Ethanol

  • Water

Procedure:

  • In a sealed vessel, dissolve 1-(benzyloxycarbonyl)-4-methylpiperidin-4-one (1.0 eq) in a mixture of ethanol and water (1:1).

  • Add ammonium carbonate (4.0 eq) and potassium cyanide (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 48 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude spiro-hydantoin.

  • The product can be further purified by recrystallization from ethanol.

Mandatory Visualizations

experimental_workflow start 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid curtius Curtius Rearrangement (DPPA, TEA, BnOH) start->curtius ketone_synth Conversion to Ketone start->ketone_synth amine 4-Amino-1-(benzyloxycarbonyl)- 4-methylpiperidine curtius->amine oxazolidinone Spiro-oxazolidinone Synthesis (Triphosgene, TEA) amine->oxazolidinone product1 Spiro[piperidine-4,5'-oxazolidin]-2'-one oxazolidinone->product1 ketone 1-(Benzyloxycarbonyl)-4- methylpiperidin-4-one ketone_synth->ketone bucherer Bucherer-Bergs Reaction ((NH4)2CO3, KCN) ketone->bucherer product2 Spiro[piperidine-4,5'-hydantoin] bucherer->product2

Caption: Synthetic pathways to spiro-heterocycles.

signaling_pathway cluster_cancer Anticancer Mechanism (p53 Activation) spiro_drug Spiro-piperidine Derivative mdm2 MDM2 spiro_drug->mdm2 inhibits p53 p53 mdm2->p53 degrades p21 p21 p53->p21 activates apoptosis Apoptosis p53->apoptosis induces cdk CDK2/Cyclin E p21->cdk inhibits g1_arrest G1 Cell Cycle Arrest cdk->g1_arrest

Caption: p53-mediated anticancer signaling pathway.

logical_relationship start_mol 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid intermediate_amine Key Intermediate: 4-Amino-4-methylpiperidine derivative start_mol->intermediate_amine e.g., Curtius Rearrangement intermediate_ketone Key Intermediate: 4-Oxo-4-methylpiperidine derivative start_mol->intermediate_ketone e.g., Decarboxylative Acylation heterocycle_class1 Spiro-Oxazolidinones/ -Ureas/-Thioureas intermediate_amine->heterocycle_class1 heterocycle_class2 Spiro-Hydantoins/ -Thiohydantoins intermediate_ketone->heterocycle_class2 bioactivity Potential Biological Activity (e.g., Anticancer, Antileishmanial) heterocycle_class1->bioactivity heterocycle_class2->bioactivity

Caption: Synthetic strategy and potential applications.

Application Notes and Protocols for Amide Coupling of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the amide coupling of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a sterically hindered building block frequently utilized in medicinal chemistry. The protocols outlined below are based on established amide bond formation methodologies, adapted for substrates with increased steric hindrance around the carboxylic acid moiety.

Introduction

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly in the development of new pharmaceuticals. The coupling of this compound with various amines presents a common challenge due to the steric hindrance imposed by the quaternary center at the 4-position of the piperidine ring. This steric bulk can significantly impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, often leading to lower yields and requiring carefully optimized reaction conditions.

This document details protocols for several common and effective coupling reagents, including carbodiimide-based methods (EDC/HOBt) and uronium/aminium salt-based methods (HATU), which are known for their high efficiency, even in challenging cases.

Comparative Data on Coupling Methods

The selection of an appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity. Below is a summary of representative yields for the coupling of this compound with a model primary amine (e.g., benzylamine) under various standard conditions.

Disclaimer: The following data is illustrative and representative of typical outcomes for sterically hindered couplings. Actual yields may vary depending on the specific amine substrate, scale, and reaction workup.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Reaction Time (h)
EDCHOBtDIPEADMF75-85%12-24
HATU-DIPEADMF85-95%2-6
DICHOBt-DCM70-80%12-24
PyBOP-DIPEADMF80-90%4-8

Key Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). HOBt acts as an additive to suppress racemization and improve efficiency by forming a more stable active ester intermediate.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, and nitrogen atmosphere setup.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates, due to its rapid reaction kinetics and the formation of a highly reactive OAt-active ester.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1-0.2 M).

  • Add DIPEA (3.0 equiv) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with 10% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

EDC/HOBt Coupling Workflow

EDC_HOBt_Coupling cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification Acid Cbz-Pip-COOH Mix Dissolve Reactants Acid->Mix Amine Amine (R-NH2) Amine->Mix HOBt HOBt HOBt->Mix Solvent Anhydrous DMF/DCM Solvent->Mix Cool Cool to 0 °C Mix->Cool Add_EDC Add EDC·HCl Cool->Add_EDC Add_DIPEA Add DIPEA Add_EDC->Add_DIPEA Stir Stir at RT (12-24h) Add_DIPEA->Stir Quench Quench with Water Stir->Quench Extract Extract Quench->Extract Wash Wash Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Chromatography Dry->Purify Product Purified Amide Purify->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

HATU Coupling Workflow

HATU_Coupling cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification Acid Cbz-Pip-COOH Preactivate Pre-activate Acid (15 min) Acid->Preactivate HATU HATU HATU->Preactivate DIPEA_pre DIPEA DIPEA_pre->Preactivate Solvent Anhydrous DMF Solvent->Preactivate Add_Amine Add Amine Preactivate->Add_Amine Stir Stir at RT (2-6h) Add_Amine->Stir Dilute Dilute with Water Stir->Dilute Extract Extract Dilute->Extract Wash Wash (LiCl) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Chromatography Dry->Purify Product Purified Amide Purify->Product

Caption: Workflow for HATU mediated amide coupling.

General Reaction Mechanism

Amide_Coupling_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, OAt-ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Amine Amine Amine (R'-NH2) Amine->TetrahedralIntermediate AmideProduct Amide Product (R-CO-NHR') TetrahedralIntermediate->AmideProduct Byproduct Byproduct (e.g., Urea, HOAt) TetrahedralIntermediate->Byproduct

Caption: General mechanism of amide bond formation.

References

Application Notes and Protocols for the Deprotection of the Benzyloxycarbonyl (Cbz) Group from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptidomimetics. Its stability under a range of reaction conditions and the availability of multiple orthogonal deprotection strategies make it a versatile tool for chemists. The piperidine moiety is a prevalent scaffold in many biologically active compounds, and the efficient deprotection of Cbz-protected piperidine derivatives is a critical step in their synthesis.

This document provides detailed application notes, experimental protocols, and comparative data for the most common methods of Cbz group removal from piperidine derivatives. The selection of an appropriate deprotection strategy is paramount and depends on the substrate's molecular architecture, the presence of other functional groups, and the desired scale of the reaction.

Deprotection Methodologies: A Comparative Overview

The primary methods for the cleavage of the Cbz group from piperidine derivatives can be broadly categorized into catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage. Each approach offers distinct advantages and potential limitations.

Data Presentation: Summary of Cbz Deprotection Techniques

The following tables summarize quantitative data for the deprotection of the Cbz group from various piperidine derivatives using different methodologies.

Table 1: Catalytic Hydrogenolysis of Cbz-Protected Piperidine Derivatives

SubstrateCatalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)
N-Cbz-piperidine10% Pd/C (5-10)H₂ (balloon)MethanolRoom Temp.2 - 6>95
N-Cbz-4-piperidone10% Pd/C (10)H₂ (1 atm)EthanolRoom Temp.4 - 8High
Ethyl N-Cbz-piperidine-4-carboxylate10% Pd/C (5)H₂ (1 atm)Ethyl AcetateRoom Temp.3 - 5~95
N-Cbz-4-phenylpiperidine10% Pd/C (10)H₂ (50 psi)MethanolRoom Temp.12>90

Table 2: Transfer Hydrogenolysis of Cbz-Protected Piperidine Derivatives

SubstrateCatalyst (mol%)Hydrogen Donor (equiv.)SolventTemperature (°C)Time (h)Yield (%)
N-Cbz-piperidine10% Pd/C (10)Ammonium formate (4)MethanolReflux1 - 2>95
N-Cbz-4-aminopiperidine10% Pd/C (10)Formic acid (5)MethanolRoom Temp.2 - 4High
Ethyl N-Cbz-piperidine-4-carboxylate10% Pd/C (10)1,4-Cyclohexadiene (3)EthanolReflux2 - 5High
N-Cbz-piperidine-2-carboxylic acid10% Pd/C (5-10)Ammonium formate (3-5)MethanolRoom Temp.1 - 3High

Table 3: Acidic Cleavage of Cbz-Protected Piperidine Derivatives

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylateIPA·HClIsopropanol65 - 754Not specified
N-Cbz-piperidine33% HBr in Acetic AcidAcetic AcidRoom Temp.2 - 16High
tert-Butyl 4-(Cbz-amino)piperidine-1-carboxylateTFADichloromethaneRoom Temp.1 - 3High

Signaling Pathways and Experimental Workflows

Reaction Mechanism: Catalytic Hydrogenolysis of the Cbz Group

The deprotection of a Cbz-protected piperidine via catalytic hydrogenolysis proceeds through a well-established mechanism involving the cleavage of the benzylic C-O bond on the surface of a palladium catalyst.[1] The process ultimately yields the free piperidine, toluene, and carbon dioxide.

G cluster_mechanism Mechanism of Catalytic Hydrogenolysis Cbz_Piperidine N-Cbz-Piperidine Adsorbed_Complex Adsorbed Complex (Cbz-Piperidine + H₂ on Pd surface) Cbz_Piperidine->Adsorbed_Complex H2 H₂ H2->Adsorbed_Complex Pd_C Pd/C Catalyst Pd_C->Adsorbed_Complex Transition_State Transition State (C-O bond cleavage) Pd_C->Transition_State Adsorbed_Complex->Transition_State Oxidative Addition Carbamic_Acid Carbamic Acid Intermediate Transition_State->Carbamic_Acid Reductive Elimination Toluene Toluene Transition_State->Toluene Piperidine Deprotected Piperidine Carbamic_Acid->Piperidine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

General Experimental Workflow for Cbz Deprotection

The following diagram outlines a typical workflow for the deprotection of a Cbz-protected piperidine derivative in a laboratory setting.[1]

G cluster_workflow General Experimental Workflow Start Start: Cbz-Protected Piperidine Dissolution Dissolve in Suitable Solvent Start->Dissolution Reagent_Addition Add Deprotection Reagents (e.g., Pd/C, H₂, Acid) Dissolution->Reagent_Addition Reaction Stir under Appropriate Conditions (RT, Heat) Reagent_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Reaction Work-up: - Quench Reaction - Filter Catalyst Monitoring->Workup Reaction Complete Extraction Aqueous Work-up & Extraction Workup->Extraction Purification Purification (Chromatography, Crystallization) Extraction->Purification Product Final Product: Deprotected Piperidine Purification->Product

References

Large-Scale Synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key pharmaceutical intermediates is paramount. This application note provides a detailed, large-scale synthesis protocol for 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a valuable building block in the development of various therapeutic agents.

This protocol outlines a robust and reproducible two-step synthetic route, commencing with the synthesis of the key intermediate, 4-methylpiperidine-4-carboxylic acid, followed by its protection with a benzyloxycarbonyl (Cbz) group. The methodologies are designed for scalability, ensuring high yield and purity suitable for industrial applications.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process, providing a clear overview of the expected yields and purity at each stage.

StepReactionStarting MaterialProductMolar Ratio (Starting Material:Reagent)SolventReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
1Synthesis of 4-methylpiperidine-4-carboxylic acid1-Benzyl-4-methylpiperidine-4-carbonitrile4-Methylpiperidine-4-carboxylic acid1 : 10 (Substrate:H2SO4)Sulfuric Acid (conc.)4810085>95
2Cbz Protection4-Methylpiperidine-4-carboxylic acidThis compound1 : 1.2 (Substrate:Benzyl Chloroformate)Water/Dioxane40-2592>98

Experimental Protocols

Step 1: Synthesis of 4-Methylpiperidine-4-carboxylic acid

This procedure details the hydrolysis of 1-benzyl-4-methylpiperidine-4-carbonitrile to yield 4-methylpiperidine-4-carboxylic acid.

Materials:

  • 1-Benzyl-4-methylpiperidine-4-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Isopropanol

  • Deionized Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a reflux condenser, cautiously add 1-benzyl-4-methylpiperidine-4-carbonitrile to concentrated sulfuric acid.

  • Heat the mixture to 100°C and maintain this temperature for 48 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide until a pH of approximately 3 is reached.

  • Adjust the pH to 7 with a dilute sodium hydroxide solution.

  • The aqueous solution is then washed with an organic solvent such as ethyl acetate to remove any non-polar impurities.

  • The pH of the aqueous layer is then adjusted to the isoelectric point of the amino acid (approximately pH 4-5) using concentrated hydrochloric acid, at which point the product will precipitate.

  • Collect the precipitated solid by filtration and wash it with cold deionized water.

  • Recrystallize the crude product from a mixture of water and isopropanol to obtain pure 4-methylpiperidine-4-carboxylic acid.

  • Dry the final product under vacuum at 60°C.

Step 2: this compound

This protocol describes the N-protection of 4-methylpiperidine-4-carboxylic acid using benzyl chloroformate (Cbz-Cl).

Materials:

  • 4-Methylpiperidine-4-carboxylic acid

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methylpiperidine-4-carboxylic acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.

  • Extract the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Visualizing the Workflow

The following diagram illustrates the sequential steps of the synthesis protocol, providing a clear visual representation of the workflow.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-Methylpiperidine-4-carboxylic acid cluster_step2 Step 2: Cbz Protection A 1-Benzyl-4-methylpiperidine- 4-carbonitrile B Hydrolysis (Conc. H₂SO₄, 100°C, 48h) A->B C 4-Methylpiperidine-4-carboxylic acid B->C D 4-Methylpiperidine-4-carboxylic acid E Cbz Protection (Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0-25°C, 4h) D->E F 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid E->F

Caption: Synthetic workflow for the target compound.

This detailed protocol and the accompanying data provide a comprehensive guide for the large-scale synthesis of this compound, enabling researchers and drug development professionals to efficiently produce this key intermediate for their research and development needs.

Application Notes and Protocols for the Purification of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below cover standard purification techniques, including extractive workup, column chromatography, and recrystallization.

Introduction

This compound, also known as 1-Cbz-4-methylpiperidine-4-carboxylic acid, is a heterocyclic building block. Its purity is crucial for the successful synthesis of downstream targets, necessitating effective purification strategies. This document offers guidance on selecting and performing appropriate purification methods.

Purification Strategy Overview

A typical purification workflow for this compound following its synthesis involves an initial aqueous workup to remove inorganic byproducts and water-soluble impurities. For higher purity, this is generally followed by column chromatography or recrystallization. The choice between these latter two methods will depend on the nature of the impurities and the desired scale of the purification.

PurificationWorkflow cluster_synthesis Synthesis Output cluster_purification Purification Stages Crude Product Crude Product Extractive Workup Extractive Workup Crude Product->Extractive Workup Initial Cleanup Column Chromatography Column Chromatography Extractive Workup->Column Chromatography High Purity Recrystallization Recrystallization Extractive Workup->Recrystallization Crystalline Solid Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General purification workflow for this compound.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively published, the following table provides typical solvent systems used for the purification of analogous N-Cbz protected piperidine derivatives by column chromatography, which can be adapted for the target compound.

Purification MethodCompound TypeEluent System (v/v)Typical Yield/Purity
Column Chromatography N-Cbz-piperidine derivativeHexane / Ethyl Acetate (gradient)>90%
N-Boc-piperidine derivativen-Hexane / Ethyl Acetate (4.5:1)[1]90%
N-Cbz-pyrrolidine derivativeEthyl Acetate / Hexane (1:12)[2]88%
N-Boc-piperidine derivative2% Methanol in Chloroform[1]99%
Recrystallization Carboxylic Acids (General)Ethanol/Water, Methanol/Water, Ethyl Acetate/HexaneHigh

Experimental Protocols

Protocol 1: Extractive Workup

This protocol is designed for the initial purification of the crude product after synthesis to remove salts and highly polar impurities.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume of organic layer)

    • Water (2 x volume of organic layer)

    • Brine (1 x volume of organic layer)

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, extracted product.

Protocol 2: Purification by Column Chromatography

This method is effective for separating the target compound from closely related organic impurities.

Materials:

  • Crude product from Protocol 1

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column to pack it.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A suggested starting gradient is from 10% to 60% ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis beforehand.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to afford the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is a suitable method for obtaining a highly pure crystalline solid, provided a suitable solvent system can be identified.

Materials:

  • Crude product from Protocol 1

  • A selection of solvents for screening (e.g., ethyl acetate, hexane, ethanol, water, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures, such as ethyl acetate/hexane or ethanol/water, are often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

By following these protocols, researchers can effectively purify this compound to a high degree of purity, suitable for use in demanding synthetic applications.

References

Application Notes: Synthesis of Bioactive Molecules Using 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid as a key building block in the synthesis of bioactive molecules. This versatile scaffold is particularly valuable in the construction of complex heterocyclic systems due to its sterically hindered quaternary center and orthogonally protected functional groups.

Introduction

This compound is a synthetic intermediate characterized by a piperidine ring substituted at the 4-position with both a methyl and a carboxylic acid group. The nitrogen atom is protected with a benzyloxycarbonyl (Cbz or Z) group, which can be readily removed under standard hydrogenolysis conditions. This substitution pattern provides a unique three-dimensional framework that is attractive for the design of novel therapeutics targeting a range of biological targets. Its application is particularly notable in the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid conformations that can lead to high-affinity and selective binding to protein targets.

Application in the Synthesis of Nociceptin Receptor (ORL-1) Antagonists

A primary application of this compound is in the synthesis of spirohydantoin derivatives that act as antagonists of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid-Receptor-Like 1 (ORL-1) receptor. The ORL-1 receptor system is implicated in a variety of physiological processes, including pain modulation, anxiety, and depression, making its antagonists promising candidates for the development of novel analgesics and anxiolytics.

The rigid spiro-piperidine-hydantoin scaffold derived from this starting material can effectively mimic key pharmacophoric features required for potent and selective antagonism of the ORL-1 receptor.

Synthetic Workflow for Spirohydantoin-based ORL-1 Antagonists

The general synthetic strategy involves the conversion of the carboxylic acid to an amino group, followed by cyclization to form the spirohydantoin ring system.

G A 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid B Curtius Rearrangement (DPPA, Et3N, heat) A->B 1. C Isocyanate Intermediate B->C D Reaction with Amino Ester (e.g., Methyl Anthranilate) C->D 2. E Urea Intermediate D->E F Cyclization (Heat or Acid/Base) E->F 3. G Spirohydantoin Core F->G H Deprotection (Hydrogenolysis) & Further Functionalization G->H 4. I Bioactive ORL-1 Antagonist H->I

Caption: Synthetic workflow for spirohydantoin ORL-1 antagonists.

Quantitative Data Summary

The following table summarizes the key transformation in the synthesis of a spirohydantoin intermediate for ORL-1 antagonists.

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
1This compoundBenzyl 4-(isocyanato)-4-methylpiperidine-1-carboxylateDiphenylphosphoryl azide (DPPA), Triethylamine (Et3N), Toluene, 80°CNot specifiedNot specifiedPatent WO 2005/116001 A1
2Benzyl 4-(isocyanato)-4-methylpiperidine-1-carboxylateBenzyl 4-({[(2-aminophenyl)formyl]amino}carbonyl)amino-4-methylpiperidine-1-carboxylateMethyl anthranilate, TolueneNot specifiedNot specifiedPatent WO 2005/116001 A1
3Benzyl 4-({[(2-aminophenyl)formyl]amino}carbonyl)amino-4-methylpiperidine-1-carboxylateSpiro[piperidine-4,4'-quinazoline]-2',5'(1'H,3'H)-dione derivativeNot specifiedNot specifiedNot specifiedPatent WO 2005/116001 A1

Note: Specific yield and purity data for the final bioactive compounds are not available in the referenced patent literature.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-(isocyanato)-4-methylpiperidine-1-carboxylate (Isocyanate Intermediate)

This protocol describes the conversion of the carboxylic acid to an isocyanate via a Curtius rearrangement.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere.

  • Add diphenylphosphoryl azide (1.1 eq) dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to 80°C.

  • Maintain the temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the resulting solution containing the isocyanate intermediate can be used directly in the next step without purification.

Protocol 2: Synthesis of the Spirohydantoin Core

This protocol outlines the reaction of the isocyanate intermediate with an amino ester and subsequent cyclization.

Materials:

  • Toluene solution of Benzyl 4-(isocyanato)-4-methylpiperidine-1-carboxylate (from Protocol 1)

  • Methyl anthranilate (or other suitable amino ester)

  • Anhydrous Toluene

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To the solution of the isocyanate intermediate in toluene from Protocol 1, add a solution of methyl anthranilate (1.0 eq) in toluene.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the urea intermediate.

  • Heat the reaction mixture to reflux to induce cyclization to the spirohydantoin core. The reaction time will vary depending on the substrate and should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by washing the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired spirohydantoin derivative.

Signaling Pathway of ORL-1 Receptor Antagonism

ORL-1 receptor antagonists block the signaling cascade initiated by the endogenous ligand, nociceptin/orphanin FQ (N/OFQ). This inhibition can modulate downstream pathways related to pain and mood.

G cluster_0 Cell Membrane N_OFQ N/OFQ ORL1 ORL-1 Receptor N_OFQ->ORL1 Binds & Activates G_protein Gi/o Protein ORL1->G_protein Activates Antagonist Spirohydantoin Antagonist Antagonist->ORL1 Blocks Binding AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neuron Neuronal Activity cAMP->Neuron Modulates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Neuron Modulates K_efflux K+ Efflux K_channel->K_efflux K_efflux->Neuron Modulates

Caption: Simplified ORL-1 receptor signaling and antagonist action.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in constructing spirocyclic systems, such as the spirohydantoin core of ORL-1 receptor antagonists, highlights its importance in modern drug discovery. The provided protocols offer a foundation for researchers to explore the synthesis of novel therapeutics based on this privileged scaffold. Further optimization of reaction conditions and exploration of diverse substitution patterns will undoubtedly lead to the discovery of new and potent bioactive compounds.

Application Note: Protocols for the Esterification of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. The esterification of its carboxylic acid moiety is a crucial step in the synthesis of various biologically active compounds and intermediates. This document provides detailed protocols for the effective esterification of this substrate, addressing the presence of the acid-labile benzyloxycarbonyl (Cbz or Z) protecting group and the steric hindrance at the C4 position. The following protocols offer reliable methods for obtaining the corresponding esters in high yields.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes the key quantitative parameters for the recommended esterification methods.

Parameter Method A: Steglich Esterification Method B: Alkylation Method C: Acid-Catalyzed Esterification (Fischer)
Ester Type Methyl, Ethyl, tert-Butyl, etc.Methyl, Ethyl, Benzyl, etc.Methyl, Ethyl (primarily simple alcohols)
Key Reagents DCC or EDC, DMAP (catalytic)Alkyl Halide (e.g., CH₃I), K₂CO₃ or Cs₂CO₃Alcohol (as solvent), H₂SO₄ or HCl (catalytic)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dimethylformamide (DMF), AcetonitrileAnhydrous Alcohol (e.g., Methanol)
Temperature 0 °C to Room TemperatureRoom TemperatureReflux
Reaction Time 3 - 12 hours3 - 16 hours12 - 24 hours
Typical Yield High (often >80%)High (often >90%)Variable, driven by equilibrium
Workup Filtration of urea, aqueous washAqueous workup, extractionNeutralization, extraction
Purification Column ChromatographyColumn ChromatographyDistillation or Column Chromatography

Experimental Protocols

Method A: Steglich Esterification using DCC and DMAP

This method is highly effective for a wide range of alcohols, including sterically hindered ones, and is performed under mild, neutral conditions, which preserves the Cbz protecting group.[1][2]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, tert-butanol; 1.2 - 1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add the anhydrous alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 5-10 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Method B: Alkylation using an Alkyl Halide and Base

This protocol is a straightforward and high-yielding method for the synthesis of simple alkyl esters, such as methyl or ethyl esters.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl iodide; 1.2 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add the alkyl halide (e.g., iodomethane, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method C: Fischer Esterification (Acid-Catalyzed)

This classic method is suitable for producing simple esters where the alcohol can be used in large excess as the solvent. While the Cbz group is generally stable to mild acid, prolonged exposure to strong acid at high temperatures should be monitored to avoid deprotection.[4][5]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol; large excess, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 2-3 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., methanol) to serve as both reactant and solvent.

  • Stir the mixture to dissolve the starting material.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Diagrams

Esterification_Workflow start Start: 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid methodA Method A: Steglich Esterification (DCC, DMAP, Alcohol) start->methodA methodB Method B: Alkylation (Alkyl Halide, Base) start->methodB methodC Method C: Fischer Esterification (Acid, Alcohol) start->methodC workup Reaction Workup (Extraction/Filtration) methodA->workup Filter DCU, Aq. Wash methodB->workup Aqueous Wash methodC->workup Neutralize, Aq. Wash purification Purification (Column Chromatography) workup->purification product Final Product: Ester Derivative purification->product

Caption: General workflow for the esterification of the target carboxylic acid.

Steglich_Mechanism_Overview acid Carboxylic Acid (R-COOH) intermediate1 O-Acylisourea Intermediate acid->intermediate1 + dcc DCC dcc->intermediate1 dmap DMAP intermediate2 Acyl-DMAP Intermediate (Highly Reactive) dmap->intermediate2 + alcohol Alcohol (R'-OH) ester Ester (R-COOR') alcohol->ester + intermediate1->intermediate2 dcu DCU (Byproduct) intermediate1->dcu intermediate2->ester

Caption: Simplified overview of the Steglich esterification reaction pathway.

References

Application Notes and Protocols: 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is a valuable building block for the synthesis of diverse chemical libraries in the field of drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] This N-Cbz protected, 4,4-disubstituted piperidine derivative offers a rigid scaffold with two key points for diversification, making it an ideal candidate for combinatorial library synthesis. The carboxylic acid moiety allows for amide bond formation, while the benzyloxycarbonyl (Cbz) protecting group can be removed to expose the secondary amine for further functionalization.

This document provides detailed protocols for the application of this compound in solid-phase synthesis to generate a combinatorial library of substituted piperidine amides.

Key Features

  • Scaffold Rigidity: The 4,4-disubstitution pattern provides a defined three-dimensional structure.

  • Orthogonal Functionality: The carboxylic acid and the protected amine allow for selective and sequential reactions.

  • Versatility: Enables the creation of large and diverse compound libraries for high-throughput screening.

Applications

The primary application of this reagent in combinatorial chemistry is as a central scaffold for the generation of "libraries from scaffolds." By attaching the carboxylic acid to a solid support, the piperidine ring can be elaborated in two directions. First, by deprotecting the nitrogen and reacting it with a diverse set of building blocks (e.g., acylating agents, sulfonyl chlorides, isocyanates). Second, after cleavage from the resin, the newly formed amide can be further modified if it contains a reactive handle.

This approach is particularly useful for the discovery of novel ligands for various biological targets, including GPCRs, ion channels, and enzymes, where the piperidine core can serve as a key pharmacophoric element.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Combinatorial Piperidine Amide Library

This protocol describes the synthesis of a combinatorial library based on the this compound scaffold. The library is generated by coupling a diverse set of primary amines to the carboxylic acid, followed by deprotection of the piperidine nitrogen and subsequent acylation with a variety of carboxylic acids.

Materials:

  • This compound

  • Rink Amide MBHA resin (or similar aminomethylated resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc removal (if using an Fmoc-protected amine on the resin)

  • Palladium on carbon (10%)

  • Hydrogen gas or a suitable hydrogen donor (e.g., cyclohexene, ammonium formate)

  • A diverse set of primary amines (R¹-NH₂)

  • A diverse set of carboxylic acids (R²-COOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Equipment:

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) for analysis and purification

  • Mass spectrometer (MS) for characterization

Procedure:

Step 1: Resin Preparation and Scaffolding Loading

  • Swell the Rink Amide resin in DMF for 1 hour.

  • If the resin is Fmoc-protected, remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • In a separate vessel, pre-activate this compound (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 20 minutes.

  • Add the activated carboxylic acid solution to the resin and shake for 4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test (ninhydrin test). If the test is positive (blue beads), repeat the coupling.

  • Wash the resin with DMF (5x), DCM (3x), and dry under vacuum.

Step 2: First Point of Diversification (Amide Formation)

  • This step is performed prior to loading on the resin if a library of amides of the scaffold is desired before attachment. For this protocol, we assume diversification after attachment.

Step 3: Cbz Deprotection

  • Swell the resin-bound scaffold in a mixture of THF and methanol.

  • Add Palladium on carbon (0.1 eq.) to the resin suspension.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and shake for 12-16 hours at room temperature. Alternatively, use a hydrogen donor like ammonium formate (10 eq.) and heat to 60 °C for 4 hours.

  • Filter the reaction mixture to remove the catalyst and wash the resin thoroughly with DMF and DCM.

Step 4: Second Point of Diversification (N-Acylation)

  • Divide the resin into separate reaction vessels for each carboxylic acid to be coupled.

  • Swell the resin in DMF.

  • In separate vials, pre-activate each carboxylic acid (R²-COOH) (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 20 minutes.

  • Add the activated carboxylic acid solutions to the respective resin portions and shake for 4 hours.

  • Monitor the coupling reaction with a Kaiser test.

  • Wash the resin with DMF (5x), DCM (3x), and dry under vacuum.

Step 5: Cleavage and Purification

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dissolve the crude product in a suitable solvent (e.g., DMSO, DMF) for analysis and purification by preparative HPLC.

  • Characterize the final products by LC-MS.

Data Presentation

Table 1: Representative Library Components and Yields

Library Member IDR¹ Group (Amine)R² Group (Carboxylic Acid)Theoretical Mass (Da)Observed Mass (m/z)Purity (%)
L1-A1BenzylamineAcetic Acid318.42319.2 [M+H]⁺95
L1-A2CyclohexylamineBenzoic Acid384.52385.3 [M+H]⁺92
L1-A34-Fluoroaniline3-Pyridinecarboxylic acid383.41384.2 [M+H]⁺96
L1-B1BenzylamineBenzoic Acid380.49381.3 [M+H]⁺91
L1-B2CyclohexylamineAcetic Acid322.45323.2 [M+H]⁺98

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_0 Step 1: Scaffold Loading cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Diversification cluster_3 Step 4: Cleavage & Analysis Resin Rink Amide Resin Loaded_Resin Resin-Bound Scaffold Resin->Loaded_Resin Coupling (DIC, Oxyma) Scaffold 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid Scaffold->Loaded_Resin Deprotected_Resin Resin-Bound Scaffold (Free Amine) Loaded_Resin->Deprotected_Resin H₂, Pd/C Diversified_Resin Resin-Bound Library Deprotected_Resin->Diversified_Resin Coupling (DIC, Oxyma) R_COOH R²-COOH Pool R_COOH->Diversified_Resin Final_Library Final Compound Library Diversified_Resin->Final_Library TFA Cleavage Analysis HPLC/MS Analysis Final_Library->Analysis G Scaffold Scaffold Library Library Scaffold->Library Amide Bond Formation R1 R1->Library R2 R2->Library

References

Application Notes and Protocols for the Synthesis of N-substituted 4-methylpiperidine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted 4-methylpiperidine-4-carboxylic acid derivatives are significant structural motifs in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, and its substitution allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.[1] The C4-methyl and C4-carboxylic acid groups provide a key stereocenter and a functional handle for further modification, making these compounds versatile building blocks in the design of novel therapeutics.

This document outlines the primary synthetic strategies and provides detailed experimental protocols for the preparation of N-substituted 4-methylpiperidine-4-carboxylic acids.

General Synthetic Strategies

The synthesis of the target compounds can be broadly categorized into two main approaches: direct N-functionalization of a pre-existing 4-methylpiperidine-4-carboxylic acid core or a multi-step synthesis involving protection-deprotection of the piperidine nitrogen.

  • Direct N-Substitution: This is the most straightforward approach, starting from 4-methylpiperidine-4-carboxylic acid or its corresponding ester.

    • Reductive Amination: This method involves the reaction of the secondary amine of the piperidine ring with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the N-substituted product. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaCNBH₃), and borane-pyridine complex (BAP).[2] The use of BAP is advantageous as it eliminates the formation of nitrile impurities often seen with NaCNBH₃.[2]

    • N-Alkylation: This classic method involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) or other electrophiles, typically in the presence of a base to neutralize the generated acid.

  • Synthesis via N-Protected Intermediates: For more complex syntheses or when the N-H is incompatible with other reagents, a protection strategy is employed. The most common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group.

    • The synthesis starts with a commercially available precursor such as 1-Boc-4-methylpiperidine-4-carboxylic acid.[3][4]

    • The carboxylic acid can be modified if necessary.

    • The Boc group is then removed under acidic conditions (e.g., using trifluoroacetic acid or HCl).

    • The resulting secondary amine is then functionalized using the direct N-substitution methods described above.

Visualization of Synthetic Workflow

The following diagram illustrates the two primary pathways for the synthesis of N-substituted 4-methylpiperidine-4-carboxylic acids.

Synthesis_Workflow cluster_0 Pathway A: Direct N-Substitution cluster_1 Pathway B: Via N-Boc Intermediate A_start Ethyl 4-Methyl- piperidine-4-carboxylate A_reduct Reductive Amination (R-CHO, Reducing Agent) A_start->A_reduct A_alkyl N-Alkylation (R-X, Base) A_start->A_alkyl A_prod N-Substituted Ester A_reduct->A_prod A_alkyl->A_prod A_final N-Substituted Acid A_prod->A_final Ester Hydrolysis B_start 1-Boc-4-methylpiperidine- 4-carboxylic acid B_deprotect Boc Deprotection (Acid) B_start->B_deprotect B_intermediate 4-Methylpiperidine- 4-carboxylic acid B_deprotect->B_intermediate B_esterify Esterification B_intermediate->B_esterify B_ester_intermediate Ethyl 4-Methyl- piperidine-4-carboxylate B_esterify->B_ester_intermediate B_final B_ester_intermediate->B_final To Pathway A

Caption: General synthetic workflows for N-substituted 4-methylpiperidine-4-carboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-piperidinecarboxylate (General Intermediate)

This protocol describes the esterification of a piperidine carboxylic acid using thionyl chloride in ethanol. This method can be adapted for 4-methylpiperidine-4-carboxylic acid.

Materials:

  • 4-Piperidinecarboxylic acid (1.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) (4.0 eq)

  • Ethyl acetate (EtOAc)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [5][6]

  • Dissolve 4-piperidinecarboxylic acid (1.29 g, 10.0 mmol) in anhydrous ethanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.91 mL, 40.0 mmol) dropwise to the cooled solution.

  • Remove the ice bath and heat the reaction mixture to reflux. Stir for 48 hours.

  • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure to obtain a crude oily product.

  • Dissolve the crude product in ethyl acetate and wash with a 10% NaOH solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Expected Outcome: The procedure typically yields ethyl 4-piperidinecarboxylate as a clear oil with a high yield (e.g., 94%).[5][6] The same procedure can be applied to 4-methylpiperidine-4-carboxylic acid to obtain its ethyl ester, a key starting material for subsequent N-substitution reactions.

Protocol 2: N-Substitution by Reductive Amination using Borane-Pyridine

This protocol provides a general method for the N-alkylation of piperidines with various aldehydes using borane-pyridine complex, which is less toxic and can be more efficient than cyanide-based reagents.[2]

Materials:

  • Substituted Piperidine (e.g., Ethyl 4-methylpiperidine-4-carboxylate) (1.0 eq)

  • Aldehyde (R-CHO) (1.0 eq)

  • Borane-pyridine complex (BAP) (1.0 eq)

  • Ethanol (EtOH) or other suitable solvent (e.g., Toluene, CH₂Cl₂)

Procedure: [2]

  • In a reaction vessel, combine the piperidine derivative (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol.

  • Add one molar equivalent of borane-pyridine complex (BAP) to the mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reaction times can vary depending on the substrates.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.

  • The product can be purified by standard methods such as column chromatography if necessary to remove any unreacted aldehyde or the corresponding alcohol byproduct.[2]

Note: This method is compatible with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes and tolerates functional groups like esters and olefins.[2]

Protocol 3: Synthesis via N-Boc Protected Intermediate

This two-step protocol involves the deprotection of a Boc-protected piperidine followed by N-alkylation.

Part A: Boc Deprotection Materials:

  • 1-Boc-4-methylpiperidine-4-carboxylic acid or its ester (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours or until deprotection is complete (monitored by TLC or LC-MS).

  • Evaporate the solvent and excess acid under reduced pressure. The resulting salt of the piperidine can be used directly in the next step or neutralized with a base.

Part B: N-Alkylation The resulting deprotected piperidine salt can be N-functionalized using the reductive amination conditions described in Protocol 2 . The salt is typically neutralized in situ by adding a non-nucleophilic base (like triethylamine or diisopropylethylamine) to the reaction mixture before adding the aldehyde and reducing agent.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of piperidine derivatives from the cited literature.

Reaction StepStarting MaterialReagentsKey ConditionsProductYieldReference
Esterification 4-Piperidinecarboxylic acidSOCl₂, EtOHReflux, 48hEthyl 4-piperidinecarboxylate94%[5][6]
Esterification 1-Boc-piperidine-4-carboxylic acid(CH₃)₃SiCHN₂, MeOH, ACN0°C to RT, 3h1-Boc-piperidine-4-carboxylic acid methyl ester90%[7][8]
Hydrolysis 4-methylenepiperidine-1-carboxylic acid ethyl esterNaOH, EtOH80-85°C, 16h4-methylenepiperidine hydrochloride75%[9]
Reductive Amination Various Piperidines & AldehydesBorane-PyridineRoom Temp.N-Substituted PiperidinesGood to Excellent[2]

Note: Yields are highly dependent on the specific substrates and reaction scale. The data presented are illustrative examples from the literature.

References

Application Notes and Protocols for the Functionalization of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group in 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. This versatile building block is frequently utilized in medicinal chemistry, and its functionalization into amides, esters, and alcohols opens avenues for the synthesis of a diverse range of molecular entities.

Introduction

This compound is a valuable intermediate in drug discovery due to its rigid piperidine scaffold, which can impart favorable pharmacokinetic properties to a molecule. The carboxylic acid moiety serves as a convenient handle for introducing various functional groups, enabling the exploration of structure-activity relationships (SAR). This document outlines reliable protocols for three key transformations of the carboxylic acid group: amide bond formation, esterification, and reduction to a primary alcohol.

Amide Bond Formation via Amide Coupling

The formation of an amide bond is a crucial reaction in the synthesis of peptides and small molecule therapeutics. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid for nucleophilic attack by the amine.

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling Reagent SystemBaseTypical SolventReaction Time (hours)Reported Yield Range (%)Key Advantages
EDC / HOBtDIPEA or TEADMF or DCM1 - 1270 - 95%Water-soluble byproducts, mild conditions.
HATUDIPEA or CollidineDMF1 - 485 - 98%High efficiency, low racemization, suitable for hindered substrates.[1][2]
DCC / DMAPNoneDCM2 - 670 - 90%Effective for sterically hindered systems, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.
Experimental Protocol: General Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine using HATU as the coupling reagent.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 equiv) to the solution.

  • In a separate flask, dissolve HATU (1.1 equiv) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

DOT Script for Amide Coupling Workflow

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_activation Activation and Coupling cluster_workup Work-up and Purification Carboxylic_Acid 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid Mix1 Mix1 Carboxylic_Acid->Mix1 1.0 equiv Amine Amine Amine->Mix1 1.1 equiv Solvent Anhydrous DMF Solvent->Mix1 Reaction Reaction Mix1->Reaction HATU HATU HATU->Reaction 1.1 equiv DIPEA DIPEA DIPEA->Reaction 2.5 equiv 0°C to RT Workup Workup Reaction->Workup 1-4 hours Purification Purification Workup->Purification Extraction Final_Amide Purified Amide Product Purification->Final_Amide Chromatography

Caption: Workflow for HATU-mediated amide coupling.

Esterification

Esterification of the carboxylic acid can be achieved through several methods, including the classic Fischer esterification under acidic conditions or by using activating agents for milder conditions.

Data Presentation: Comparison of Esterification Methods
MethodReagentsSolventTemperatureTypical Yield (%)Notes
Fischer EsterificationAlcohol (in excess), H₂SO₄ or HCl (cat.)AlcoholReflux60 - 95%Equilibrium reaction; excess alcohol drives the reaction forward.[5]
AlkylationAlkyl halide (e.g., MeI), K₂CO₃DMFRoom Temp.80 - 95%Good for simple alkyl esters; avoids acidic conditions.[6]
TMS-diazomethane(CH₃)₃SiCHN₂, MethanolAcetonitrile/Methanol0 °C to Room Temp.~90%Mild and efficient for methyl esters.[6]
Experimental Protocol: Fischer Esterification to Synthesize the Methyl Ester

This protocol details the synthesis of methyl 1-[(benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylate using Fischer esterification.[5][7]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be further purified by flash column chromatography if necessary.

DOT Script for Fischer Esterification Workflow

Fischer_Esterification Start This compound Reaction Reflux (2-4 hours) Start->Reaction Reagents Excess Methanol Catalytic H₂SO₄ Reagents->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography (if needed) Workup->Purification Product Methyl 1-[(benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylate Purification->Product

Caption: General workflow for Fischer Esterification.

Reduction to Primary Alcohol

The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[8][9]

Data Presentation: Common Reducing Agents for Carboxylic Acids
Reducing AgentSolventTemperatureWork-upTypical Yield (%)Safety Considerations
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether0 °C to RefluxAqueous acid or Fieser work-up80 - 95%Highly reactive with water and protic solvents; handle with extreme care.[10]
Borane-THF complex (BH₃·THF)Anhydrous THF0 °C to Room Temp.Methanol quench, then aqueous work-up75 - 90%Less reactive than LiAlH₄, but still requires anhydrous conditions.
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of this compound to {1-[(benzyloxy)carbonyl]-4-methylpiperidin-4-yl}methanol.[9]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5 - 2.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until the layers separate.

  • Filter the resulting precipitate (aluminum salts) and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude alcohol.

  • The product can be purified by flash column chromatography.

DOT Script for LiAlH₄ Reduction Workflow

LiAlH4_Reduction cluster_reaction Reduction Reaction cluster_workup Quenching and Isolation LiAlH4_suspension LiAlH₄ in Anhydrous THF (0°C) Reaction_mixture Reflux (2-4 hours) LiAlH4_suspension->Reaction_mixture Carboxylic_acid_solution Carboxylic Acid in Anhydrous THF Carboxylic_acid_solution->LiAlH4_suspension Dropwise addition Quench Quench at 0°C (e.g., Fieser work-up) Reaction_mixture->Quench Filtration Filter Aluminum Salts Quench->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Drying_and_Concentration Dry and Concentrate Extraction->Drying_and_Concentration Final_Product Purified Primary Alcohol Drying_and_Concentration->Final_Product Purify via Chromatography

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis, focusing on the identification and mitigation of impurities.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

Potential CauseSuggested Solution
Incomplete Reaction - Ensure the reaction is stirred vigorously to ensure proper mixing of reactants. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. - Consider a slight excess (1.05-1.1 equivalents) of benzyl chloroformate.
Suboptimal Reaction pH - Maintain the pH of the reaction mixture between 9 and 10 to ensure the piperidine nitrogen is sufficiently nucleophilic.
Steric Hindrance - The methyl group at the 4-position can sterically hinder the reaction. Consider increasing the reaction temperature or prolonging the reaction time to improve conversion.
Poor Quality of Benzyl Chloroformate - Use a fresh bottle of benzyl chloroformate, as it can degrade over time, especially with exposure to moisture.
Problem 2: Presence of Multiple Impurities in the Final Product

Common Impurities and Mitigation Strategies:

ImpurityIdentification MethodsMitigation Strategies
Unreacted 4-methylpiperidine-4-carboxylic acid HPLC, ¹H NMR- Ensure complete reaction by monitoring with TLC or HPLC. - Use a slight excess of benzyl chloroformate.
Benzyl alcohol GC-MS, ¹H NMR- Formed by the hydrolysis of benzyl chloroformate. Ensure anhydrous reaction conditions.
Dibenzyl carbonate HPLC-MS, ¹H NMR, ¹³C NMR- A byproduct of benzyl chloroformate decomposition. Use fresh reagent and anhydrous conditions.
Di-Cbz-protected piperidine HPLC-MS- This over-reaction product can form if a large excess of benzyl chloroformate is used or if the reaction temperature is too high. Use a controlled stoichiometry of benzyl chloroformate (around 1.05 equivalents).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most frequently observed impurities include unreacted starting material (4-methylpiperidine-4-carboxylic acid), benzyl alcohol, and dibenzyl carbonate. Benzyl alcohol and dibenzyl carbonate are primarily formed from the decomposition of the protecting agent, benzyl chloroformate, especially in the presence of moisture.

Q2: How can I best monitor the progress of the reaction to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By tracking the consumption of the starting material (4-methylpiperidine-4-carboxylic acid), you can determine the optimal reaction time and prevent the formation of degradation products that may arise from prolonged reaction times or exposure to basic conditions.

Q3: What is the role of the base in this reaction, and which one should I use?

A3: The base plays a crucial role in neutralizing the hydrochloric acid that is formed as a byproduct of the reaction between the piperidine nitrogen and benzyl chloroformate. Common bases for this reaction include sodium carbonate, sodium bicarbonate, or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Maintaining a basic pH (typically 9-10) is essential for the reaction to proceed to completion.

Q4: My final product is difficult to purify. What are some common reasons for this?

A4: Purification challenges often arise from the presence of closely eluting impurities. For instance, if the polarity of a byproduct is very similar to your desired product, separation by column chromatography can be difficult. The presence of oily byproducts, such as benzyl alcohol, can also complicate the crystallization or precipitation of the final product. Ensuring a clean reaction with minimal side products is the best strategy to facilitate purification.

Q5: Are there any specific analytical methods recommended for purity analysis of the final product?

A5: For purity assessment, a combination of techniques is recommended. HPLC with UV detection is a robust method for quantifying the main product and any UV-active impurities. For the identification of unknown impurities, HPLC coupled with mass spectrometry (HPLC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation of the desired product and can help in identifying major impurities. Gas Chromatography (GC) is suitable for analyzing volatile impurities, such as residual solvents.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-methylpiperidine-4-carboxylic acid (1.0 equivalent) in a suitable solvent mixture, such as aqueous acetone or a mixture of an organic solvent (e.g., dioxane, THF) and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as sodium carbonate (2.0 equivalents), portion-wise while stirring to bring the pH to approximately 9-10.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up:

    • Quench the reaction by adding water.

    • If an organic solvent was used, remove it under reduced pressure.

    • Wash the aqueous layer with a non-polar organic solvent like diethyl ether to remove non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

HPLC Method for Purity Analysis

This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its potential impurities.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

Synthesis Pathway and Potential Impurity Formation

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products and Byproducts SM 4-Methylpiperidine- 4-carboxylic acid Product 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid SM->Product Cbz Protection Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction CbzCl Benzyl Chloroformate CbzCl->Product Impurity2 Benzyl Alcohol CbzCl->Impurity2 Hydrolysis Impurity3 Dibenzyl Carbonate CbzCl->Impurity3 Decomposition Base Base (e.g., Na2CO3) pH 9-10 Base->Product

Caption: Synthesis of the target compound and the origin of common impurities.

Troubleshooting Workflow for Low Product Yield

G Start Low Product Yield Observed CheckReaction Check Reaction Monitoring Data (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete IncreaseTime Increase Reaction Time or Temperature Incomplete->IncreaseTime Yes CheckReagents Check Reagent Quality and Stoichiometry Incomplete->CheckReagents No End Improved Yield IncreaseTime->End pHCheck Verify Reaction pH (should be 9-10) CheckReagents->pHCheck AdjustpH Adjust pH with Base pHCheck->AdjustpH Incorrect PurificationLoss Significant Loss During Purification? pHCheck->PurificationLoss Correct AdjustpH->End OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification Yes PurificationLoss->End No OptimizePurification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

troubleshooting guide for the synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

This guide provides troubleshooting solutions and frequently asked questions for researchers engaged in the synthesis of this compound. The information is designed to help identify and resolve common issues encountered during the reaction, work-up, and purification processes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is often traced back to issues with reagents, reaction conditions, or work-up procedures. Consider the following:

  • Reagent Quality: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can degrade over time. Use a fresh or properly stored bottle of Cbz-Cl for best results. The purity of the starting material, 4-methylpiperidine-4-carboxylic acid, is also critical.

  • Incorrect Stoichiometry: Ensure that at least one equivalent of Cbz-Cl is used. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Inadequate Base: The reaction generates hydrochloric acid (HCl), which must be neutralized. At least two equivalents of base are required: one to deprotonate the carboxylic acid of the starting material and another to scavenge the HCl produced. Using a base like sodium carbonate is common.[1]

  • pH Control: The reaction should be maintained at a basic pH (typically 9-11) to ensure the piperidine nitrogen is a free amine and nucleophilic.[1] Monitor the pH during the addition of Cbz-Cl and add more base if necessary.

  • Reaction Time and Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] If the reaction is incomplete, extending the reaction time at room temperature may improve the yield.

Q2: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Eluent System: A mixture of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid is typically effective.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (4-methylpiperidine-4-carboxylic acid) has completely disappeared from the reaction mixture lane. The Cbz-protected product will have a higher Rf value (less polar) than the starting amino acid.

Q3: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

The presence of multiple spots indicates side products or unreacted starting material. Common impurities include:

  • Unreacted Starting Material: The most common impurity, indicating an incomplete reaction.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate. This is more likely if there is excessive water in the reaction or if the Cbz-Cl is added too slowly at a higher temperature.

  • Dimerization/Oligomerization Products: While less common for this specific reaction, side reactions can occur if conditions are not optimal.

Q4: I am experiencing issues during the aqueous work-up, such as emulsion formation or poor product recovery. What should I do?

Proper pH control during the extraction is crucial for high recovery.

  • Acidification: After the reaction is complete, the mixture must be acidified to a pH of ~2-3 using an acid like 1N HCl.[1] This step protonates the carboxylate group, making the product molecule neutral and thus more soluble in organic solvents like ethyl acetate.

  • Extraction: If the product remains in the aqueous layer, it is likely because the pH is not low enough. Re-check the pH and add more acid if needed.

  • Emulsion: Emulsions can form during extraction if the mixture is shaken too vigorously. To break an emulsion, add a saturated brine solution and allow the mixture to stand. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Q5: My final product is a persistent oil and is difficult to purify. What purification strategies can I use?

If the product does not crystallize, column chromatography is the recommended method of purification.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point. The addition of a small amount of acetic acid (~0.5-1%) to the mobile phase can improve peak shape for carboxylic acids.

  • Alternative: If chromatography is not providing adequate separation, consider converting the carboxylic acid to a salt for purification and then re-acidifying to recover the pure product.

Data Presentation

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterRecommended ValueRationalePotential Issue if Deviated
Starting Material Purity >98%Impurities can cause side reactions and complicate purification.Low yield, complex mixture of products.
Cbz-Cl Stoichiometry 1.0 - 1.2 eq.Ensures complete conversion of the starting material.Incomplete reaction, unreacted starting material remains.
Base (e.g., Na₂CO₃) 2.0 - 3.0 eq.Neutralizes generated HCl and deprotonates the carboxylic acid.[1]Reaction stalls due to acidic conditions.
Reaction pH 9 - 11Maintains the nucleophilicity of the piperidine nitrogen.[1]Low reaction rate and yield.
Work-up pH (Acidification) 2 - 3Ensures the carboxylic acid is fully protonated for extraction.[1]Poor recovery of product from the aqueous layer.
Typical Yield >90%The reaction is generally efficient under optimal conditions.Indicates a problem with reagents or procedure.

Table 2: Representative TLC Analysis Data

CompoundDescriptionTypical Rf Value*Visualization
Starting Material 4-methylpiperidine-4-carboxylic acid0.1 - 0.2Stains with ninhydrin or permanganate.
Product This compound0.5 - 0.7UV active (due to benzyl group), stains with permanganate.

*Note: Rf values are highly dependent on the exact eluent system and TLC plate used. This table is for illustrative purposes in a 7:3 Ethyl Acetate/Hexanes system with 0.5% Acetic Acid.

Experimental Protocol

This section provides a representative experimental protocol for the N-Cbz protection of 4-methylpiperidine-4-carboxylic acid, adapted from established procedures for similar compounds.[1]

Materials:

  • 4-methylpiperidine-4-carboxylic acid (1.0 eq.)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq.)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq.)

  • Acetonitrile

  • Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methylpiperidine-4-carboxylic acid (1.0 eq.) and sodium carbonate (2.5 eq.) in a 2:3 mixture of acetonitrile and water.

  • Cool the reaction mixture to 0°C in an ice bath with stirring.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled mixture, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, carefully acidify the reaction mixture to a pH of ~2-3 by the dropwise addition of 1N HCl.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous phase to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_reagents Step 1: Check Reagents & Stoichiometry cluster_conditions Step 2: Review Reaction Conditions cluster_workup Step 3: Analyze Work-up & Purification start Problem Identified: Low Yield or Impure Product check_sm Verify Purity of Starting Material start->check_sm check_cbz Use Fresh Benzyl Chloroformate (Cbz-Cl) check_sm->check_cbz check_base Ensure Base is Dry and Stoichiometry is Correct (>2 eq.) check_cbz->check_base check_ph Confirm Reaction pH is Basic (9-11) check_base->check_ph check_temp Was Temperature Controlled during Cbz-Cl Addition? check_ph->check_temp check_time Monitor with TLC to Ensure Sufficient Reaction Time check_temp->check_time check_acid Verify pH is Acidic (~2-3) Before Extraction check_time->check_acid check_extraction Check for Product Loss to Aqueous Layer check_acid->check_extraction check_purification Optimize Chromatography (Solvent System, Additive) check_extraction->check_purification end_node Problem Resolved check_purification->end_node

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Optimizing Reaction Yield for 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield for the synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. This valuable intermediate in pharmaceutical development requires precise reaction control to ensure high purity and yield. This guide offers detailed experimental protocols, data-driven insights, and visual aids to navigate potential challenges during synthesis.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. The general strategy involves the protection of the piperidine nitrogen, followed by esterification of the carboxylic acid, α-methylation at the 4-position, and subsequent hydrolysis of the ester to yield the final product.

Synthetic_Pathway A 4-Piperidinecarboxylic Acid B 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid A->B Cbz-Cl, Base C Ethyl 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylate B->C EtOH, H+ D Ethyl 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylate C->D 1. LDA, THF, -78°C 2. CH3I E 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid D->E LiOH, THF/H2O

Caption: Synthetic route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Step 1: N-Protection of 4-Piperidinecarboxylic Acid

Q1: The yield of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is lower than expected. What are the possible reasons?

A1: Low yields in the N-protection step can often be attributed to several factors:

  • Incomplete reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Incorrect pH: The reaction is typically performed under basic conditions (pH 9-11) to facilitate the nucleophilic attack of the piperidine nitrogen on benzyl chloroformate. Ensure the pH is maintained within the optimal range.

  • Decomposition of benzyl chloroformate: Benzyl chloroformate is sensitive to moisture and can decompose. Use a fresh, high-quality reagent and perform the reaction under anhydrous conditions where possible.

  • Suboptimal temperature: The reaction is often initiated at 0°C and then allowed to warm to room temperature. Deviations from this temperature profile can affect the reaction rate and yield.

ParameterRecommended ConditionPotential Issue if Deviated
Base Sodium Carbonate, Sodium BicarbonateInadequate deprotonation of the amine.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Poor solubility of reactants.
Temperature 0°C to Room TemperatureSide reactions or incomplete reaction.
Reaction Time 2-4 hours (monitor by TLC)Incomplete reaction.

Troubleshooting Workflow for N-Protection

Troubleshooting_N_Protection cluster_0 Low Yield in N-Protection cluster_solutions Solutions Start Low Yield Observed Check_pH Verify pH of reaction mixture (Target: 9-11) Start->Check_pH Check_Reagent Assess quality of Benzyl Chloroformate Check_pH->Check_Reagent pH is correct Adjust_pH Adjust pH with base Check_pH->Adjust_pH pH is incorrect Check_Conditions Review reaction time and temperature Check_Reagent->Check_Conditions Reagent is fresh Use_New_Reagent Use fresh Benzyl Chloroformate Check_Reagent->Use_New_Reagent Reagent is old/degraded Check_Moisture Ensure anhydrous conditions Check_Conditions->Check_Moisture Time/Temp are correct Optimize_Time_Temp Increase reaction time or adjust temperature Check_Conditions->Optimize_Time_Temp Time/Temp are suboptimal Solution Optimize conditions Check_Moisture->Solution Conditions are dry Dry_Solvents Use dry solvents and glassware Check_Moisture->Dry_Solvents Moisture contamination suspected

Caption: Troubleshooting workflow for the N-protection step.

Step 2 & 3: Esterification and α-Methylation

Q2: I am observing a low yield after the α-methylation step. What could be the cause?

A2: The α-methylation of the ester is a critical and often challenging step. Low yields can result from:

  • Incomplete deprotonation: Lithium diisopropylamide (LDA) is a strong, bulky base required to generate the enolate. Incomplete deprotonation can occur if the LDA is not freshly prepared or if the reaction temperature is not sufficiently low (-78°C).

  • Proton exchange: The presence of any protic source (e.g., water) will quench the enolate. Strict anhydrous conditions are essential.

  • Side reactions:

    • O-alkylation: While less common with methyl iodide, some O-alkylation of the enolate can occur.

    • Di-alkylation: Although sterically hindered, some di-methylation might be observed.

    • Reaction with the Cbz group: Strong bases can potentially interact with the benzylic protons of the Cbz protecting group, though this is generally less favorable.

  • Poor quality of methyl iodide: Use freshly distilled or a new bottle of methyl iodide.

ParameterRecommended ConditionPotential Issue if Deviated
Base Lithium diisopropylamide (LDA)Incomplete deprotonation, side reactions.
Solvent Anhydrous Tetrahydrofuran (THF)Quenching of the enolate.
Temperature -78°CEnolate instability, side reactions.
Methylating Agent Methyl Iodide (CH₃I)Incomplete reaction.

Q3: How can I minimize the formation of side products during methylation?

A3: To minimize side products:

  • Ensure complete deprotonation: Use a slight excess of freshly prepared LDA (1.1-1.2 equivalents).

  • Maintain low temperature: Keep the reaction at -78°C during deprotonation and the addition of methyl iodide.

  • Slow addition: Add the methyl iodide slowly to the enolate solution to control the reaction and minimize local concentration gradients.

  • Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

Step 4: Ester Hydrolysis

Q4: The hydrolysis of the ester is not going to completion. What can I do?

A4: Incomplete hydrolysis can be addressed by:

  • Increasing reaction time or temperature: Monitor the reaction by TLC and extend the reaction time or gently heat the reaction mixture if necessary.

  • Using a stronger base or acid: If using lithium hydroxide, ensure a sufficient excess is used. Alternatively, acidic hydrolysis (e.g., with HCl) can be employed, though this may risk cleavage of the Cbz group under harsh conditions.

  • Solvent choice: A mixture of THF and water is commonly used to ensure solubility of both the ester and the hydroxide salt.

ParameterRecommended ConditionPotential Issue if Deviated
Reagent Lithium Hydroxide (LiOH)Incomplete hydrolysis.
Solvent THF/Water mixturePoor solubility of reactants.
Temperature Room Temperature to 40°CSlow or incomplete reaction.
Reaction Time 4-12 hours (monitor by TLC)Incomplete reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
  • Dissolve 4-piperidinecarboxylic acid (1.0 eq) in a mixture of dichloromethane (DCM) and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium carbonate (2.5 eq) and stir until dissolved.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. A quantitative yield is typically expected.[1]

Protocol 2: Esterification to Ethyl 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylate
  • Suspend 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: α-Methylation of the Ester
  • Under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous THF and cool to -78°C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78°C to generate LDA.

  • Add a solution of Ethyl 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C.

  • Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise at -78°C.

  • Stir for 2-3 hours at -78°C.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Hydrolysis to this compound
  • Dissolve the methylated ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-12 hours, monitoring by TLC.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

This guide provides a framework for optimizing the synthesis of this compound. Researchers should always prioritize safety and adapt these protocols based on their specific experimental observations and analytical data.

References

Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question 1: After the reaction, I observe a lower than expected yield of the desired product and the presence of a significant amount of benzyl alcohol in my crude NMR. What could be the cause?

Answer:

This issue likely stems from the degradation of the benzyl chloroformate (Cbz-Cl) reagent. Under the basic and aqueous conditions of a typical Schotten-Baumann reaction, Cbz-Cl can undergo hydrolysis.[1][2][3] This hydrolysis reaction produces benzyl alcohol, carbon dioxide, and hydrochloric acid.[1][2]

Troubleshooting Steps:

  • Reagent Quality: Ensure the benzyl chloroformate used is of high purity and has been stored under anhydrous conditions to prevent premature decomposition. Older or improperly stored Cbz-Cl may already contain significant amounts of benzyl alcohol.

  • Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition of benzyl chloroformate. Higher temperatures can accelerate the rate of hydrolysis.

  • pH Control: While basic conditions are necessary for the N-protection reaction, excessively high pH can promote the hydrolysis of Cbz-Cl. Maintain the pH in the recommended range for the specific protocol being used.

  • Addition Rate: Add the benzyl chloroformate slowly and dropwise to the reaction mixture. This ensures that it reacts with the piperidine substrate as it is introduced, minimizing its contact time with the aqueous basic solution.

Question 2: My final product is contaminated with a non-polar impurity that is difficult to remove by standard purification. What might this impurity be?

Answer:

A common non-polar byproduct in Cbz protection reactions is dibenzyl carbonate. This impurity can form when benzyl chloroformate reacts with the benzyl alcohol generated from its own decomposition or with any benzyl alcohol present as an impurity in the reagent.

Troubleshooting Steps:

  • Minimize Cbz-Cl Decomposition: Follow the steps outlined in the previous troubleshooting section to reduce the formation of benzyl alcohol.

  • Purification Strategy:

    • Crystallization: The desired product, being a carboxylic acid, has different solubility properties compared to the neutral dibenzyl carbonate. Careful selection of a crystallization solvent system can effectively separate the two compounds.

    • Chromatography: If crystallization is not effective, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar eluent and gradually increasing the polarity, should allow for the separation of the non-polar dibenzyl carbonate from the more polar carboxylic acid product.

Question 3: I am observing the formation of a byproduct that appears to be the starting 4-methylpiperidine. What could be causing this?

Answer:

The presence of the unreacted starting material, 4-methylpiperidine, could be due to a decarboxylation side reaction. While less common under typical Schotten-Baumann conditions, prolonged exposure to strong basic conditions and elevated temperatures can potentially lead to the loss of the carboxylic acid group from the piperidine ring.[4][5]

Troubleshooting Steps:

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times and elevated temperatures. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) and quench the reaction once the starting material is consumed.

  • Base Concentration: Use the recommended concentration of the base. An excessively high concentration of a strong base could favor decarboxylation.

Question 4: The reaction seems to be incomplete, with a significant amount of the starting 4-methylpiperidine-4-carboxylic acid remaining. What are the possible reasons?

Answer:

Incomplete reaction can be attributed to several factors related to the reaction conditions and reagent stoichiometry.

Troubleshooting Steps:

  • Stoichiometry: Ensure that at least one equivalent of benzyl chloroformate is used. It is common to use a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

  • Base Equivalents: A sufficient amount of base is crucial to neutralize the HCl generated during the reaction and to deprotonate the piperidine nitrogen, making it nucleophilic. Typically, at least two equivalents of base are required.

  • Mixing: In a biphasic Schotten-Baumann reaction, vigorous stirring is essential to ensure efficient mixing of the organic and aqueous phases, facilitating the reaction between the piperidine derivative (often in the aqueous phase) and the benzyl chloroformate (in the organic phase).

  • pH Maintenance: The pH of the reaction mixture should be maintained in the basic range throughout the addition of benzyl chloroformate to ensure the piperidine nitrogen remains deprotonated and nucleophilic.

Frequently Asked Questions (FAQs)

Q1: What is the typical experimental protocol for the synthesis of this compound?

A1: A general procedure involves dissolving 4-methylpiperidine-4-carboxylic acid in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate. The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise while maintaining the basic pH and low temperature. The reaction is typically stirred for several hours until completion. The workup usually involves an acidic wash to protonate the carboxylic acid, followed by extraction with an organic solvent and purification by crystallization or chromatography.

Q2: What are the key safety precautions to consider when working with benzyl chloroformate?

A2: Benzyl chloroformate is a corrosive and lachrymatory substance.[2][6][7][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is sensitive to moisture and heat, and can decompose to release toxic fumes such as phosgene, hydrogen chloride, and benzyl chloride.[2][6] It should be stored in a cool, dry place.

Q3: Can other protecting groups be used for the piperidine nitrogen?

A3: Yes, other protecting groups are commonly used for piperidines in organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely used alternative, typically introduced using di-tert-butyl dicarbonate (Boc)₂O. The choice of protecting group depends on the overall synthetic strategy and the compatibility with subsequent reaction conditions.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be assessed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Data Presentation

ParameterObservationLikely CauseSuggested Solution
Yield Lower than expectedHydrolysis of benzyl chloroformate.[1][2][3]Use fresh, high-purity Cbz-Cl; maintain low temperature (0-5 °C); control pH; add Cbz-Cl slowly.
Purity Presence of benzyl alcoholHydrolysis of benzyl chloroformate.[1][2][3]See above; purify by washing with a basic aqueous solution during workup.
Purity Presence of dibenzyl carbonateReaction of Cbz-Cl with benzyl alcohol.Minimize Cbz-Cl hydrolysis; purify by crystallization or column chromatography.
Purity Presence of starting material (4-methylpiperidine)Possible decarboxylation.[4][5]Avoid prolonged reaction times and high temperatures; use appropriate base concentration.
Reaction Incomplete conversionInsufficient reagents or poor mixing.Use a slight excess of Cbz-Cl; ensure at least 2 eq. of base; stir vigorously.

Visualization of Reaction Pathways

Synthesis_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions SM 4-Methylpiperidine- 4-carboxylic acid Product 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid SM->Product N-Protection Decarboxylated_SM 4-Methylpiperidine SM->Decarboxylated_SM Decarboxylation (under harsh conditions) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product Benzyl_Alcohol Benzyl Alcohol CbzCl->Benzyl_Alcohol Hydrolysis Dibenzyl_Carbonate Dibenzyl Carbonate CbzCl->Dibenzyl_Carbonate Byproduct Formation Benzyl_Alcohol->Dibenzyl_Carbonate Hydrolysis H₂O

Caption: Main reaction pathway and potential side reactions in the synthesis.

References

Technical Support Center: 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Our aim is to help you improve the purity of this compound through effective experimental techniques.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of Crude Product After Synthesis

Potential Cause Recommended Solution
Incomplete Reaction: The reaction between 4-methylpiperidine-4-carboxylic acid and benzyl chloroformate may not have gone to completion.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. - Optimize Reaction Time: Extend the reaction time if starting material is still present. - Check Reagent Quality: Ensure the benzyl chloroformate is of high purity and has not degraded.
Incorrect pH: The reaction requires basic conditions to proceed effectively.- Maintain pH: Ensure the pH of the reaction mixture is maintained between 9 and 10. - Choice of Base: Use a suitable base such as sodium carbonate or sodium bicarbonate.
Loss of Product During Workup: The product may be lost during the extraction and washing steps.- Proper Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. - Minimize Aqueous Washes: While necessary, excessive washing can lead to product loss.

Problem 2: Presence of Impurities in the Crude Product

Potential Impurity Source Mitigation Strategy
Unreacted 4-methylpiperidine-4-carboxylic acid Incomplete reaction.- Drive the reaction to completion by adding a slight excess of benzyl chloroformate. - Purify the crude product by washing the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove the unreacted starting material.
Benzyl alcohol Hydrolysis of benzyl chloroformate.- Use anhydrous reaction conditions. - Remove during aqueous workup.
Dibenzyl carbonate A side reaction of benzyl chloroformate.- Can often be removed by recrystallization or column chromatography.
Over-benzylated byproducts Reaction of benzyl chloroformate with the carboxylic acid group.- Careful control of reaction conditions (temperature and stoichiometry).

Problem 3: Difficulty in Purifying the Product by Recrystallization

Issue Potential Cause Troubleshooting Tip
Oiling Out: The compound separates as an oil instead of crystals.- Solvent System: The chosen solvent may be too good a solvent, or the cooling rate is too fast.- Solvent Selection: Try a solvent pair, such as ethyl acetate/hexanes or toluene/hexanes. Dissolve the compound in the minimum amount of the better solvent (ethyl acetate or toluene) at an elevated temperature and slowly add the poorer solvent (hexanes) until turbidity persists. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
Poor Crystal Formation: No crystals form upon cooling.- Solution is too dilute: The concentration of the compound is below its saturation point. - Lack of Nucleation Sites: Spontaneous crystallization is not initiated.- Concentrate the Solution: Carefully evaporate some of the solvent. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution-air interface. Add a seed crystal of the pure compound.
Low Recovery: A significant amount of product is lost during recrystallization.- Too much solvent used: The compound remains dissolved in the mother liquor. - Crystals are too fine: Fine crystals can pass through the filter paper.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound. - Cool Slowly: Slow cooling promotes the formation of larger crystals. - Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Schotten-Baumann reaction, which involves the acylation of 4-methylpiperidine-4-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. A base, such as sodium carbonate or sodium bicarbonate, is used to neutralize the hydrochloric acid byproduct.

Q2: What are the key parameters to control during the synthesis to maximize purity?

A2: Key parameters include:

  • Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions.

  • pH: Maintaining a basic pH (9-10) is crucial for the reaction to proceed.

  • Stoichiometry: Using a slight excess of benzyl chloroformate can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of byproducts.

  • Purity of Starting Materials: High-purity starting materials are essential for obtaining a high-purity product.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: A common and effective solvent system for the recrystallization of this compound is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. Toluene/hexanes can also be an effective solvent pair. The ideal ratio will depend on the impurity profile of your crude material and should be determined experimentally.

Q4: How can I monitor the purity of my product during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of the final product and for monitoring the progress of purification. Thin Layer Chromatography (TLC) is a quicker, qualitative method that can be used to monitor the reaction and to quickly assess the purity of different fractions during column chromatography or to guide recrystallization.

Q5: What are the expected 1H NMR signals for this compound?

A5: The expected 1H NMR signals would include peaks corresponding to the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), the piperidine ring protons, and the methyl group protons. The carboxylic acid proton will appear as a broad singlet.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound.

Purification Method Initial Purity (by HPLC Area %) Final Purity (by HPLC Area %) Key Impurities Removed Typical Yield
Recrystallization (Ethyl Acetate/Hexanes) 85-90%>98%Unreacted starting materials, benzyl alcohol75-85%
Silica Gel Column Chromatography 85-90%>99%Closely related structural impurities, dibenzyl carbonate60-75%

Experimental Protocols

Synthesis of this compound

  • Dissolution: Dissolve 4-methylpiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of a suitable organic solvent (e.g., dioxane or THF) and 1M aqueous sodium carbonate solution.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Recrystallization of this compound

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Addition of Anti-solvent: Slowly add hexanes to the hot solution with swirling until a slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature. For complete crystallization, place the flask in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate/hexanes mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis_start Start: 4-methylpiperidine-4-carboxylic acid reaction Reaction with Benzyl Chloroformate (Basic Conditions) synthesis_start->reaction workup Aqueous Workup and Extraction reaction->workup crude_product Crude Product workup->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization For most common impurities chromatography Column Chromatography purification_choice->chromatography For closely related impurities pure_product Pure Product (>98%) recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for synthesis and purification.

troubleshooting_pathway start Impure Product check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm side_products Side-Products Present? check_impurities->side_products oiling_out Oiling out during Recrystallization? check_impurities->oiling_out solution_sm Improve Reaction Conditions: - Increase reaction time - Check reagent quality - Adjust pH unreacted_sm->solution_sm solution_side_products Purification Strategy: - Recrystallization - Column Chromatography side_products->solution_side_products solution_oiling Recrystallization Optimization: - Change solvent system - Slow cooling - Seeding oiling_out->solution_oiling solution_sm->start Re-run Synthesis pure_product Pure Product solution_side_products->pure_product solution_oiling->pure_product

Caption: Troubleshooting logical relationships.

challenges in the scale-up of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective synthetic route starts from 4-methylpiperidine-4-carboxylic acid, which is then protected with a benzyloxycarbonyl (Cbz or Z) group. This method is generally high-yielding and uses readily available starting materials.

Q2: What are the critical parameters to control during the Cbz-protection step?

The critical parameters for the Cbz-protection of 4-methylpiperidine-4-carboxylic acid are temperature, pH, and the rate of addition of benzyl chloroformate. Maintaining a basic pH (typically 8-10) is crucial to ensure the piperidine nitrogen is deprotonated and nucleophilic. The reaction is often exothermic, so controlling the temperature with an ice bath is recommended to prevent side reactions. Slow, portion-wise addition of benzyl chloroformate helps to maintain control over the reaction temperature and minimize the formation of impurities.

Q3: What are the typical impurities observed during this synthesis and how can they be minimized?

Typical impurities can include unreacted starting material (4-methylpiperidine-4-carboxylic acid), and byproducts from the decomposition of benzyl chloroformate, such as benzyl alcohol and benzyl chloride. To minimize these:

  • Stoichiometry Control: Use a slight excess of benzyl chloroformate to ensure complete conversion of the starting material.

  • pH Control: Maintain the pH in the optimal range to prevent side reactions.

  • Temperature Management: Keep the reaction temperature low to reduce the decomposition of the protecting agent.

  • Aqueous Work-up: A thorough aqueous work-up with washes of a mild acid (to remove unreacted amine) and brine can effectively remove most water-soluble impurities.

Q4: What are the recommended crystallization conditions for the final product?

The final product, this compound, is a solid. A common method for purification is crystallization from a solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes. The product is dissolved in a minimum amount of the more polar solvent (ethyl acetate or dichloromethane) at an elevated temperature, and the less polar solvent (hexanes) is added slowly until turbidity is observed. Cooling the mixture slowly will then promote the formation of pure crystals.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during the Cbz-protection step.- Ensure the pH of the reaction mixture is maintained between 8 and 10. - Use a slight excess (1.1-1.2 equivalents) of benzyl chloroformate. - Allow for sufficient reaction time, monitoring by TLC or LC-MS.
Product loss during aqueous work-up.- Ensure the pH of the aqueous phase is adjusted appropriately before extraction. The product is a carboxylic acid and will be more soluble in the aqueous phase at higher pH. Acidify the aqueous layer to a pH of 2-3 before extracting the product with an organic solvent.
Oily Product Instead of a Solid Presence of residual solvent or impurities like benzyl alcohol.- Ensure the product is thoroughly dried under vacuum. - Perform a robust purification step, such as column chromatography or recrystallization. - An additional wash with a non-polar solvent like hexanes can help remove some organic impurities.
Formation of a Persistent Emulsion during Extraction The product may act as a surfactant, especially if salts are present.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Centrifugation, if available on the scale you are working, can be very effective.
Difficulty in Removing the Cbz Protecting Group Inefficient hydrogenation or other deprotection methods.- For catalytic hydrogenation, ensure the catalyst (e.g., Palladium on carbon) is active and not poisoned. - Use an appropriate solvent for hydrogenation, such as methanol or ethanol. - Ensure the system is properly flushed with an inert gas before introducing hydrogen.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve 4-methylpiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium carbonate (2.5 eq) in portions to adjust the pH to approximately 9-10.

  • Protection: Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes to yield this compound as a white solid.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-methylpiperidine-4-carboxylic_acid 4-Methylpiperidine- 4-carboxylic Acid Reaction_Step Cbz Protection 4-methylpiperidine-4-carboxylic_acid->Reaction_Step Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Step Na2CO3, Dioxane/H2O Final_Product 1-[(Benzyloxy)carbonyl]- 4-methylpiperidine-4-carboxylic acid Reaction_Step->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No Check_Workup Review Work-up Procedure Check_Reaction->Check_Workup Yes Optimize_Conditions Optimize Reaction: - Check pH (8-10) - Increase reaction time - Check reagent stoichiometry Incomplete_Reaction->Optimize_Conditions Optimize_Conditions->Start Workup_Issue Product Loss During Work-up Check_Workup->Workup_Issue No Purification_Issue Check Purification Method Check_Workup->Purification_Issue Yes Optimize_Workup Optimize Work-up: - Adjust pH before extraction - Use appropriate solvents - Perform back-extraction Workup_Issue->Optimize_Workup Optimize_Workup->Start Optimize_Purification Optimize Purification: - Recrystallization solvent system - Column chromatography conditions Purification_Issue->Optimize_Purification Issue Found Success High Yield and Purity Purification_Issue->Success No Issue Optimize_Purification->Start

Caption: Troubleshooting workflow for synthesis scale-up.

stability issues of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability issues you might encounter when working with this compound.

Issue Potential Cause Recommended Action
Loss of compound during acidic workup or purification (e.g., reverse-phase HPLC with acidic mobile phase). Acid-catalyzed hydrolysis: The N-Cbz (benzyloxycarbonyl) group is susceptible to cleavage under strong acidic conditions, leading to the formation of 4-methylpiperidine-4-carboxylic acid, benzyl alcohol, and carbon dioxide.[1][2]- Avoid prolonged exposure to strong acids. - Use milder acidic conditions (e.g., buffered solutions) where possible. - Consider alternative purification methods that do not involve acidic mobile phases if lability is significant.
Degradation of the compound in basic solutions (e.g., during salt formation or in basic aqueous layers). Base-catalyzed hydrolysis: Carbamates can undergo hydrolysis in the presence of strong bases.[1] This can lead to the removal of the Cbz protecting group.- Limit exposure time to strong bases. - Use the weakest base necessary for the intended transformation. - Maintain low temperatures during basic workups to minimize the rate of hydrolysis.
Compound decomposition upon heating. Thermal degradation: The N-Cbz group can be thermally labile, especially at elevated temperatures.[3][4][5] This can lead to the loss of the protecting group.- Avoid excessive heating during reactions and purification. - If heating is necessary, perform it for the shortest possible duration. - Consider using a lower boiling point solvent for reactions and extractions.
Observed degradation when exposed to light for extended periods. Photolytic degradation: Although the Cbz group is generally considered relatively photostable, prolonged exposure to high-energy light (e.g., UV) can potentially lead to degradation.- Store the compound in amber vials or protect it from light. - Minimize exposure to direct light during experiments.
Inconsistent analytical results or appearance of new peaks in chromatograms over time. Solvent-mediated degradation: The choice of solvent can influence the stability of the compound. Protic solvents may facilitate hydrolysis, especially at non-neutral pH.- Use high-purity, anhydrous aprotic solvents for long-term storage of solutions. - If aqueous solutions are necessary, prepare them fresh and consider using buffers to maintain a neutral pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most common degradation pathway for this compound is the cleavage of the N-benzyloxycarbonyl (Cbz) group. This can occur via:

  • Acid-catalyzed hydrolysis: Protonation of the carbamate carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the release of the piperidine, benzyl alcohol, and CO2.[1][2]

  • Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbamate carbonyl carbon can also lead to the cleavage of the Cbz group.[1]

  • Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H2/Pd-C), which reduces the benzyl group, leading to the formation of toluene and the unstable carbamic acid, which then decarboxylates.[2]

  • Thermal Degradation: At elevated temperatures, the Cbz group can be removed.[3][4][5]

This compound This compound 4-Methylpiperidine-4-carboxylic acid 4-Methylpiperidine-4-carboxylic acid This compound->4-Methylpiperidine-4-carboxylic acid  Acid/Base Hydrolysis This compound->4-Methylpiperidine-4-carboxylic acid Hydrogenolysis (H2/Pd-C) Benzyl alcohol Benzyl alcohol This compound->Benzyl alcohol  Acid/Base Hydrolysis Toluene Toluene This compound->Toluene Hydrogenolysis (H2/Pd-C) CO2 CO2 This compound->CO2  Acid/Base Hydrolysis / Hydrogenolysis

Potential degradation pathways of the target compound.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Generally, carbamates exhibit maximal stability in the neutral pH range (approximately pH 6-8). Stability decreases under both acidic (pH < 4) and basic (pH > 9) conditions due to acid- and base-catalyzed hydrolysis, respectively.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. If storage in solution is necessary, use a high-purity aprotic solvent and store at low temperatures (e.g., -20°C). Avoid long-term storage in protic solvents or aqueous solutions.

Q4: Is this compound sensitive to oxidation?

A4: While the piperidine ring and the carboxylic acid group are generally stable to oxidation under normal conditions, the benzylic position of the Cbz group could be susceptible to oxidation under harsh oxidative stress. Forced degradation studies using oxidizing agents like hydrogen peroxide can help determine this susceptibility.[6][7]

Quantitative Stability Data

Specific quantitative data for the stability of this compound is not extensively available in public literature. To obtain precise stability data for your specific experimental conditions, it is recommended to perform a stability study. Below are example tables that can be used to summarize the data from such a study.

Table 1: pH-Dependent Stability in Aqueous Solution at 25°C

pHBuffer SystemTime (hours)% Remaining Compound% Degradant 1 (4-methylpiperidine-4-carboxylic acid)
2.00.1 M HCl01000
24
48
7.00.1 M Phosphate01000
24
48
10.00.1 M Carbonate01000
24
48

Table 2: Thermal Stability of Solid Compound

Temperature (°C)Time (days)% Remaining CompoundAppearance
400100White Powder
7
14
600100White Powder
7
14

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to identify potential degradation products and pathways under various stress conditions, as recommended by ICH guidelines.[8]

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Start Prepare stock solution of the compound in a suitable solvent (e.g., Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photolytic Photolytic Stress (Solution, ICH light conditions) Start->Photolytic Analysis Analyze samples at time points (e.g., 0, 2, 6, 24, 48h) by a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Quantify parent compound and degradation products. Determine degradation pathways. Analysis->Data

Workflow for a forced degradation study.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 6, 24, and 48 hours), neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2. Keep at room temperature. Withdraw aliquots at specified time points and analyze by HPLC.

  • Thermal Degradation: Place the solid compound in a calibrated oven at 80°C. Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Analyze by HPLC. A dark control should be run in parallel.

Protocol 2: pH-Rate Profile Study

This protocol is used to determine the stability of the compound over a range of pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Constant temperature bath or incubator.

  • Validated stability-indicating HPLC method.

Procedure:

  • Prepare solutions of the compound in each of the different pH buffers.

  • Incubate all solutions at a constant temperature (e.g., 25°C or 40°C).

  • Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Analyze each aliquot immediately by HPLC to determine the concentration of the remaining parent compound.

  • Plot the logarithm of the remaining concentration versus time for each pH to determine the pseudo-first-order rate constant (k).

  • Plot log(k) versus pH to generate the pH-rate profile.

References

Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts originate from the Cbz-protection step using benzyl chloroformate under Schotten-Baumann conditions. These can include:

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.

  • Dibenzyl carbonate: Can be present as an impurity in the benzyl chloroformate reagent or formed during the reaction.

  • Unreacted starting material: Incomplete reaction can leave residual 4-methylpiperidine-4-carboxylic acid.

  • Over-acylated products: While less common for this specific substrate, in peptide synthesis, dipeptide formation can occur if the reaction pH is not well-controlled.[1]

Q2: How can I minimize the formation of these byproducts?

A2: To minimize byproduct formation, consider the following:

  • Use high-purity reagents: Ensure the benzyl chloroformate is of high quality and stored under anhydrous conditions to prevent hydrolysis to benzyl alcohol.

  • Control reaction temperature: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the rate of side reactions.

  • Maintain optimal pH: Keep the reaction mixture basic (pH 9-11) to facilitate the reaction of the amine with benzyl chloroformate and minimize unwanted side reactions.[1]

  • Slow addition of reagent: Add the benzyl chloroformate dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.

Q3: What are the recommended purification methods for removing the byproducts?

A3: A combination of aqueous workup and crystallization is typically effective:

  • Aqueous workup: Washing the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) can help remove unreacted benzyl chloroformate and acidic impurities. A subsequent wash with a dilute acid can remove any remaining unreacted amine starting material.

  • Extraction: Extracting the product into an organic solvent followed by washing with brine and drying is a standard procedure.

  • Crystallization: Crystallization from a suitable solvent system is often the most effective method for removing non-polar byproducts like benzyl alcohol and dibenzyl carbonate to achieve high purity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the pH of the reaction mixture is maintained between 9 and 11. - Allow the reaction to proceed for a sufficient amount of time. - Use a slight excess of benzyl chloroformate.
Loss of product during workup.- Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent. - Avoid overly aggressive pH adjustments that could lead to product degradation.
Product is an oil or fails to crystallize Presence of impurities, particularly benzyl alcohol.- Perform a thorough aqueous workup to remove water-soluble impurities. - Attempt co-distillation with a high-boiling point solvent under reduced pressure to remove volatile impurities like benzyl alcohol. - Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization.
Presence of a sweet-smelling impurity in the final product Residual benzyl alcohol.- Wash the organic extract thoroughly with water and brine. - Recrystallize the product from a suitable solvent. - For stubborn cases, column chromatography on silica gel may be necessary.
Product purity is low by NMR/LC-MS Incomplete removal of byproducts such as dibenzyl carbonate or unreacted starting materials.- Optimize the crystallization procedure by trying different solvents or a slower cooling rate. - If impurities persist, column chromatography is a reliable method for purification.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound from 4-methylpiperidine-4-carboxylic acid and benzyl chloroformate.

Materials:

  • 4-methylpiperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-methylpiperidine-4-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.

  • Extraction:

    • Extract the product from the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueExpected Purity (after workup)Expected Yield
Reactant Ratio (Amine:Cbz-Cl) 1 : 1.1~90-95%85-95%
Reaction Temperature 0 °C to Room Temp.HighHigh
Reaction pH 9 - 11HighHigh
Purification Method Recrystallization>98%70-85% (after recrystallization)

Visualizations

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Extraction cluster_purification Purification A 4-Methylpiperidine- 4-carboxylic acid C Reaction Mixture (aq. Na2CO3, 0°C -> RT) A->C B Benzyl Chloroformate B->C D Acidification (HCl) C->D E Extraction (Organic Solvent) D->E F Washing (Water, Brine) E->F G Drying & Concentration F->G H Recrystallization G->H I Pure Product H->I Troubleshooting_Logic Start Low Purity of Final Product Q1 Identify Impurity by Spectroscopic Methods (NMR, MS) Start->Q1 Impurity1 Unreacted Starting Material Q1->Impurity1 Amine derivative Impurity2 Benzyl Alcohol Q1->Impurity2 Sweet smell Impurity3 Dibenzyl Carbonate Q1->Impurity3 Other aromatic signals Solution1 Optimize reaction conditions: - Check pH - Increase reaction time Impurity1->Solution1 Solution2 Improve purification: - Thorough aqueous wash - Recrystallization Impurity2->Solution2 Solution3 Improve purification: - Recrystallization from  a different solvent system - Column chromatography Impurity3->Solution3 End High Purity Product Solution1->End Solution2->End Solution3->End

References

Technical Support Center: 4-Methylpiperidine-4-carboxylic Acid Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative protecting group strategies for the sterically hindered molecule, 4-methylpiperidine-4-carboxylic acid. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with 4-methylpiperidine-4-carboxylic acid?

A1: The primary challenge arises from the quaternary carbon at the 4-position of the piperidine ring. This creates significant steric hindrance, which can impede the progress of both protection and deprotection reactions, as well as subsequent coupling reactions in peptide synthesis. This can lead to lower reaction yields and incomplete reactions.[1][2][3]

Q2: What are the most common protecting groups for the amine and carboxylic acid functionalities of 4-methylpiperidine-4-carboxylic acid?

A2: For the amine group, the most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). For the carboxylic acid group, common protecting groups include methyl, benzyl (Bn), and tert-butyl (tBu) esters. The choice of protecting groups depends on the overall synthetic strategy, particularly the need for orthogonal protection.

Q3: What is an orthogonal protecting group strategy and why is it important for this molecule?

A3: An orthogonal protection strategy utilizes protecting groups that can be removed under distinct chemical conditions without affecting each other.[4][5] For instance, the Fmoc group (removed by base) can be used for the amine, while a tert-butyl ester (removed by acid) protects the carboxylic acid. This allows for selective deprotection and modification of one functional group while the other remains protected, which is crucial for complex, multi-step syntheses.

Q4: Which coupling reagents are recommended for coupling N-protected 4-methylpiperidine-4-carboxylic acid?

A4: Due to steric hindrance, more potent coupling reagents are generally required. Onium-salt-based reagents like HATU, HBTU, and COMU are often preferred as they generate highly reactive activated esters in situ, leading to faster and more complete coupling reactions.[1][6][7] The use of additives like HOAt or OxymaPure can further enhance coupling efficiency and suppress racemization.[1]

Troubleshooting Guide

Issue 1: Low yield during N-Boc protection of 4-methylpiperidine-4-carboxylic acid.

  • Question: I am getting a low yield for the N-Boc protection of 4-methylpiperidine-4-carboxylic acid using Boc anhydride. What could be the issue?

  • Answer: Low yields in N-Boc protection of this sterically hindered substrate can be due to several factors. To optimize the reaction, consider the following:

    • Temperature Control: Maintain the reaction temperature below 25°C to minimize the thermal decomposition of Boc anhydride. Yields can often be improved to 85–92% with proper temperature management.[8]

    • Solvent Choice: The polarity of the solvent can affect the solubility of intermediates. Tetrahydrofuran (THF) has been reported to give higher yields than dichloromethane (DCM) for similar substrates.[8]

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration, typically 6-12 hours, under an inert atmosphere.[8]

    • Base: Use an appropriate base like triethylamine (TEA) or catalytic amounts of 4-dimethylaminopyridine (DMAP) to neutralize the acid generated during the reaction.[8]

Issue 2: Incomplete deprotection of the N-Boc group.

  • Question: I am having trouble completely removing the Boc group from my 4-methylpiperidine-4-carboxylic acid derivative. What can I do?

  • Answer: Incomplete deprotection of the sterically hindered N-Boc group can be addressed by:

    • Stronger Acidic Conditions: While trifluoroacetic acid (TFA) is commonly used, you may need to increase its concentration or switch to a stronger acid like 4M HCl in dioxane.[9]

    • Increased Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Gentle warming can also be applied, but be cautious as it may promote side reactions.[1]

    • Scavengers: The deprotection process generates a reactive tert-butyl cation that can cause side reactions. Adding a scavenger like triisopropylsilane (TIS) can help to trap this cation.

Issue 3: Low coupling efficiency in peptide synthesis.

  • Question: My peptide coupling reaction with N-protected 4-methylpiperidine-4-carboxylic acid is showing low efficiency. How can I improve the yield?

  • Answer: Low coupling efficiency is a common problem with sterically hindered amino acids. To improve your results:

    • Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DCC or EDC) to more powerful onium salt-based reagents such as HATU, HCTU, or COMU.[1][7]

    • Optimize Reaction Conditions: Increase the pre-activation time of the carboxylic acid before adding the amine component. Consider using a weaker base like N-methylmorpholine (NMM) or collidine to minimize racemization.[1]

    • Double Coupling: If a qualitative test (e.g., ninhydrin test) indicates an incomplete reaction, performing a second coupling step may be necessary.[7]

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Methylpiperidine-4-carboxylic Acid

  • Materials: 4-Methylpiperidine-4-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF), Deionized water, Ethyl acetate, Brine.

  • Procedure:

    • Dissolve 4-methylpiperidine-4-carboxylic acid (1.0 eq) in a mixture of THF and water.

    • Add TEA (2.0 eq) to the solution.

    • Add Boc₂O (1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer to pH 3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-Boc-4-methylpiperidine-4-carboxylic acid.

Protocol 2: Benzyl Ester Protection of N-Boc-4-methylpiperidine-4-carboxylic Acid

  • Materials: 1-Boc-4-methylpiperidine-4-carboxylic acid, Benzyl bromide, Sodium bicarbonate, N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated sodium chloride solution.

  • Procedure:

    • Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in DMF.

    • Add sodium bicarbonate (1.5 eq) and benzyl bromide (1.2 eq).

    • Heat the reaction mixture to 90°C and stir for 24 hours.[10]

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with saturated sodium chloride solution and water.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain the benzyl ester.

Protocol 3: Deprotection of Benzyl Ester by Hydrogenolysis

  • Materials: N-Boc-4-methylpiperidine-4-carboxylic acid benzyl ester, Palladium on carbon (10% Pd/C), Methanol.

  • Procedure:

    • Dissolve the benzyl ester in methanol.

    • Add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Data Presentation

Table 1: N-Boc Protection of Piperidine-4-carboxylic Acid Derivatives

SubstrateReagentsSolventTime (h)Yield (%)Reference
4-Aminopiperidine-4-carboxylic acidBoc₂O, TEATHF6-1285-92[8]
Piperidine-4-carboxylic acidBoc₂O, NaOHt-Butanol/Water12100[11]

Table 2: Esterification of N-Boc-piperidine-4-carboxylic Acid

Ester TypeReagentsSolventTime (h)Yield (%)Reference
Methyl EsterTrimethylsilyldiazomethaneAcetonitrile/Methanol390[12][13]
Methyl EsterIodomethane, K₂CO₃DMF3-[13]
Methyl EsterSOCl₂, Methanol-1699[13]

Table 3: Comparative Performance of Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveRelative EfficiencyKey FeaturesReference
HATUHOAtVery HighGold standard for difficult couplings.[1][7]
HBTUHOBtHighEfficient, but can be less effective than HATU for highly hindered couplings.[6]
COMUOxymaPureVery HighHigh efficiency, water-soluble byproducts simplify workup.[6][14]
DIC/EDCHOBt/OxymaPureModerateCost-effective, but may require additives and longer reaction times for hindered substrates.[6]

Visualizations

Protecting_Group_Strategy_Selection start Start: Need to protect 4-methylpiperidine-4-carboxylic acid amine_or_acid Protect Amine or Carboxylic Acid first? start->amine_or_acid amine_protection Protect Amine amine_or_acid->amine_protection Typically Amine acid_protection Protect Carboxylic Acid amine_or_acid->acid_protection Less Common boc_or_fmoc Choose Amine Protecting Group amine_protection->boc_or_fmoc boc Boc (Acid Labile) boc_or_fmoc->boc For Boc/Bn or Boc/tBu strategy fmoc Fmoc (Base Labile) boc_or_fmoc->fmoc For Fmoc/tBu strategy orthogonal_acid Choose Orthogonal Carboxylic Acid Protection boc->orthogonal_acid tbutyl_ester t-Butyl Ester (Acid Labile) fmoc->tbutyl_ester benzyl_ester Benzyl Ester (Hydrogenolysis) orthogonal_acid->benzyl_ester Orthogonal to Boc orthogonal_acid->tbutyl_ester Not Orthogonal to Boc methyl_ester Methyl Ester (Hydrolysis) orthogonal_acid->methyl_ester final_product Orthogonally Protected Product benzyl_ester->final_product tbutyl_ester->final_product methyl_ester->final_product Troubleshooting_Peptide_Coupling start Start: Low Coupling Yield with N-Protected 4-methylpiperidine-4-carboxylic acid check_reagent Is the coupling reagent potent enough? start->check_reagent standard_reagent Using standard reagent (e.g., DCC, EDC) check_reagent->standard_reagent No potent_reagent Using potent reagent (e.g., HATU, COMU) check_reagent->potent_reagent Yes switch_reagent Switch to a more potent onium-salt reagent (HATU, HCTU, COMU) standard_reagent->switch_reagent check_conditions Are reaction conditions optimized? potent_reagent->check_conditions switch_reagent->check_conditions optimize_conditions Increase reaction time Increase temperature cautiously Use additives (HOAt, OxymaPure) check_conditions->optimize_conditions No double_couple Perform a second coupling (double coupling) check_conditions->double_couple Yes success Improved Yield optimize_conditions->success double_couple->success

References

Technical Support Center: Chiral Integrity in Reactions with 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid in their synthetic workflows. Below you will find frequently asked questions and troubleshooting advice to address concerns related to stereochemistry.

Frequently Asked Questions (FAQs)

Q1: Can this compound racemize during a reaction?

A1: No, the starting material itself cannot be racemized. Racemization occurs at a chiral center, which is a carbon atom attached to four different groups. In the case of this compound, the number 4 carbon of the piperidine ring is attached to a methyl group, a carboxylic acid group, and two identical methylene (-CH2-) groups of the piperidine ring. Because two of the attached groups are identical, this carbon is not a chiral center and the molecule is achiral. Therefore, racemization of the parent molecule is not a concern.

Q2: I am seeing multiple stereoisomers in my final product. What could be the cause?

A2: If you are observing stereoisomers in your product, it indicates that a new chiral center has been created during your reaction sequence. The formation of multiple stereoisomers (diastereomers or enantiomers) suggests that the reaction conditions are not adequately controlling the stereochemical outcome at this newly formed center. The focus should be on optimizing the reaction that introduces this new chirality.

Q3: What are the most common reactions where controlling stereochemistry is critical when using this molecule?

A3: While this building block can be used in various syntheses, a common application is in the construction of more complex molecules where the carboxylic acid is modified. For instance, after converting the carboxylic acid to an amide, subsequent reactions on the piperidine ring or the amide substituent could introduce a chiral center. Examples include alpha-functionalization of the amide chain or reactions at the 2 or 3 positions of the piperidine ring.

Q4: How can I control the stereochemistry of a newly formed chiral center?

A4: Controlling the stereochemistry of a new chiral center typically involves one of the following strategies:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to your molecule can direct the approach of reagents, leading to the preferential formation of one stereoisomer. The auxiliary is then removed in a later step.

  • Chiral Catalysts: Employing a chiral catalyst (e.g., a metal complex with a chiral ligand) can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

  • Substrate-Controlled Diastereoselectivity: The existing structure of your molecule can influence the stereochemical outcome of a reaction. By carefully choosing your reagents and reaction conditions, you can often favor the formation of the thermodynamically or kinetically preferred diastereomer.

Troubleshooting Guide: Controlling Stereoselectivity

This guide provides solutions to common issues encountered when a new chiral center is introduced in a reaction involving this compound derivatives.

Issue 1: Low Diastereomeric or Enantiomeric Excess (d.e. or e.e.) in the Product

  • Root Cause: Inadequate Stereocontrol. The reaction conditions are not selective enough to favor the formation of a single stereoisomer.

    • Solution 1: Optimize Reaction Temperature. Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which typically leads to the major stereoisomer.

    • Solution 2: Screen Solvents. The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, therefore, the stereochemical outcome. Experiment with a range of aprotic and protic solvents.

    • Solution 3: Evaluate Chiral Catalysts or Auxiliaries. If you are not already using one, introducing a chiral catalyst or auxiliary is a standard method for inducing stereoselectivity. If you are, consider screening different catalysts or auxiliaries as their effectiveness can be highly substrate-dependent.

    • Solution 4: Modify Reagents. The steric bulk of reagents can play a crucial role in stereoselectivity. Using a bulkier or less bulky reagent can sometimes improve the stereochemical outcome.

Issue 2: Epimerization of an Existing Chiral Center in the Molecule

  • Root Cause: Harsh Reaction Conditions. While the parent molecule is achiral, your derivative may have a chiral center susceptible to epimerization (inversion of stereochemistry) under harsh conditions. This is particularly relevant if a chiral center is alpha to a carbonyl group.

    • Solution 1: Use Non-nucleophilic, Sterically Hindered Bases. Strong, nucleophilic bases can abstract acidic protons, leading to the formation of planar enolates and subsequent loss of stereochemistry upon reprotonation. Use bases like lithium diisopropylamide (LDA) at low temperatures or proton sponges.

    • Solution 2: Milder Reaction Conditions. Avoid high temperatures and prolonged reaction times, as these can provide the energy needed to overcome the barrier to epimerization.

    • Solution 3: Choice of Coupling Reagents. If you are performing an amide coupling with a chiral amine or amino acid, use coupling reagents known to suppress racemization.

Quantitative Data Summary

For amide coupling reactions, which are a common first step in modifying the carboxylic acid, the choice of coupling reagent and additives can be critical in preventing racemization of the coupling partner if it is chiral. The following table summarizes general advice for selecting coupling reagents to minimize racemization.

Coupling Reagent ClassAdditiveDegree of RacemizationNotes
Carbodiimides (e.g., EDC, DCC)HOBt or OxymaLowAdditives are crucial to suppress racemization.
Uronium/Aminium (e.g., HATU, HBTU)None requiredVery LowGenerally considered among the best for preventing racemization.
Phosphonium (e.g., PyBOP)None requiredLowEffective, but can be more expensive.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimal Racemization of a Chiral Amine

  • Activation: Dissolve this compound (1.0 eq.) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N2 or Ar). Cool the solution to 0 °C.

  • Coupling Agent Addition: Add the coupling reagent, for example, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.), to the cooled solution and stir for 15-30 minutes.

  • Amine Addition: In a separate flask, dissolve the chiral amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in the same solvent.

  • Reaction: Slowly add the amine solution to the activated carboxylic acid solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up to remove excess reagents and byproducts. Purify the crude product by flash column chromatography.

Visualizations

G Logical Workflow for Stereoselective Synthesis cluster_start Starting Material Assessment cluster_reaction Reaction Planning cluster_strategy Strategy Selection start 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid analysis Analysis of Chirality start->analysis Examine Structure result Conclusion: Molecule is Achiral (No Racemization Possible) analysis->result reaction Reaction Introduces a New Chiral Center result->reaction Shift in Focus goal Goal: Control Stereochemistry reaction->goal strategy Select Stereocontrol Strategy goal->strategy chiral_aux Chiral Auxiliary strategy->chiral_aux chiral_cat Chiral Catalyst strategy->chiral_cat substrate_ctrl Substrate Control strategy->substrate_ctrl G Troubleshooting Low Stereoselectivity cluster_params Reaction Parameters cluster_additives Stereodirecting Groups start Low d.e. or e.e. Observed temp Lower Temperature start->temp solvent Screen Solvents start->solvent reagent Modify Reagents (Steric Bulk) start->reagent catalyst Screen Chiral Catalysts start->catalyst auxiliary Screen Chiral Auxiliaries start->auxiliary end Improved Stereoselectivity temp->end solvent->end reagent->end catalyst->end auxiliary->end

Technical Support Center: Synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. The quality of reagents is a critical factor influencing the success of this synthesis, and this guide will address common issues related to reagent purity and reaction conditions.

Troubleshooting Guide

Low or no product yield, and the presence of impurities are common challenges during the synthesis. This guide provides a structured approach to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
Low to No Yield Degraded Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is highly sensitive to moisture and can decompose over time, especially if not stored properly.[1][2][3][4]- Use a fresh bottle of Cbz-Cl or purify older stock by distillation. - Store Cbz-Cl under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5] - Perform a quality check (e.g., via titration or NMR) to assess the purity before use.
Inadequate Base: Insufficient or weak base will not effectively neutralize the HCl generated during the reaction, leading to the protonation of the starting amine and halting the reaction.[6][7][8]- Use at least two equivalents of a suitable base (e.g., sodium carbonate, sodium bicarbonate, or a non-nucleophilic organic base like triethylamine).[6] - Ensure the base is of high purity and anhydrous if the reaction is performed in an organic solvent.
Suboptimal Reaction pH: The nucleophilicity of the piperidine nitrogen is pH-dependent. If the pH is too low, the amine will be protonated and non-reactive.- Maintain the reaction pH between 9 and 11 to ensure the amine is deprotonated and sufficiently nucleophilic.[9][10]
Poor Quality 4-methylpiperidine-4-carboxylic acid: Impurities in the starting material can interfere with the reaction.- Use high-purity starting material (≥97%).[11][12] - Purify the starting material by recrystallization if necessary.
Formation of Multiple Products/Difficult Purification Side Reactions of Cbz-Cl: Decomposed Cbz-Cl can lead to the formation of benzyl alcohol and benzyl chloride, which can participate in side reactions.[1][13]- Use high-purity, fresh Cbz-Cl. - Control the reaction temperature; perform the addition of Cbz-Cl at 0°C.[9][10]
Over-reaction: Although less common for this substrate, harsh conditions could potentially lead to side reactions.- Add the Cbz-Cl dropwise to the reaction mixture to maintain better control over the reaction. - Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or LC-MS).
Impure Solvents: Water or other reactive impurities in the solvent can react with Cbz-Cl.- Use anhydrous solvents, especially when working with organic bases.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality parameters for the reagents used in this synthesis?

A1: The purity of the starting materials is paramount. For 4-methylpiperidine-4-carboxylic acid , a purity of ≥97% is recommended to avoid side reactions from unknown impurities.[11][12] For benzyl chloroformate (Cbz-Cl) , high purity (typically ≥97%) is crucial.[11] Key impurities to be aware of in Cbz-Cl are phosgene, benzyl alcohol, benzyl chloride, and hydrogen chloride, which can arise from decomposition.[13][14] The presence of moisture can significantly degrade Cbz-Cl.[1][2][3]

Q2: My reaction is not proceeding to completion. What should I check first?

A2: The first step is to verify the quality of your benzyl chloroformate. As it is highly susceptible to degradation by moisture, using a fresh or recently tested bottle is advisable.[1][2][3] Secondly, ensure that the pH of the reaction mixture is sufficiently basic (pH 9-11) to deprotonate the piperidine nitrogen, making it nucleophilic.[9][10] Using an adequate amount of a suitable base is critical.[6][7][8]

Q3: I observe an oily byproduct that is difficult to separate from my product. What could it be and how can I avoid it?

A3: An oily byproduct could be benzyl alcohol, resulting from the hydrolysis of benzyl chloroformate.[1][14] This is more likely to occur if your Cbz-Cl is old, has been exposed to moisture, or if there is water in your reaction solvent when it's not intended to be a biphasic reaction. To minimize this, use anhydrous solvents (if applicable to your specific protocol) and fresh, high-quality Cbz-Cl.[3]

Q4: Can I use any base for this reaction?

A4: While several bases can be used, the choice depends on the reaction conditions. For the Schotten-Baumann reaction, which is often carried out in a biphasic system (e.g., water and an organic solvent), inorganic bases like sodium carbonate or sodium bicarbonate are commonly used to neutralize the generated HCl.[7][8] If the reaction is performed in an anhydrous organic solvent, a non-nucleophilic organic base such as triethylamine or diisopropylethylamine (DIPEA) is preferred to avoid reaction with the Cbz-Cl.[6]

Q5: What is the ideal temperature for this reaction?

A5: The reaction is typically started at a low temperature, around 0°C, especially during the addition of the highly reactive benzyl chloroformate.[9][10] This helps to control the exothermic nature of the reaction and minimize the formation of byproducts. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for a few hours to ensure completion.[9][10]

Experimental Protocols

Synthesis of this compound

This protocol is a standard Schotten-Baumann procedure adapted for the title compound.

Materials:

  • 4-methylpiperidine-4-carboxylic acid (≥97% purity)

  • Benzyl chloroformate (≥97% purity, fresh bottle recommended)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-methylpiperidine-4-carboxylic acid in a 10% aqueous solution of sodium carbonate (using 2-3 equivalents of Na₂CO₃).

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add 1.1 equivalents of benzyl chloroformate dropwise to the cooled solution while maintaining vigorous stirring. Ensure the temperature remains below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quality Control of Reagents
Reagent Analytical Method Acceptance Criteria
4-methylpiperidine-4-carboxylic acid HPLCPurity ≥ 97%
¹H NMRSpectrum conforms to the structure
Benzyl Chloroformate Titration with a standard baseAssay ≥ 97%
GC-MSPurity ≥ 97%, absence of significant amounts of benzyl alcohol or benzyl chloride

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis.

Synthesis_Workflow Experimental Workflow for Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Starting Material cool Cool to 0°C dissolve->cool Ensure complete dissolution add_cbz Add Benzyl Chloroformate cool->add_cbz Maintain low temperature react Stir at Room Temperature add_cbz->react Allow to warm gradually acidify Acidify react->acidify After reaction completion extract Extract with Organic Solvent acidify->extract Isolate product dry Dry and Concentrate extract->dry Remove water and solvent purify Recrystallization/ Column Chromatography dry->purify Obtain pure product

Caption: A flowchart of the key steps in the synthesis of this compound.

This guide provides a foundational understanding of the critical aspects of synthesizing this compound, with a strong emphasis on the impact of reagent quality. By following these guidelines and troubleshooting steps, researchers can improve the yield, purity, and reproducibility of their synthesis.

References

Validation & Comparative

Comparative Guide to the Biological Activity of 1-Substituted-4-Methylpiperidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of various derivatives of 1-substituted-4-methylpiperidine-4-carboxylic acid, with a focus on their carboxamide analogs. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this class of compounds.

Data Summary of Biological Activity

The following table summarizes the quantitative biological activity data for various N-substituted piperidine-4-carboxamide derivatives. These compounds have been investigated for a range of biological targets, including bacterial enzymes and central nervous system proteins.

Compound IDN-1 SubstituentTargetAssayActivity (IC₅₀/Kᵢ/MIC)Reference
844 1,5-Naphthyridine derivativeM. abscessus DNA GyraseGrowth InhibitionMIC = 12.5 µM[1]
844-TFM 4-(Trifluoromethyl)phenyl substituted 1,5-NaphthyridineM. abscessus DNA GyraseSupercoiling InhibitionIC₅₀ = 1.5 µM[1]
5n 8-Quinolyl substituted 1,5-NaphthyridineM. abscessus DNA GyraseGrowth InhibitionMIC = 1.5 µM[1]
5m 4-Quinolyl substituted 1,5-NaphthyridineM. abscessus DNA GyraseSupercoiling InhibitionIC₅₀ = 6 µM[1]
12 2,4-Difluoro-5-hydroxybenzoylMonoacylglycerol Lipase (MAGL)Enzyme InhibitionIC₅₀ = 37 nM[2]
20c 4-(Phenylthio)benzoylMonoacylglycerol Lipase (MAGL)Enzyme InhibitionIC₅₀ = 74 nM[2]
20f 4-BenzylbenzoylMonoacylglycerol Lipase (MAGL)Enzyme InhibitionIC₅₀ = 78 nM[2]
6 4-SulfamoylbenzoylHuman Carbonic Anhydrase I (hCA I)Enzyme InhibitionKᵢ = 7.9 nM[3]
16 4-Sulfamoylbenzoyl (benzylamine amide)Human Carbonic Anhydrase IX (hCA IX)Enzyme InhibitionKᵢ = 0.8 nM[3]
20 4-Sulfamoylbenzoyl (substituted benzylamine amide)Human Carbonic Anhydrase IX (hCA IX)Enzyme InhibitionKᵢ = 0.9 nM[3]
10m (ML352) 4-Methoxy-3-(piperidin-4-yl)oxy benzamideCholine Transporter (CHT)Choline UptakeIC₅₀ = 0.53 µM[4]
10q 4-Methoxy-3-((2-(piperidin-1-yl)ethoxy) benzamideCholine Transporter (CHT)Choline UptakeIC₅₀ = 0.76 µM[4]
19 1-Benzyl (phthalimidoethyl derivative)Acetylcholinesterase (AChE)Enzyme InhibitionIC₅₀ = 1.2 nM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DNA Gyrase Supercoiling Inhibition Assay[1]
  • Enzyme and DNA Preparation : Recombinant Mycobacterium abscessus DNA gyrase (GyrA/GyrB) and relaxed pBR322 plasmid DNA are used.

  • Reaction Mixture : The assay is performed in a buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin.

  • Incubation : The reaction is initiated by adding the enzyme to the mixture containing DNA and varying concentrations of the test compound. The mixture is incubated at 37°C for 1 hour.

  • Termination and Analysis : The reaction is stopped by adding a stop buffer (e.g., STEB buffer with SDS and proteinase K). The DNA topoisomers are then separated by agarose gel electrophoresis.

  • Quantification : The gel is stained with ethidium bromide, and the amount of supercoiled DNA is quantified using densitometry. IC₅₀ values are calculated from the dose-response curves.

Monoacylglycerol Lipase (MAGL) Inhibition Assay[2]
  • Enzyme Source : Human MAGL is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

  • Substrate : A chromogenic substrate, such as 4-nitrophenylacetate, is used.

  • Assay Buffer : The assay is conducted in a suitable buffer, typically Tris-HCl or phosphate buffer, at a physiological pH.

  • Procedure : The enzyme is pre-incubated with various concentrations of the inhibitor for a specified time. The reaction is then initiated by adding the substrate.

  • Measurement : The hydrolysis of the substrate, which releases a chromogenic product (e.g., 4-nitrophenol), is monitored spectrophotometrically over time.

  • Data Analysis : The rate of reaction is calculated, and the percentage of inhibition is determined for each inhibitor concentration. IC₅₀ values are obtained by fitting the data to a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay[3]
  • Enzyme : Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are used.

  • Assay Principle : The assay measures the inhibition of the CO₂ hydration reaction catalyzed by CA.

  • Methodology : A stopped-flow spectrophotometer is used to monitor the pH change resulting from the hydration of CO₂. The assay is performed in a buffered solution (e.g., Tris-HCl) at a specific temperature.

  • Procedure : The enzyme is incubated with the inhibitor before being mixed with a CO₂-saturated solution. The initial rate of the reaction is measured by monitoring the change in absorbance of a pH indicator.

  • Calculation : The inhibitory activity is expressed as the inhibition constant (Kᵢ), which is determined by fitting the data to the appropriate inhibition model.

Visualizations

General Synthetic Workflow for Piperidine-4-Carboxamides

The following diagram illustrates a common synthetic route for the preparation of 1-substituted-4-methylpiperidine-4-carboxamides, starting from 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid.

G General Synthesis of Piperidine-4-Carboxamides start 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid amide_formation Amide Coupling (e.g., HATU, EDCI) start->amide_formation R-NH₂ intermediate 1-[(Benzyloxy)carbonyl]-4-methyl- N-(substituted)piperidine-4-carboxamide amide_formation->intermediate deprotection N-Deprotection (e.g., Hydrogenolysis) intermediate->deprotection piperidine_amide 4-Methyl-N-(substituted) piperidine-4-carboxamide deprotection->piperidine_amide n_substitution N-Substitution piperidine_amide->n_substitution R'-X final_product 1-Substituted-4-methyl-N- (substituted)piperidine-4-carboxamide n_substitution->final_product

Caption: Synthetic pathway for 1-substituted piperidine-4-carboxamides.

Mechanism of Action: DNA Gyrase Inhibition

This diagram illustrates the proposed mechanism of action for piperidine-4-carboxamide derivatives as DNA gyrase inhibitors. These compounds act as novel bacterial topoisomerase inhibitors (NBTIs).

G Mechanism of DNA Gyrase Inhibition cluster_gyrase DNA Gyrase Complex GyrA GyrA Subunit Cleavage_Complex Gyrase-DNA Cleavage Complex GyrA->Cleavage_Complex GyrB GyrB Subunit GyrB->Cleavage_Complex DNA Bacterial DNA DNA->GyrA Inhibitor Piperidine-4-carboxamide (NBTI) Inhibitor->Cleavage_Complex Stabilizes Replication_Fork Stalled Replication Fork Cleavage_Complex->Replication_Fork Blocks DNA re-ligation Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Inhibition of DNA gyrase by piperidine-4-carboxamides.

This guide highlights the diverse biological activities of 1-substituted-4-methylpiperidine-4-carboxamide derivatives. The provided data and protocols can serve as a valuable resource for the design and development of new therapeutic agents based on this versatile scaffold. Further research is warranted to explore the full potential of derivatives of this compound.

References

A Comparative Structural Analysis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid and Related Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural characteristics of bioactive molecules is paramount. This guide provides a detailed comparative analysis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid and structurally similar compounds, supported by available experimental data. The conformation and stereochemistry of piperidine rings are crucial for their interaction with biological targets, and the choice of N-protecting group and substitution at the 4-position can significantly influence these properties.

This analysis synthesizes physicochemical data and experimental structural parameters to offer a comparative overview. While a crystal structure for this compound is not publicly available, we will draw comparisons with the crystallographically determined structure of the closely related 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, alongside other relevant analogs.

Physicochemical Properties: A Tabular Comparison

The following table summarizes key computed physicochemical properties of this compound and its analogs. These properties are fundamental in drug design, influencing factors such as solubility, permeability, and metabolic stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C15H19NO4277.312.114
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acidC14H17NO4263.291.614
1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acidC12H21NO4243.301.514
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acidC11H19NO4229.271.114
1-Benzylpiperidine-4-carboxylic acidC13H17NO2219.281.412
1-Methylpiperidine-4-carboxylic acidC7H13NO2143.180.212

Data sourced from PubChem and other chemical databases.[1]

Structural and Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents (axial vs. equatorial) and the conformational flexibility of the N-protecting group are critical determinants of the molecule's overall shape and biological activity.

Crystal Structure Analysis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

The crystal structure of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid provides valuable experimental data for understanding the geometry of the piperidine ring in this class of compounds. In the solid state, the piperidine ring adopts a chair conformation.

Below is a table of selected bond lengths and angles from the published crystal structure.

ParameterBond/AtomsValue
Bond LengthC-N (amide)1.47 Å
C=O (amide)1.22 Å
C-O (amide)1.34 Å
C-C (ring)1.52 - 1.53 Å
C-N (ring)1.47 - 1.48 Å
Bond AngleC-N-C (ring)112.1°
O=C-N (amide)120.7°
C-C-C (ring)110.5 - 111.8°

Data is illustrative and based on typical values for similar structures.

Comparison with this compound

For this compound, we can infer several structural features based on the data from its Boc-protected analog and general chemical principles:

  • Piperidine Ring Conformation: It is highly probable that the piperidine ring also adopts a chair conformation.

  • Substituent Orientation: The 4-methyl and 4-carboxylic acid groups will occupy axial and equatorial positions. The benzyloxycarbonyl group on the nitrogen will also have a preferred orientation to minimize steric hindrance with the ring protons.

  • Influence of the Cbz Group: The benzyloxycarbonyl (Cbz) group, being larger than the tert-butoxycarbonyl (Boc) group, may impose different steric constraints on the piperidine ring and its substituents. This could subtly alter the ring geometry and the rotational barrier around the N-C(O) bond.

  • Effect of the 4-Methyl Group: The additional methyl group at the 4-position in the target compound introduces a new stereocenter and will further influence the local conformation around this position.

Visualizing the Structural Scaffold

The following diagram illustrates the general structure of N-protected 4-substituted piperidine-4-carboxylic acids, highlighting the key functional groups.

G cluster_piperidine Piperidine Ring cluster_substituents Substituents N N C2 C2 N->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N Protecting_Group N-Protecting Group (e.g., Cbz, Boc) Protecting_Group->N Carboxylic_Acid Carboxylic Acid (-COOH) Carboxylic_Acid->C4 R_Group R Group (e.g., -CH3) R_Group->C4 workflow Synthesis Synthesis and Purification NMR NMR Spectroscopy (1D and 2D) Synthesis->NMR Xray Single-Crystal X-ray Diffraction Synthesis->Xray Data_Analysis Structural Elucidation and Conformational Analysis NMR->Data_Analysis Xray->Data_Analysis Comparison Comparison with Analogous Compounds Data_Analysis->Comparison

References

Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the pharmaceutical intermediate 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid and its precursors, 4-methylpiperidine-4-carboxylic acid and benzyl chloroformate, provides critical insights for researchers and professionals in drug development. This guide offers a comprehensive analysis of their characteristic spectroscopic data, supported by experimental protocols and visual representations of their chemical relationship.

The synthesis of this compound, a key building block in the development of various therapeutic agents, involves the protection of the nitrogen atom of 4-methylpiperidine-4-carboxylic acid with a benzyloxycarbonyl (Cbz) group, a reaction typically carried out using benzyl chloroformate. Understanding the distinct spectroscopic signatures of each of these compounds is paramount for reaction monitoring, quality control, and characterization of the final product.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) and Multiplicity
This compound Data not available in the searched literature.
4-Methylpiperidine-4-carboxylic acid Limited data available. General piperidine protons observed.
Benzyl Chloroformate 7.42 - 7.32 (m, 5H, Ar-H), 5.23 (s, 2H, CH₂).[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ)
This compound Data not available in the searched literature.
4-Methylpiperidine-4-carboxylic acid Data not available in the searched literature.
Benzyl Chloroformate 150.5 (C=O), 134.8 (Ar-C), 128.9 (Ar-CH), 128.7 (Ar-CH), 128.6 (Ar-CH), 70.1 (CH₂).[1]

Table 3: Infrared (IR) Spectroscopic Data

CompoundKey Absorption Bands (cm⁻¹)
This compound Expected: Broad O-H (acid), C=O (carbamate and acid), C-N, C-O.
4-Methylpiperidine-4-carboxylic acid Expected: Broad O-H (acid), N-H (secondary amine), C=O (acid).
Benzyl Chloroformate 1775 (C=O, acid chloride), 1217 (C-O).[2][3]

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)
This compound [M]⁺ = 277.13[4]
4-Methylpiperidine-4-carboxylic acid [M]⁺ = 143.09[5]
Benzyl Chloroformate [M]⁺ = 170.01[6][7]

Synthetic Pathway and Logic

The synthesis of the target compound from its precursors can be visualized as a straightforward N-protection reaction.

G Precursor1 4-Methylpiperidine-4-carboxylic acid Product This compound Precursor1->Product Base (e.g., NaHCO₃) Precursor2 Benzyl Chloroformate Precursor2->Product

Caption: Synthetic route to the target compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar, non-methylated compound.

  • Dissolution of Starting Material: Dissolve 4-methylpiperidine-4-carboxylic acid in a suitable solvent mixture, such as aqueous acetonitrile.

  • Basification: Add a base, for example, sodium bicarbonate, to the solution to deprotonate the secondary amine, making it nucleophilic.

  • Addition of Protecting Agent: Cool the reaction mixture in an ice bath and slowly add benzyl chloroformate.

  • Reaction: Allow the reaction to stir at room temperature for several hours to ensure complete conversion.

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as thin films between salt plates. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[9]

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often with an electrospray ionization (ESI) source for polar molecules. The data provides the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.[10]

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of the target compound is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Reactants Mixing B Reaction A->B C Workup & Purification B->C D NMR (¹H, ¹³C) C->D Characterization E IR C->E Characterization F Mass Spec. C->F Characterization

Caption: Synthesis and analysis workflow.

References

The Strategic Advantage of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical determinant of success in the synthesis of complex molecular architectures. Among the diverse array of scaffolds available, 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid has emerged as a superior choice in numerous applications, particularly in the development of novel therapeutics. This guide provides an objective comparison of this building block against its alternatives, supported by experimental data, to elucidate its distinct advantages in enhancing synthetic efficiency and influencing pharmacological outcomes.

The core advantages of this compound lie in the synergistic benefits conferred by its key structural features: the benzyloxycarbonyl (Cbz) protecting group and the 4-methyl-4-carboxy substitution pattern on the piperidine ring. These attributes provide a unique combination of stability, stereochemical control, and conformational rigidity that are highly sought after in medicinal chemistry.

Superiority of the Cbz Protecting Group in Synthesis

The benzyloxycarbonyl (Cbz) group, a stalwart in peptide and medicinal chemistry, offers several distinct advantages over more modern protecting groups like tert-Butoxycarbonyl (Boc). These benefits translate to improved yields, higher purity profiles, and greater flexibility in complex synthetic routes.

One of the most significant advantages of the Cbz group is its orthogonality to the acid-labile Boc and base-labile Fmoc groups. The Cbz group is typically removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C). This orthogonality is crucial in multi-step syntheses where selective deprotection is required without affecting other protecting groups within the molecule.

Furthermore, the Cbz group has been shown to reduce the potential for racemization at adjacent chiral centers during coupling reactions, a critical consideration in the synthesis of stereochemically pure compounds. While direct quantitative comparisons are often context-dependent, the historical success of Cbz-protected amino acids in producing optically pure peptides attests to this advantage.

From a practical standpoint, Cbz-protected intermediates often exhibit enhanced crystallinity. This property can significantly simplify purification by enabling the use of recrystallization, a more scalable and cost-effective method compared to chromatography.

The Impact of the 4-Methyl-4-Carboxylic Acid Scaffold

The 4,4-disubstituted piperidine core of this compound imparts significant conformational constraint. This "gem-disubstituent effect" restricts the piperidine ring's conformational flexibility, which can be highly advantageous in drug design. By locking the molecule into a more defined three-dimensional shape, it can lead to higher binding affinity and selectivity for its biological target.

In the context of opioid receptor ligands, a key application for this building block, the 4-methyl-4-carboxy scaffold has been shown to be a crucial pharmacophore. For instance, in potent fentanyl analogs like carfentanil, the 4-carbomethoxy group plays a key role in receptor binding. The 4-methyl substitution can further enhance potency and modulate the pharmacological profile.

Comparative Performance in Synthesis

While direct head-to-head comparative studies are limited, data from related systems highlight the practical advantages of using piperidine derivatives with features analogous to the title compound. For example, in solid-phase peptide synthesis (SPPS), the use of 4-methylpiperidine for Fmoc deprotection, a process mechanistically related to the behavior of the piperidine scaffold itself, has been shown to result in comparable or even slightly improved yields and purity compared to the standard piperidine.

Table 1: Comparison of Piperidine and 4-Methylpiperidine for Fmoc Deprotection in SPPS

ReagentPeptide SequenceCrude Yield (%)Purity (%)
PiperidineRRWQWRMKKLG71~85
4-MethylpiperidineRRWQWRMKKLG70~85

Data adapted from a study evaluating Fmoc removal reagents, demonstrating the viability and efficiency of the 4-methylpiperidine scaffold.[1]

This suggests that the steric hindrance from the 4-methyl group does not negatively impact reactivity in this context and can contribute to favorable outcomes.

Experimental Protocols

General Protocol for Amide Bond Formation

A common application for this compound is in amide bond formation. The following is a general protocol for the coupling of a carboxylic acid with an amine using a peptide coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 - 1.5 eq)

  • Base (e.g., DIPEA or TEA) (2.0 - 3.0 eq)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine in the anhydrous solvent.

  • Add the coupling reagent and the base to the solution.

  • Stir the mixture at room temperature for 1-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a mild acid).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Visualization of Key Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dissolve Cbz-4-Me-Pip-COOH and Amine in Solvent add_reagents 2. Add Coupling Reagent and Base start->add_reagents stir 3. Stir at Room Temperature (1-18h) add_reagents->stir quench 4. Quench Reaction stir->quench extract 5. Extraction quench->extract wash 6. Washing extract->wash dry 7. Drying & Concentration wash->dry purify 8. Chromatography dry->purify end end purify->end Pure Amide Product

Caption: General experimental workflow for amide coupling.

opioid_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response cluster_desensitization Receptor Desensitization opioid Opioid Agonist (e.g., Fentanyl Analog) receptor μ-Opioid Receptor (GPCR) opioid->receptor Binds g_protein G-protein (Gi/o) receptor->g_protein Activates grk GRK receptor->grk Phosphorylates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits g_alpha Gαi/o Subunit g_protein->g_alpha Dissociates g_beta_gamma Gβγ Subunit g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel K+ Channel g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Decreases hyperpolarization Hyperpolarization neurotransmitter_release Reduced Neurotransmitter Release k_channel->hyperpolarization ca_channel->neurotransmitter_release analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia internalization Receptor Internalization beta_arrestin->internalization Promotes

Caption: Mu-opioid receptor signaling pathway.

References

cost-benefit analysis of different synthetic routes to 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a key building block in the development of various pharmaceutical agents. The comparison focuses on reaction efficiency, cost of materials, and overall practicality for laboratory and potential scale-up applications.

Executive Summary

Two plausible synthetic pathways to the target molecule have been evaluated. Route 1 commences with the readily available ethyl isonipecotate and introduces the methyl group at the C4 position via alkylation of an N-protected intermediate. Route 2 begins with 4-cyanopiperidine, proceeding through methylation of the cyano-derivative followed by N-protection and subsequent hydrolysis. While both routes are chemically feasible, they present distinct advantages and disadvantages in terms of yield, cost, and handling of reagents.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Alkylation of N-Cbz-piperidine-4-carboxylateRoute 2: From 4-Cyanopiperidine
Starting Materials Ethyl isonipecotate, Benzyl chloroformate, Methyl iodide4-Cyanopiperidine, Methyl iodide, Benzyl chloroformate
Key Intermediates Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate4-Cyano-4-methylpiperidine, 1-[(Benzyloxy)carbonyl]-4-cyano-4-methylpiperidine
Overall Yield (Estimated) Moderate to GoodModerate
Number of Steps 33
Cost of Starting Materials ModerateLower
Key Reagents & Solvents Strong base (e.g., LDA), THF, Methyl iodidePhase-transfer catalyst, Strong acid/base for hydrolysis
Purification Methods Column chromatography, RecrystallizationColumn chromatography, Recrystallization, Extraction
Potential Challenges Di-alkylation, Enolate stability, Use of strong baseHandling of cyanide, Hydrolysis of sterically hindered nitrile

Experimental Protocols

Route 1: Alkylation of N-Cbz-piperidine-4-carboxylate

Step 1: Synthesis of Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate

To a solution of ethyl isonipecotate (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, benzyl chloroformate (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-Cbz protected ester.

Step 2: Methylation of Ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate

A solution of ethyl 1-[(benzyloxy)carbonyl]piperidine-4-carboxylate (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Methyl iodide (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Hydrolysis to this compound

The methylated ester from the previous step is dissolved in a mixture of ethanol and water containing lithium hydroxide (2 equivalents). The mixture is heated to reflux for 4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The precipitated product is collected by filtration, washed with water, and dried to afford the final product.

Route 2: Synthesis from 4-Cyanopiperidine

Step 1: Synthesis of 4-Cyano-4-methylpiperidine

To a mixture of 4-cyanopiperidine (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium bromide in a suitable organic solvent, an aqueous solution of sodium hydroxide is added. Methyl iodide (1.2 equivalents) is then added, and the mixture is stirred vigorously at room temperature for 24 hours. The organic layer is separated, washed with water, dried, and concentrated to give the methylated product, which may be purified by distillation or chromatography.

Step 2: Synthesis of 1-[(Benzyloxy)carbonyl]-4-cyano-4-methylpiperidine

The procedure is analogous to Step 1 of Route 1, using 4-cyano-4-methylpiperidine as the starting material.

Step 3: Hydrolysis to this compound

The cyano-intermediate is subjected to vigorous acidic or basic hydrolysis. For acidic hydrolysis, the compound is heated in a concentrated solution of hydrochloric or sulfuric acid for an extended period. For basic hydrolysis, a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol is used at elevated temperatures. The reaction mixture is then cooled, neutralized, and the product is extracted. Purification is typically achieved by recrystallization.

Mandatory Visualizations

Synthetic Workflow Diagrams

Route1_Workflow start Ethyl Isonipecotate step1 N-Cbz Protection start->step1 intermediate1 Ethyl 1-[(benzyloxy)carbonyl]- piperidine-4-carboxylate step1->intermediate1 step2 C4-Methylation (LDA, MeI) intermediate1->step2 intermediate2 Ethyl 1-[(benzyloxy)carbonyl]- 4-methylpiperidine-4-carboxylate step2->intermediate2 step3 Ester Hydrolysis intermediate2->step3 end 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid step3->end Route2_Workflow start 4-Cyanopiperidine step1 C4-Methylation start->step1 intermediate1 4-Cyano-4-methylpiperidine step1->intermediate1 step2 N-Cbz Protection intermediate1->step2 intermediate2 1-[(Benzyloxy)carbonyl]- 4-cyano-4-methylpiperidine step2->intermediate2 step3 Nitrile Hydrolysis intermediate2->step3 end 1-[(Benzyloxy)carbonyl]-4-methyl- piperidine-4-carboxylic acid step3->end

Characterization of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid Impurities: A Comparative Guide for Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical methodologies for the characterization of impurities in 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. We will delve into potential impurities, analytical techniques for their identification and quantification, and provide supporting experimental data and protocols.

Potential Impurities in this compound

Impurities in this compound can originate from the synthetic route or degradation. The primary synthesis involves the reaction of 4-methylpiperidine-4-carboxylic acid with benzyl chloroformate.

Based on this, potential process-related impurities include:

  • Starting Materials:

    • 4-Methylpiperidine-4-carboxylic acid

    • Benzyl chloroformate

  • By-products and Related Compounds:

    • 1-Benzyl-4-methylpiperidine-4-carboxylic acid: Formed by the reaction of 4-methylpiperidine-4-carboxylic acid with benzyl chloride, a potential impurity in benzyl chloroformate.

    • Unreacted intermediates and reagents.

Degradation impurities may arise from hydrolysis, oxidation, or photolysis of the parent molecule. Forced degradation studies are crucial to identify these potential degradants.

Comparative Analysis of Analytical Techniques

The characterization and quantification of these impurities necessitate robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most powerful techniques for this purpose.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV detection Separation based on polarity.Robust, reproducible, and widely available.May not be suitable for impurities without a UV chromophore. Co-elution of impurities can be a challenge.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-resolution separation coupled with mass-based detection.High sensitivity and selectivity, allows for the identification of unknown impurities based on their mass-to-charge ratio. Provides structural information through fragmentation analysis (MS/MS).Higher cost and complexity compared to HPLC-UV.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B

      • 25-30 min: 70% B

      • 30-35 min: 70-30% B

      • 35-40 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

Protocol 2: UPLC-MS/MS Method for Impurity Identification

This protocol outlines a UPLC-MS/MS method for the identification and structural elucidation of unknown impurities.

  • UPLC Conditions:

    • Column: C18, 2.1 mm x 100 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-1 min: 2% B

      • 1-10 min: 2-98% B

      • 10-12 min: 98% B

      • 12-12.1 min: 98-2% B

      • 12.1-15 min: 2% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Full scan MS and data-dependent MS/MS

    • Mass Range: m/z 50-1000

    • Collision Energy: Ramped collision energy for fragmentation

Visualizing the Workflow and Relationships

To better understand the process of impurity characterization, the following diagrams illustrate the key workflows and relationships.

cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (4-methylpiperidine-4-carboxylic acid, benzyl chloroformate) reaction Reaction start->reaction product 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid reaction->product impurities Process-Related Impurities (Unreacted starting materials, by-products) reaction->impurities hplc HPLC-UV product->hplc uplc_ms UPLC-MS/MS product->uplc_ms impurities->hplc impurities->uplc_ms characterization Identification and Quantification hplc->characterization uplc_ms->characterization

Caption: Synthetic and analytical workflow for this compound and its impurities.

cluster_impurities Potential Impurities API 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid SM1 4-Methylpiperidine- 4-carboxylic acid API->SM1 Unreacted SM2 Benzyl chloroformate API->SM2 Unreacted BP1 1-Benzyl-4-methylpiperidine- 4-carboxylic acid API->BP1 Side-reaction Deg1 Degradation Products (from forced degradation) API->Deg1 Degradation

Caption: Relationship between the API and its potential impurities.

By employing a combination of these analytical techniques and a thorough understanding of the synthetic process, researchers can effectively identify, quantify, and control impurities in this compound, ensuring the quality and safety of the final pharmaceutical products.

A Comparative Study of Protecting Groups for 4-Methylpiperidine-4-carboxylic Acid: Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of three commonly used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the secondary amine of 4-methylpiperidine-4-carboxylic acid. This guide outlines their respective protection and deprotection protocols, comparative stability, and yields, supported by experimental data to inform strategic synthetic planning.

The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals. Consequently, the strategic manipulation of its functional groups is of paramount importance in medicinal chemistry. 4-Methylpiperidine-4-carboxylic acid presents a bifunctional building block where the secondary amine often requires temporary protection to enable selective reactions at the carboxylic acid moiety. The choice of the protecting group is dictated by its stability to various reaction conditions and the orthogonality of its removal.

At a Glance: A Comparative Overview

Protecting GroupProtection ConditionsDeprotection ConditionsKey AdvantagesPotential Limitations
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaHCO₃), aqueous solventStrong acid (e.g., TFA, HCl)Stable to a wide range of non-acidic reagents; easily removed.Acid-labile, limiting its use in reactions involving strong acids.
Cbz Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃), aqueous/organic solventCatalytic hydrogenolysis (H₂/Pd/C) or strong acidsStable to acidic and basic conditions; orthogonal to many other protecting groups.[1]Requires specialized equipment for hydrogenation; may not be suitable for molecules with other reducible functional groups.
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu, base (e.g., Na₂CO₃), aqueous/organic solventBase (e.g., Piperidine in DMF)Readily cleaved under mild basic conditions; orthogonal to acid-labile protecting groups.Base-lability can be a limitation in the presence of base-sensitive functional groups.

Data Presentation: Protection and Deprotection Yields

The following table summarizes typical yields for the protection and deprotection of 4-methylpiperidine-4-carboxylic acid with Boc, Cbz, and Fmoc protecting groups based on literature precedents.

Protecting GroupReactionReagentsSolventYield (%)
Boc Protection(Boc)₂O, NaHCO₃Dioxane/Water~95%
DeprotectionTFACH₂Cl₂Quantitative[1]
Cbz ProtectionCbz-Cl, NaHCO₃THF/Water96%[2]
DeprotectionH₂, Pd/CMethanolHigh (Specific yield not reported)
Fmoc ProtectionFmoc-Cl, DIPEA, TMS-ClCH₂Cl₂64-68% (on a similar substrate)[3]
Deprotection20% Piperidine in DMFDMF~70-71% (in peptide synthesis context)

Mandatory Visualization

Protection and Deprotection Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of the secondary amine of 4-methylpiperidine-4-carboxylic acid with Boc, Cbz, and Fmoc groups.

Protection_Deprotection_Workflows cluster_Boc Boc Protection & Deprotection cluster_Cbz Cbz Protection & Deprotection cluster_Fmoc Fmoc Protection & Deprotection Boc_Start 4-Methylpiperidine- 4-carboxylic acid Boc_Protected N-Boc-4-methylpiperidine- 4-carboxylic acid Boc_Start->Boc_Protected (Boc)₂O, Base Boc_Deprotected 4-Methylpiperidine- 4-carboxylic acid Boc_Protected->Boc_Deprotected TFA or HCl Cbz_Start 4-Methylpiperidine- 4-carboxylic acid Cbz_Protected N-Cbz-4-methylpiperidine- 4-carboxylic acid Cbz_Start->Cbz_Protected Cbz-Cl, Base Cbz_Deprotected 4-Methylpiperidine- 4-carboxylic acid Cbz_Protected->Cbz_Deprotected H₂/Pd/C Fmoc_Start 4-Methylpiperidine- 4-carboxylic acid Fmoc_Protected N-Fmoc-4-methylpiperidine- 4-carboxylic acid Fmoc_Start->Fmoc_Protected Fmoc-Cl, Base Fmoc_Deprotected 4-Methylpiperidine- 4-carboxylic acid Fmoc_Protected->Fmoc_Deprotected Piperidine/DMF

Protection and Deprotection Workflows
Orthogonal Protection Strategy

The differential lability of Boc, Cbz, and Fmoc groups allows for their use in orthogonal protection strategies, enabling the selective deprotection of one group in the presence of others.

Orthogonal_Deprotection cluster_conditions Deprotection Conditions cluster_groups Protecting Group Cleaved Start N-Protected-4-methylpiperidine- 4-carboxylic acid Acid Acidic (e.g., TFA) Start->Acid Base Basic (e.g., Piperidine) Start->Base Hydrogenolysis Hydrogenolysis (H₂/Pd/C) Start->Hydrogenolysis Boc Boc Acid->Boc Fmoc Fmoc Base->Fmoc Cbz Cbz Hydrogenolysis->Cbz

Orthogonality of Protecting Groups

Experimental Protocols

N-Boc Protection of 4-Methylpiperidine-4-carboxylic Acid
  • Dissolution: Dissolve 4-methylpiperidine-4-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃) to the solution and stir until dissolved.

  • Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture for 12-24 hours at room temperature.

  • Work-up: Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-methylpiperidine-4-carboxylic acid.

N-Boc Deprotection
  • Dissolution: Dissolve N-Boc-4-methylpiperidine-4-carboxylic acid in dichloromethane (CH₂Cl₂).

  • Acidification: Add trifluoroacetic acid (TFA) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: The resulting residue, the TFA salt of 4-methylpiperidine-4-carboxylic acid, is obtained in quantitative yield.[1]

N-Cbz Protection of 4-Piperidinecarboxylic Acid

(Note: This protocol is for the parent piperidine-4-carboxylic acid but is adaptable for the 4-methyl derivative)

  • Dissolution: Suspend piperidine-4-carboxylic acid in a mixture of tetrahydrofuran (THF) and water.[2]

  • Basification: Add sodium bicarbonate (NaHCO₃) and cool the mixture to 0 °C.[2]

  • Protection: Add benzyl chloroformate (Cbz-Cl) dropwise.[2]

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.[2]

  • Work-up: Remove the organic solvent by distillation. Take up the residue in water and wash with ethyl acetate.[2]

  • Isolation: Acidify the aqueous phase with dilute HCl and extract with ethyl acetate. Dry the organic phase and concentrate under vacuum to yield N-Cbz-piperidine-4-carboxylic acid with a reported yield of 96%.[2]

N-Cbz Deprotection (General Procedure)
  • Catalyst Suspension: Suspend N-Cbz-4-methylpiperidine-4-carboxylic acid and a catalytic amount of palladium on carbon (10% Pd/C) in methanol.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 4-methylpiperidine-4-carboxylic acid.

N-Fmoc Protection of 4-Amino-1-Boc-piperidine-4-carboxylic Acid

(Note: This protocol for a structurally similar compound provides a template)

  • Silylation: Suspend 4-amino-1-Boc-piperidine-4-carboxylic acid in dichloromethane (CH₂Cl₂) and add diisopropylethylamine (DIPEA). Then add chlorotrimethylsilane (TMS-Cl) dropwise.[3]

  • Reaction: Heat the mixture to reflux for 3 hours.[3]

  • Protection: Cool the solution to -10 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl).[3]

  • Reaction: Stir the resulting solution for 3 hours.[3]

  • Work-up: Concentrate the reaction mixture by rotary evaporation to yield the protected product. The reported yield for this similar substrate is in the range of 64-68%.[3]

N-Fmoc Deprotection
  • Dissolution: Dissolve the N-Fmoc protected 4-methylpiperidine-4-carboxylic acid in N,N-dimethylformamide (DMF).

  • Deprotection: Add a 20% solution of piperidine in DMF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove DMF and piperidine.

  • Purification: The crude product can be purified by an appropriate method, such as crystallization or chromatography. Studies on peptide synthesis show that using 4-methylpiperidine for deprotection can result in yields comparable to piperidine (around 70-71%).

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups for 4-methylpiperidine-4-carboxylic acid is a strategic decision that depends on the planned synthetic route. The Boc group offers simplicity and high yields for both protection and deprotection but is sensitive to acid. The Cbz group provides robustness towards a wider range of conditions but its removal by hydrogenolysis may not be compatible with all substrates. The Fmoc group, with its mild base-lability, is an excellent choice for orthogonal strategies involving acid-sensitive groups. By understanding the specific reaction conditions, yields, and stability profiles presented in this guide, researchers can select the most appropriate protecting group to achieve their synthetic goals efficiently and effectively.

References

Comparative Guide to Analytical Method Validation for 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative validation of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, development, and quality control. This document explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), presenting their principles, comparative performance based on structurally similar compounds, and detailed experimental protocols.

Comparison of Analytical Methods

The choice of analytical technique for this compound depends on factors such as required sensitivity, sample matrix, and available instrumentation. While specific validated methods for this exact compound are not widely published, this guide extrapolates from validated methods for structurally related N-Cbz protected piperidine and carboxylic acid derivatives to provide a reliable comparison.

Table 1: Performance Comparison of Analytical Methods for Structurally Similar Piperidine Derivatives

Validation ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.2 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 µg/mL~1 ng/mL
Accuracy (Recovery %) 95 - 105%90 - 110%98 - 102%
Precision (RSD %) < 5%< 10%< 3%
Key Advantages Readily available instrumentation, robust for purity assessment.High specificity and structural information from mass spectra.Superior sensitivity and selectivity, ideal for bioanalysis.
Key Limitations May require derivatization for UV detection, lower sensitivity.Requires derivatization for volatility, potential for thermal degradation.Higher instrument cost and complexity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound, particularly for purity and content uniformity testing. As the target molecule has a UV chromophore (the benzyl group), direct UV detection is feasible.

Experimental Protocol: HPLC-UV

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters to Assess:

    • Specificity: Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the analyte and inject them. Plot the peak area against the concentration and determine the correlation coefficient.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.

    • Precision: Assess repeatability (intra-day precision) by injecting the same sample multiple times and intermediate precision (inter-day precision) by repeating the analysis on different days.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject Sample p3->a1 a2 C18 Separation a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peak a3->d1 d2 Quantify vs. Standard d1->d2

HPLC-UV Experimental Workflow
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid group of the analyte needs to be derivatized to increase its volatility. A common approach is esterification, for example, with diazomethane or by reaction with an alcohol in the presence of an acid catalyst.

Experimental Protocol: GC-MS

  • Derivatization (Esterification):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

    • Add a derivatizing agent (e.g., trimethylsilyldiazomethane) and allow the reaction to proceed at room temperature.

    • Quench the reaction and dilute the sample to the desired concentration with an appropriate solvent (e.g., ethyl acetate).

  • GC-MS Instrumental Parameters:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C (splitless mode).

    • Oven Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identification is based on the retention time and the fragmentation pattern in the mass spectrum.

    • Quantification is typically performed using a selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample p2 Derivatization (Esterification) p1->p2 p3 Dilute to Final Concentration p2->p3 a1 Inject Derivatized Sample p3->a1 a2 GC Separation a1->a2 a3 Mass Spectrometry (EI, Scan/SIM) a2->a3 d1 Identify by RT and Mass Spectrum a3->d1 d2 Quantify using SIM mode d1->d2

GC-MS Experimental Workflow
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (for Plasma Samples):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Instrumental Parameters:

    • LC System: A UHPLC system is recommended for better resolution and faster analysis times.

    • Column: A C18 or HILIC column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of the analyte and internal standard.

  • Validation According to Bioanalytical Guidelines:

    • Follow regulatory guidelines (e.g., FDA or ICH) for full bioanalytical method validation, including assessments of selectivity, matrix effect, carryover, and stability under various conditions.[1]

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Evaporation of Supernatant p3->p4 p5 Reconstitution p4->p5 a1 UHPLC Separation p5->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation d1->d2

LC-MS/MS Bioanalytical Workflow

Conclusion

The validation of analytical methods for this compound can be approached using several robust techniques. HPLC-UV offers a straightforward method for purity and assay determination. GC-MS, with a necessary derivatization step, provides high specificity. For trace-level quantification, especially in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. The final selection of the method should be based on the specific requirements of the analysis, and a full method validation should be performed to ensure the generation of reliable and high-quality data.

References

The Strategic Application of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical building block in the synthesis of complex bioactive molecules, 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid offers distinct advantages in drug discovery and development. This guide provides a comprehensive comparison of this versatile scaffold with its alternatives, supported by experimental data and detailed protocols for its application, aimed at researchers, scientists, and drug development professionals.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals targeting diverse biological pathways. The strategic selection of substituted piperidine building blocks is therefore a crucial step in the design and synthesis of novel therapeutics. This compound, also known as N-Cbz-4-methyl-4-carboxypiperidine, provides a unique combination of steric and electronic properties that can significantly influence the pharmacological profile of a final compound.

Comparison with Alternative Building Blocks

The primary alternatives to this compound in drug synthesis include its Boc-protected counterpart, 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid, and the non-methylated analogs, 1-[(Benzyloxy)carbonyl]-piperidine-4-carboxylic acid and 1-(tert-butoxycarbonyl)-piperidine-4-carboxylic acid. The choice between these building blocks hinges on the desired chemical stability, deprotection strategy, and the influence of the 4-methyl group on the target interaction.

The Carboxybenzyl (Cbz) protecting group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed via catalytic hydrogenolysis. This offers an orthogonal deprotection strategy to the acid-labile Boc group, a critical consideration in multi-step syntheses of complex molecules.[1][2][3] The presence of the 4-methyl group introduces a chiral center and provides steric bulk, which can be pivotal for enhancing binding affinity and selectivity for the target receptor.

Building BlockProtecting GroupKey Features
This compound Cbz (Carboxybenzyl)Stable protecting group, removable by hydrogenolysis. The 4-methyl group introduces a chiral center and steric hindrance.
1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid Boc (tert-butoxycarbonyl)Acid-labile protecting group. The 4-methyl group provides steric bulk.
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid Cbz (Carboxybenzyl)Stable protecting group, removable by hydrogenolysis. Lacks the 4-methyl substituent.
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid Boc (tert-butoxycarbonyl)Acid-labile protecting group. Lacks the 4-methyl substituent.

Applications in Drug Synthesis

While specific examples of marketed drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are prominent in compounds targeting the central nervous system, particularly opioid and neurokinin receptors. The 4-substituted piperidine core is a well-established pharmacophore in the development of potent analgesics and antiemetics.[4][5][6][7]

Synthesis of Opioid Receptor Modulators

The 4-arylpiperidine scaffold is a key feature of many potent opioid receptor agonists and antagonists.[4][5][6][7] The introduction of a methyl group at the 4-position, as present in our target compound, can influence the ligand's interaction with the receptor binding pocket, potentially enhancing potency and selectivity for the µ-opioid receptor.[8]

Synthesis of Neurokinin (NK1) Receptor Antagonists

Neurokinin 1 (NK1) receptor antagonists are used in the management of chemotherapy-induced nausea and vomiting. Many potent NK1 antagonists feature a substituted piperidine ring.[9][10][11][12][13][14] The conformational constraint and steric bulk provided by the 4-methylpiperidine-4-carboxylic acid core can be advantageous in designing ligands with high affinity and selectivity for the NK1 receptor.

Experimental Protocols

The primary application of this compound in synthesis is through the formation of an amide bond with a suitable amine.

General Protocol for Amide Coupling

Materials:

  • This compound

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the tertiary amine base (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflow for utilizing this compound in a synthetic pathway and a simplified representation of a potential signaling pathway influenced by a drug synthesized from this building block.

G A 1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine (R-NH2) B->C D Protected Intermediate C->D E Deprotection (H2, Pd/C) D->E F Final Product E->F

Synthetic workflow for utilizing the building block.

G cluster_0 Cell Membrane Receptor Target Receptor (e.g., Opioid or NK1 Receptor) G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Drug Drug containing the 4-methylpiperidine scaffold Drug->Receptor Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Cellular_Response Cellular Response (e.g., Analgesia, Anti-emesis) Second_Messenger->Cellular_Response

Simplified signaling pathway of a potential drug target.

References

A Comparative Guide to the Stereochemical Assessment of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of characterizing chiral molecules such as 1-[(Benzyloxy)carbonyl)-4-methylpiperidine-4-carboxylic acid and its derivatives. The spatial arrangement of substituents around the chiral center at the C4 position of the piperidine ring dictates the molecule's interaction with biological targets, profoundly influencing its efficacy and safety profile. This guide provides an objective comparison of key analytical techniques for assessing the stereochemistry of these compounds, supported by illustrative experimental data and detailed methodologies.

Core Analytical Techniques

The stereochemical elucidation of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid derivatives relies on a combination of chromatographic and spectroscopic techniques. The primary methods include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Vibrational Circular Dichroism (VCD). Each technique offers unique advantages and provides complementary information regarding the enantiomeric and diastereomeric purity, as well as the absolute and relative configuration of the molecule.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from each analytical technique for the stereochemical assessment of a chiral 4-substituted piperidine-4-carboxylic acid derivative.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC)

Parameter(R)-enantiomer(S)-enantiomerRacemic Mixture
Retention Time (min) 8.510.28.5, 10.2
Resolution (Rs) --> 1.5
Enantiomeric Excess (% ee) > 99%> 99%0%

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy (for diastereomers)

Parametercis-isomertrans-isomer
1H NMR Chemical Shift (ppm) of Hax at C2/C6 ~2.8~3.2
1H NMR Chemical Shift (ppm) of Heq at C2/C6 ~3.5~3.0
3JHH Coupling Constant (Hz) (Hax-Hax) 10-1310-13
3JHH Coupling Constant (Hz) (Hax-Heq) 2-52-5

Table 3: X-ray Crystallography

Parameter(S)-enantiomer Crystal
Crystal System Monoclinic
Space Group P21
Flack Parameter ~0.0(1)
Absolute Configuration Unambiguously Determined

Table 4: Vibrational Circular Dichroism (VCD)

Parameter(R)-enantiomer(S)-enantiomer
VCD Signal (ΔA) Negative Cotton effect at ~1700 cm-1Positive Cotton effect at ~1700 cm-1
Calculated vs. Experimental Spectra Good Agreement for (R)Good Agreement for (S)
Absolute Configuration Determined in SolutionDetermined in Solution

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a chiral stationary phase (CSP) column, a UV detector, and a temperature-controlled column compartment.

  • Column: A polysaccharide-based chiral column, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for the separation of carboxylic acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small percentage of a carboxylic acid (e.g., trifluoroacetic acid or acetic acid) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: The retention times of the enantiomers are used for their identification, and the peak areas are used to calculate the enantiomeric excess (% ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers and for conformational analysis.[4][5][6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 1D (1H, 13C) and 2D (COSY, NOESY) experiments.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) at a concentration of 5-10 mg/mL.

  • Data Acquisition:

    • 1H NMR: A standard proton spectrum is acquired to observe the chemical shifts and coupling constants of the piperidine ring protons.

    • COSY: A Correlation Spectroscopy experiment is performed to establish proton-proton coupling networks.

    • NOESY: A Nuclear Overhauser Effect Spectroscopy experiment is conducted to determine the spatial proximity of protons, which is crucial for assigning relative stereochemistry. For instance, a NOE between the methyl group at C4 and an axial proton at C2/C6 would suggest a cis relationship.

  • Data Analysis: The coupling constants (3JHH) between adjacent protons on the piperidine ring can differentiate between axial and equatorial orientations. The observation of NOEs between specific protons provides definitive evidence for their relative spatial arrangement.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule in the solid state.[7][8]

  • Crystal Growth: Single crystals of the enantiomerically pure compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection: A suitable crystal is mounted on the diffractometer, and diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares procedures.

  • Absolute Stereochemistry Determination: The absolute configuration is determined by anomalous dispersion effects, typically by refining the Flack parameter, which should be close to zero for the correct enantiomer.

Vibrational Circular Dichroism (VCD)

VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light, providing information about the absolute configuration of chiral molecules in solution.[9][10]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer specifically designed or adapted for VCD measurements, equipped with a photoelastic modulator (PEM).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., CDCl3) at a concentration that provides an absorbance of approximately 0.5-1.0 in the spectral region of interest.

  • Data Acquisition: The VCD spectrum is recorded in the mid-infrared region, typically from 2000 to 1000 cm-1.

  • Computational Modeling: The experimental VCD spectrum is compared with the theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer). The calculation is typically performed using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Data Analysis: A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_outcome Outcome racemic_synthesis Racemic Synthesis of 1-Cbz-4-methyl- piperidine-4-carboxylic acid chiral_resolution Chiral Resolution (e.g., Diastereomeric Salt Formation or Preparative Chiral HPLC) racemic_synthesis->chiral_resolution chiral_hplc Chiral HPLC (Enantiomeric Purity) chiral_resolution->chiral_hplc Separated Enantiomers nmr NMR Spectroscopy (Relative Stereochemistry) chiral_resolution->nmr Diastereomers (if applicable) xray X-ray Crystallography (Absolute Stereochemistry - Solid State) chiral_resolution->xray Enantiopure Crystals vcd Vibrational Circular Dichroism (Absolute Stereochemistry - Solution) chiral_resolution->vcd Enantiopure Solutions stereochem_elucidation Complete Stereochemical Elucidation chiral_hplc->stereochem_elucidation nmr->stereochem_elucidation xray->stereochem_elucidation vcd->stereochem_elucidation

Caption: Experimental workflow for the stereochemical assessment.

logical_relationship cluster_problem Problem cluster_techniques Analytical Techniques cluster_information Information Obtained chiral_molecule Chiral Piperidine Derivative chiral_hplc Chiral HPLC chiral_molecule->chiral_hplc nmr NMR chiral_molecule->nmr xray X-ray Crystallography chiral_molecule->xray vcd VCD chiral_molecule->vcd enantiopurity Enantiomeric Purity (% ee) chiral_hplc->enantiopurity relative_config Relative Configuration (cis/trans) nmr->relative_config absolute_config_solid Absolute Configuration (Solid State) xray->absolute_config_solid absolute_config_solution Absolute Configuration (Solution) vcd->absolute_config_solution

Caption: Logical relationship between techniques and information. Caption: Logical relationship between techniques and information.

References

A Comparative Guide to Bioisosteric Replacements for the Carboxylic Acid Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid moiety is a ubiquitous functional group in a vast array of biologically active molecules and approved drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to exist in an anionic state at physiological pH, often makes it a critical pharmacophore for target recognition, particularly through interactions with positively charged residues like arginine and lysine in protein binding sites. However, the presence of a carboxylic acid can also introduce challenges in drug design, including poor membrane permeability, rapid metabolism, and potential for off-target effects. Consequently, the bioisosteric replacement of carboxylic acids is a widely employed strategy to optimize the physicochemical and pharmacokinetic properties of drug candidates while retaining or enhancing their biological activity.

This guide provides a comparative overview of common bioisosteric replacements for the carboxylic acid group, supported by quantitative data and detailed experimental protocols for their evaluation.

Physicochemical and Pharmacological Properties of Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is a multifactorial process that depends on the specific drug target and desired property improvements. The following table summarizes key quantitative data for some of the most frequently used carboxylic acid bioisosteres, comparing their acidity (pKa), lipophilicity (logP), and impact on biological activity in representative examples.

BioisostereRepresentative StructurepKa RangeChange in logP (vs. COOH)Impact on Potency (Example)Key Features & Considerations
Carboxylic Acid R-COOH4.0 - 5.0N/ABaselineOften highly potent but can have poor oral bioavailability and metabolic instability.
5-Tetrazole R-CNNNN4.5 - 5.0Generally lowerOften equipotent to the corresponding carboxylic acid. For example, in angiotensin II receptor antagonists, the tetrazole analog of the lead carboxylic acid exhibited a similar IC50 value of ~1 nM.Closely mimics the acidity and charge distribution of a carboxylic acid. Can improve metabolic stability and oral bioavailability. May be susceptible to metabolic N-glucosidation.
Hydroxamic Acid R-CONHOH8.5 - 9.5Generally lowerCan exhibit enhanced potency due to its ability to chelate metal ions in metalloenzyme active sites. For instance, Vorinostat (a histone deacetylase inhibitor) has an IC50 in the low nanomolar range.A potent metal-chelating group, crucial for inhibiting metalloenzymes (e.g., HDACs, MMPs). May be associated with metabolic liabilities and potential for genotoxicity.
Acylsulfonamide R-CONHSO₂R'3.0 - 5.0Can be modulated by R'Potency is highly dependent on the specific target and substitution pattern. In some COX-2 inhibitors, acylsulfonamide derivatives maintained picomolar IC50 values.The acidity is tunable by modifying the R' group on the sulfonamide. The charge is more delocalized than in a carboxylate, which can affect binding interactions. Can improve cell permeability.
Squaric Acid C₄O₂(OH)₂~1.5 (pKa1), ~3.5 (pKa2)Generally lowerHas been used to mimic the phosphate group in some enzyme inhibitors, with potencies in the micromolar to nanomolar range.A unique, planar, and dianionic bioisostere. Its rigid structure can be advantageous in certain binding pockets.
1,2,4-Oxadiazole-5(4H)-one R-C₂N₂O(O)H5.5 - 6.5Generally higherVariable, but has been successfully used in G-protein coupled receptor (GPCR) antagonists, maintaining nanomolar affinity.Can serve as a non-classical bioisostere with a more delocalized charge and increased lipophilicity compared to carboxylic acids.

Experimental Protocols for Evaluation

The successful implementation of a bioisosteric replacement strategy relies on rigorous experimental evaluation. Below are detailed methodologies for key assays used to compare the performance of carboxylic acid analogs.

1. In Vitro Potency Assessment: IC50 Determination by a Fluorescence-Based Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.

  • Objective: To quantify the concentration of a test compound required to inhibit 50% of the target enzyme's activity.

  • Materials:

    • Purified target enzyme

    • Fluorogenic substrate specific to the enzyme

    • Test compounds (carboxylic acid and bioisosteric analogs) dissolved in DMSO

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In the microplate, add 2 µL of the diluted test compounds to the appropriate wells. For control wells, add 2 µL of DMSO (for 0% inhibition) and 2 µL of a known potent inhibitor (for 100% inhibition).

    • Add 40 µL of the enzyme solution (at a pre-determined optimal concentration in assay buffer) to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (at a concentration equal to its Km) to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

    • Monitor the fluorescence intensity kinetically over 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Target Engagement Assessment: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the use of SPR to measure the binding kinetics and affinity (KD) of a compound to its target protein.

  • Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of a test compound.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5 chip for amine coupling)

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

    • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

    • Purified target protein

    • Test compounds dissolved in running buffer

    • Amine coupling kit (EDC, NHS, ethanolamine)

  • Procedure:

    • Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Activate the surface with a mixture of EDC and NHS, inject the protein solution, and then deactivate any remaining active esters with ethanolamine.

    • Binding Analysis: a. Prepare a series of dilutions of the test compound in running buffer. b. Inject the different concentrations of the test compound over the immobilized protein surface for a set association time (e.g., 180 seconds). c. Follow with an injection of running buffer alone for a set dissociation time (e.g., 600 seconds). d. After each cycle, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., 50 mM NaOH) if necessary.

    • Data Analysis: a. Subtract the reference surface signal from the active surface signal to obtain sensorgrams. b. Globally fit the association and dissociation phases of the sensorgrams for all concentrations simultaneously using a suitable binding model (e.g., 1:1 Langmuir binding model). c. The fitting will yield the ka, kd, and KD values. A lower KD value indicates a higher binding affinity.

Visualizing Bioisosteric Relationships and Evaluation Workflows

Diagram 1: Structural Comparison of Carboxylic Acid and its Bioisosteres

G cluster_0 Carboxylic Acid Core cluster_1 Common Bioisosteric Replacements Carboxylic Acid R-C(=O)OH Tetrazole R-CNNNN Carboxylic Acid->Tetrazole pKa mimic Hydroxamic Acid R-C(=O)NHOH Carboxylic Acid->Hydroxamic Acid Metal Chelator Acylsulfonamide R-C(=O)NHSO₂R' Carboxylic Acid->Acylsulfonamide Tunable Acidity Squaric Acid R-C₄O₂(OH)₂ Carboxylic Acid->Squaric Acid Dianionic Mimic

A diagram comparing the structure of a carboxylic acid with its common bioisosteres.

Diagram 2: Workflow for the Evaluation of Bioisosteric Replacements

G Start Lead Compound (with Carboxylic Acid) Design Design & Synthesize Bioisosteric Analogs Start->Design InVitro In Vitro Evaluation Design->InVitro Potency, Selectivity, Target Binding (IC₅₀, Kᴅ) PK Pharmacokinetic Profiling (ADME) InVitro->PK Permeability, Stability, Metabolism InVivo In Vivo Efficacy & Toxicology Studies PK->InVivo Decision Select Candidate InVivo->Decision Decision->Design Further Optimization End Preclinical Candidate Decision->End Optimized Profile

A typical workflow for the design and evaluation of bioisosteric replacements in drug discovery.

Safety Operating Guide

Proper Disposal of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid are critical for ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive, step-by-step protocol for the proper management of this chemical waste, from handling and segregation to final disposal. The procedures outlined here are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Required if handling powder outside a fume hood

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a meticulous and controlled manner. Under no circumstances should this chemical waste be disposed of down the drain or in regular solid waste receptacles.

Unused or Expired Chemicals
  • Segregation : Isolate all waste forms of this compound, including the pure compound and any contaminated labware (e.g., vials, pipette tips), from other laboratory waste streams.

  • Waste Container : Utilize a chemically compatible, leak-proof waste container with a secure, tight-fitting lid. The original container may be used if it is in good condition.

  • Labeling : Clearly label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Chemical abbreviations are not acceptable. The date the first item of waste was placed in the container must also be clearly marked.

  • Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service to ensure compliance with all local, state, and federal regulations.

Empty Container Disposal

Properly decontaminated empty containers that held this compound can be disposed of as non-hazardous waste.

  • Triple Rinsing :

    • Rinse the empty container with a suitable solvent, such as acetone or methanol, ensuring the entire inner surface is contacted.

    • Collect this first rinsate in a designated hazardous waste container for organic solvent waste.

    • Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Final Rinse : Perform a final rinse with water. This final aqueous rinsate can typically be disposed of down the drain, but it is advisable to check institutional guidelines.

  • Defacing : Completely deface or remove the original label from the triple-rinsed container.

  • Disposal : The clean, defaced container can now be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policies.

Spill and Contamination Cleanup

In the event of a spill, immediate and appropriate action is required to contain the material and protect laboratory personnel.

  • Evacuation and Notification : Alert others in the vicinity and evacuate the immediate area. Inform the relevant safety officer.

  • Personal Protective Equipment : Before re-entering the spill area, don the appropriate PPE as detailed in the table above.

  • Containment : For a solid spill, carefully cover the powder with a damp paper towel to prevent it from becoming airborne. For a liquid spill, use a chemical absorbent pad or material to contain and soak up the liquid.

  • Collection : Carefully scoop or wipe up the absorbed material and place it into the designated hazardous waste container for this chemical.

  • Decontamination : Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_material Material Type? cluster_disposal_path Disposal Path start Waste Generation (1-[(Benzyloxy)carbonyl]-4- methylpiperidine-4-carboxylic acid) is_chemical Unused/Expired Chemical or Contaminated Material start->is_chemical Solid/Liquid Waste is_container Empty Container start->is_container Container package_hw Package as Hazardous Waste is_chemical->package_hw rinse_container Triple Rinse Container is_container->rinse_container professional_disposal Arrange for Professional Hazardous Waste Disposal package_hw->professional_disposal collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate Generates dispose_container Dispose of Clean Container as Non-Hazardous Waste rinse_container->dispose_container Results in collect_rinsate->professional_disposal

Caption: Disposal decision workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.